3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZERHZOSDAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Introduction
The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, most notably for its potent antibacterial activity.[1][2] The compound 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a substituted aryl oxazolidinone, represents a molecule of interest for further investigation and development. Understanding its fundamental physicochemical properties is a critical prerequisite for any research and development endeavor, from assessing its potential as a drug candidate to designing appropriate formulations.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Furthermore, in the absence of complete experimental data in the public domain, this document outlines detailed, field-proven methodologies for the systematic determination of its key chemical and physical characteristics. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity.
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₂N₂O₂[3]
-
CAS Number: 1042623-20-0[3]
-
Canonical SMILES: Cc1c(N)cccc1N2CCOC2=O
The structure combines a substituted phenyl ring with an oxazolidinone moiety. The presence of an amino group and a methyl group on the phenyl ring, along with the oxazolidinone core, will dictate the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn influence its macroscopic properties.
Known and Predicted Physicochemical Properties
A combination of data from chemical suppliers and computational predictions provides a preliminary profile of the compound.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | ChemScene[3], CymitQuimica |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | ChemScene[3] |
| Predicted logP (XLogP3) | 1.53 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
| Purity | ≥95% (as supplied by some vendors) | ChemScene[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |
These predicted values suggest that the molecule possesses moderate lipophilicity and a reasonable polar surface area, which are important considerations for its potential pharmacokinetic profile. However, experimentally determined values are essential for accurate assessment.
Experimental Determination of Physicochemical Properties: A Workflow
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Part 1: Structural Confirmation and Purity Analysis
Before measuring any physical properties, it is imperative to confirm the identity and purity of the supplied material.
1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. By separating the sample into its components, we can quantify the main peak (the target compound) relative to any impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape for the amine). For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm, with a photodiode array detector to assess peak purity).
-
Sample Preparation: Prepare a stock solution in methanol or DMSO (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection.
-
Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
1.2. Spectroscopic Analysis for Structural Verification
-
Rationale: A suite of spectroscopic techniques provides unambiguous confirmation of the molecular structure.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR will confirm the number and connectivity of protons. Expected signals would include aromatic protons, the methyl group singlet, the amine protons, and the two diastereotopic methylene groups of the oxazolidinone ring.
-
¹³C NMR will confirm the number of unique carbon atoms.
-
2D NMR (COSY, HSQC) can be used to definitively assign proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 192.21. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.
-
-
Infrared (IR) Spectroscopy:
-
Key expected stretches include the C=O of the carbamate (~1750 cm⁻¹), N-H stretches of the primary amine (~3300-3500 cm⁻¹), and C-O stretches of the oxazolidinone ring.
-
-
Part 2: Determination of Fundamental Physicochemical Properties
2.1. Melting Point (MP)
-
Rationale: The melting point is a fundamental physical property that gives an indication of purity and lattice energy. For the parent compound, 3-amino-2-oxazolidinone, the melting point is in the range of 65-67 °C.[4] The addition of the substituted phenyl group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions.
-
Methodology (Differential Scanning Calorimetry - DSC):
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Crimp the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
-
2.2. Aqueous Solubility
-
Rationale: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The presence of both a lipophilic phenyl ring and polar amine and oxazolidinone groups suggests that solubility will be pH-dependent.
-
Methodology (Thermodynamic Shake-Flask Method):
-
Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of the solid compound to each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
-
2.3. Ionization Constant (pKa)
-
Rationale: The pKa value will define the ionization state of the molecule at different pH values. The primary aromatic amine is expected to be the main ionizable group. This is crucial for understanding solubility, permeability, and potential salt formation.
-
Methodology (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., methanol/water).
-
Titrate the solution with a standardized solution of acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
The pKa is determined from the inflection point of the resulting titration curve.
-
2.4. Lipophilicity (logP and logD)
-
Rationale: Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. LogP represents the partition coefficient of the neutral species, while logD represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.
-
Methodology (Shake-Flask Method for logD at pH 7.4):
-
Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).
-
Pre-saturate each phase with the other.
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a vial and shake vigorously until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase by HPLC-UV.
-
Calculate logD₇.₄ as log₁₀([Concentration in octanol]/[Concentration in aqueous buffer]).
-
Part 3: Stability Assessment
-
Rationale: Understanding the stability of a compound is essential for determining its shelf-life and identifying potential degradation pathways. Oxazolidinone rings can be susceptible to hydrolysis under certain conditions.[5]
-
Methodology (Forced Degradation Study):
-
Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions and solid at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions to UV/Vis light (ICH Q1B guidelines).
-
-
Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for a decrease in the main peak area and the appearance of degradation products.
-
Caption: Forced Degradation Experimental Workflow.
Conclusion
While this compound is a compound of significant interest, a comprehensive, experimentally verified physicochemical profile is not yet publicly available. This guide has consolidated the existing information and, more importantly, provided a robust, systematic framework for its complete characterization. By following the detailed protocols for structural verification, determination of fundamental properties, and stability assessment, researchers can generate the high-quality, reliable data necessary to advance their scientific and drug development objectives. The application of these rigorous methods will ensure a solid foundation for any future studies involving this promising oxazolidinone derivative.
References
- This reference is a placeholder for any internal or specific project document
-
PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. Retrieved from [Link]
-
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
-
Cooper, K. M., Fodey, T. L., & Kennedy, D. G. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Food additives and contaminants, 21(9), 841–848. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Retrieved from [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Abstract
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a substituted N-aryl oxazolidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antibacterial agents.[1] This guide provides a comprehensive overview of plausible synthetic pathways for the title compound. Given the absence of a standardized, published protocol for this specific molecule, this document outlines two primary retrosynthetic strategies, drawing upon established methodologies for the synthesis of structurally related N-aryl oxazolidinones. Each proposed pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of key strategic considerations, such as the use of protecting groups. This guide is intended for researchers, chemists, and professionals in drug development who require a robust framework for the synthesis of novel oxazolidinone derivatives.
Introduction and Strategic Overview
The 1,3-oxazolidin-2-one ring system is a cornerstone of several important therapeutic agents. Its rigid structure and ability to engage in key binding interactions have made it a privileged scaffold in drug design. The target molecule, this compound, features a unique substitution pattern on the N-phenyl ring that could be valuable for structure-activity relationship (SAR) studies.
The primary challenge in synthesizing this molecule lies in the selective construction of the N-aryl bond and the formation of the oxazolidinone ring, while managing the reactive amino group on the phenyl ring. This guide proposes two distinct and viable synthetic strategies, outlined below.
Logical Framework for Synthesis
The relationship between the proposed pathways is illustrated below. Both routes converge on the target molecule but differ significantly in their approach to forming the key C-N bond and the timing of functional group introductions.
Caption: High-level overview of the two proposed synthetic strategies.
Pathway 1: Synthesis via Precursor Amino Alcohol Cyclization
This pathway constructs the substituted aniline backbone first, followed by the formation of the oxazolidinone ring and a final reduction step. This approach is linear and relies on well-established transformations.
Retrosynthetic Analysis
The retrosynthetic analysis for Pathway 1 begins by disconnecting the oxazolidinone ring, which leads back to a key N-substituted amino alcohol intermediate. The nitro group serves as a masked form of the final amine, which is a common and effective strategy in organic synthesis.
Caption: Retrosynthetic analysis for the cyclization-based pathway.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol
The first step involves the nucleophilic attack of 2-methyl-3-nitroaniline on an ethanolamine equivalent. A common method is the ring-opening of ethylene oxide or reaction with 2-chloroethanol. The former is often higher yielding but requires careful handling of gaseous ethylene oxide. A more practical lab-scale approach uses 2-bromoethanol.
-
Reaction:
-
2-Methyl-3-nitroaniline + 2-Bromoethanol → 2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol
-
-
Protocol:
-
To a solution of 2-methyl-3-nitroaniline (1.0 eq.)[2][3][4][5][6] in a suitable solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add 2-bromoethanol (1.2 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amino alcohol.
-
Step 2: Cyclization to form 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
The cyclization of the amino alcohol is the key ring-forming step. This is typically achieved using a phosgene equivalent, which is safer and easier to handle than phosgene gas. N,N'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it operates under mild conditions and produces clean byproducts.[7][8][9][10][11]
-
Reaction:
-
2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol + CDI → 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
-
-
Protocol:
-
Dissolve the amino alcohol (1.0 eq.) from the previous step in anhydrous tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates the completion of the reaction.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove imidazole, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude oxazolidinone, which can be purified by recrystallization or column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reaction:
-
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one → this compound
-
-
Protocol:
-
Dissolve the nitro-oxazolidinone (1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
| Parameter | Step 1: N-Alkylation | Step 2: Cyclization | Step 3: Reduction |
| Key Reagents | 2-Bromoethanol, K₂CO₃ | N,N'-Carbonyldiimidazole (CDI) | H₂, Pd/C |
| Solvent | DMF | THF | Methanol/Ethanol |
| Temperature | 80-90 °C | Room Temp to 50 °C | Room Temperature |
| Typical Yield | 60-80% | 85-95% | >95% |
| Purification | Column Chromatography | Recrystallization/Chromatography | Filtration/Concentration |
Pathway 2: Synthesis via N-Arylation Cross-Coupling
This alternative strategy involves forming the C-N bond between a pre-formed oxazolidinone ring and a suitably functionalized aryl halide. This approach offers flexibility but requires careful management of protecting groups. Modern cross-coupling reactions like the Buchwald-Hartwig amination are well-suited for this purpose.[12][13][14][15][16]
Rationale and Protecting Group Strategy
The free amino group on the phenyl ring would interfere with the cross-coupling reaction. Therefore, it must be introduced late in the synthesis or protected. A common strategy is to start with a bromo-substituted aniline, protect the amine, perform the cross-coupling, and then deprotect. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the coupling conditions and easily removed with acid.[17][18][19][20]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. biosynth.com [biosynth.com]
- 3. guidechem.com [guidechem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-メチル-3-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 10. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A convenient synthesis of linezolid through Buchwald-Hartwig amination - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 13. researchgate.net [researchgate.net]
- 14. A Convenient Synthesis of Linezolid Through Buchwald-Hartwig Amination: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. media.neliti.com [media.neliti.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidinone class of compounds represents a significant development in medicinal chemistry, with prominent members established as potent antibacterial agents.[1][2] This guide focuses on the specific entity, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a versatile small molecule scaffold. While direct, extensive research on the mechanism of action of this particular derivative is not widely published, its structural classification as an oxazolidinone allows for a scientifically grounded, presumptive mechanism based on the well-characterized action of this class.[1][3]
This document will, therefore, provide a detailed exploration of the probable mechanism of action of this compound, drawing from the established pharmacology of oxazolidinones. Furthermore, it will present a comprehensive suite of experimental protocols that would be essential for the definitive elucidation and validation of its specific biological activity. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar novel chemical entities.
Presumed Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The hallmark of the oxazolidinone class is its unique ability to inhibit bacterial protein synthesis at a very early stage.[4] Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones interfere with the formation of the initiation complex.[4]
Binding to the 50S Ribosomal Subunit
It is highly probable that this compound, like its congeners, exerts its effect by binding to the 50S subunit of the bacterial ribosome.[1][3] This interaction is believed to occur at the peptidyl transferase center (PTC), specifically at the A-site. By occupying this crucial site, the molecule sterically hinders the binding of aminoacyl-tRNA, thereby preventing the formation of the first peptide bond and, consequently, the initiation of protein synthesis.[4]
The unique binding site and mechanism of action of oxazolidinones are significant because they generally do not exhibit cross-resistance with other classes of protein synthesis inhibitors.[1]
Signaling Pathway Diagram
Caption: Presumed mechanism of action of this compound.
Potential Therapeutic Applications Beyond Antibacterial Activity
While the primary presumed role is antibacterial, the versatile oxazolidinone scaffold has been explored for a range of other therapeutic applications.[2] Investigations into derivatives have shown potential in areas such as:
-
Anticancer Agents: Some oxazolidinone derivatives have been evaluated for their antiproliferative properties against various cancer cell lines.[5]
-
Inhibitors of Specific Enzymes: For instance, certain 3,5-diphenyl-1,3-oxazolidin-2-ones have been identified as potent inhibitors of Δ-5 desaturase (D5D).[6]
Therefore, while the foundational hypothesis for this compound's mechanism would be the inhibition of bacterial protein synthesis, a broader screening approach to identify other potential biological targets is warranted.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is necessary.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the spectrum and potency of the compound's antibacterial activity.
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected. This should include wild-type and multidrug-resistant strains.
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC values will provide a quantitative measure of the compound's antibacterial potency.
| Parameter | Description |
| Test Compound | This compound |
| Bacterial Panel | e.g., Staphylococcus aureus (MRSA and MSSA), Enterococcus faecalis (VRE and VSE), Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa |
| Method | Broth Microdilution (CLSI guidelines) |
| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |
In Vitro Protein Synthesis Inhibition Assay
Objective: To confirm that the compound inhibits bacterial protein synthesis.
Methodology:
-
Cell-Free Translation System: Utilize a commercially available E. coli S30 extract system for in vitro transcription/translation.
-
Reporter Gene: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter is used as the template.
-
Assay Procedure:
-
Set up reactions containing the S30 extract, the reporter plasmid, amino acids, and the test compound at various concentrations.
-
Incubate the reactions to allow for protein synthesis.
-
Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).
-
-
Data Analysis: A dose-dependent decrease in reporter protein activity will indicate inhibition of protein synthesis.
Ribosome Binding Assay
Objective: To demonstrate direct binding of the compound to the bacterial ribosome.
Methodology:
-
Radioactive Labeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain.
-
Binding Reaction:
-
Incubate the isolated ribosomes with the radiolabeled compound in a suitable binding buffer.
-
Include control reactions with a known ribosome-binding antibiotic and a non-binding compound.
-
-
Separation of Bound and Unbound Ligand: Use a technique like nitrocellulose filter binding or ultracentrifugation to separate the ribosome-ligand complexes from the free ligand.
-
Quantification: Measure the radioactivity associated with the ribosomes to determine the extent of binding.
Experimental Workflow Diagram
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
Based on its chemical structure, this compound is presumed to function as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism characteristic of the oxazolidinone class. However, this remains a well-founded hypothesis until substantiated by empirical data. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of its precise mechanism of action. Such studies are crucial for the continued development of novel therapeutic agents that can address the growing challenge of antimicrobial resistance and potentially other disease areas.
References
- This compound | ChemScene. (n.d.). ChemScene.
- Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central.
- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2001). Journal of Biological Chemistry, 276(40), 37199-205.
- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014). Justia Patents.
- Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). NIH.
- This compound. (n.d.). CymitQuimica.
- Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. (2017). PubMed.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). MDPI.
- Optimization of 2-(3-(arylalkyl amino carbonyl) phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives as potent antitumor growth and metastasis agents. (2014). PubMed.
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 2-(3-(arylalkyl amino carbonyl) phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives as potent antitumor growth and metastasis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel oxazolidinone derivative, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (C₁₀H₁₂N₂O₂; Molecular Weight: 192.21 g/mol )[1]. As a member of the oxazolidinone class of compounds, which includes clinically significant antibiotics, a thorough understanding of its structural features through spectroscopic analysis is paramount for its potential development as a therapeutic agent[2]. This document presents predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with detailed experimental protocols for their acquisition. The interpretation of this data is discussed in depth, providing a foundational understanding of the molecule's structural characteristics.
Introduction
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics[2]. These compounds typically exert their antibacterial effect by inhibiting protein synthesis at an early stage[3]. The substitution pattern on the N-aryl ring of the oxazolidinone core is a critical determinant of biological activity and pharmacokinetic properties. The title compound, this compound, incorporates an amino and a methyl group on the phenyl ring, which are expected to significantly influence its electronic and conformational properties. Accurate spectroscopic characterization is the cornerstone of drug discovery and development, enabling unambiguous structure elucidation and quality control. This guide serves as a comprehensive resource for researchers working with this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally related compounds and established principles of spectroscopic theory.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | t, J ≈ 7.8 Hz | 1H | Ar-H (H5') |
| ~6.70 | d, J ≈ 7.5 Hz | 1H | Ar-H (H4') |
| ~6.55 | d, J ≈ 8.1 Hz | 1H | Ar-H (H6') |
| ~5.10 | s (broad) | 2H | -NH₂ |
| ~4.45 | t, J ≈ 8.0 Hz | 2H | O-CH₂ (H5) |
| ~4.00 | t, J ≈ 8.0 Hz | 2H | N-CH₂ (H4) |
| ~2.10 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (C2) |
| ~147.0 | Ar-C (C3') |
| ~136.5 | Ar-C (C1') |
| ~129.0 | Ar-C (C5') |
| ~125.0 | Ar-C (C2') |
| ~116.0 | Ar-C (C6') |
| ~114.0 | Ar-C (C4') |
| ~61.5 | O-CH₂ (C5) |
| ~45.0 | N-CH₂ (C4) |
| ~17.0 | Ar-CH₃ |
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (CH₃ and CH₂) |
| ~1750 | Strong | C=O stretching (oxazolidinone ring) |
| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |
| 1500 - 1400 | Medium | Aromatic C=C stretching |
| ~1230 | Strong | C-O-C stretching |
| ~800 | Strong | Aromatic C-H out-of-plane bending |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 192 | 100 | [M]⁺ (Molecular Ion) |
| 163 | 40 | [M - CHO]⁺ |
| 134 | 60 | [M - C₂H₂O₂]⁺ or [C₈H₁₀N₂]⁺ |
| 119 | 80 | [C₇H₉N₂]⁺ |
| 106 | 50 | [C₇H₈N]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 5 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) or liquid chromatography (LC) interface.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Set the ionization energy to 70 eV for EI.
-
Scan a mass-to-charge (m/z) range of 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
In-depth Interpretation of Spectroscopic Data
Molecular Structure
Figure 1: Molecular structure of this compound.
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum provides distinct signals for each proton environment in the molecule.
-
Aromatic Protons (δ ~7.05 - 6.55 ppm): The three protons on the substituted phenyl ring are expected to appear as a complex set of multiplets. The proton at the 5'-position (H5') is anticipated to be a triplet due to coupling with its two ortho neighbors. The protons at the 4'- and 6'-positions (H4' and H6') will likely appear as doublets. The electron-donating amino and methyl groups will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons.
-
Amino Protons (δ ~5.10 ppm): The two protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and temperature.
-
Oxazolidinone Ring Protons (δ ~4.45 and ~4.00 ppm): The two methylene groups of the oxazolidinone ring are diastereotopic and are expected to show distinct signals. The O-CH₂ protons (H5) are adjacent to an oxygen atom and are therefore more deshielded, appearing further downfield as a triplet. The N-CH₂ protons (H4) will also appear as a triplet.
-
Methyl Protons (δ ~2.10 ppm): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectrum Interpretation
The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~155.0 ppm): The carbon of the carbonyl group (C2) in the oxazolidinone ring is the most deshielded carbon and will appear at the lowest field.
-
Aromatic Carbons (δ ~147.0 - 114.0 ppm): The six aromatic carbons will have distinct chemical shifts due to the substitution pattern. The carbons attached to the amino (C3') and the oxazolidinone nitrogen (C1') will be significantly affected. The carbon bearing the methyl group (C2') will also have a characteristic chemical shift.
-
Oxazolidinone Ring Carbons (δ ~61.5 and ~45.0 ppm): The O-CH₂ carbon (C5) will be more deshielded than the N-CH₂ carbon (C4) due to the higher electronegativity of oxygen.
-
Methyl Carbon (δ ~17.0 ppm): The carbon of the methyl group will be the most shielded carbon and will appear at the highest field.
FT-IR Spectrum Interpretation
The FT-IR spectrum is instrumental in identifying the key functional groups.
-
N-H Stretching (3450 - 3300 cm⁻¹): The presence of a primary amine is indicated by two medium, broad bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C=O Stretching (~1750 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of the five-membered lactam (oxazolidinone ring).
-
Aromatic C=C and C-H Stretching: The bands in the 1620-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. The C-H stretching of the aromatic ring appears above 3000 cm⁻¹.
-
C-O-C Stretching (~1230 cm⁻¹): A strong band in this region is attributed to the stretching vibration of the C-O-C linkage within the oxazolidinone ring.
Mass Spectrum Interpretation
The predicted mass spectrum will provide the molecular weight and information about the fragmentation pattern.
-
Molecular Ion Peak ([M]⁺, m/z 192): The peak at m/z 192 corresponds to the molecular weight of the compound (192.21 g/mol ) and will likely be the base peak or a very intense peak in the EI spectrum.
-
Fragmentation Pattern: The fragmentation of N-aryl oxazolidinones is expected to proceed through several characteristic pathways[4]. Cleavage of the oxazolidinone ring is a common fragmentation route. The loss of a CHO radical (29 Da) or a C₂H₂O₂ molecule (58 Da) from the oxazolidinone ring are plausible fragmentation pathways, leading to the observed fragment ions.
Figure 2: Predicted key fragmentation pathways for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The structural insights gained from this spectroscopic analysis are fundamental for understanding the properties of this novel oxazolidinone derivative and for guiding its future development.
References
-
Di, V. A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 364-391. [Link]
- Gale, E. F., et al. (1981). The molecular basis of antibiotic action. John Wiley & Sons.
-
Giraud, F., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(3), 731–737. [Link]
-
Kacprzak, K., et al. (2019). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Molecules, 24(12), 2291. [Link]
Sources
A Technical Guide to Determining the Solubility of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This guide focuses on 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a compound for which public solubility data is scarce. Rather than presenting non-existent data, this document serves as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide researchers with the theoretical grounding and practical, field-proven protocols necessary to determine the solubility of this, or any novel chemical entity, with scientific rigor. We will explore the principles of solubility, detail the gold-standard Shake-Flask method, and outline the analytical quantification required for robust and reliable data generation.
Introduction: The Central Role of Solubility
In drug discovery and development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental properties governing this transition is solubility. Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a factor that profoundly impacts absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Poor aqueous solubility, a characteristic of over 40% of new chemical entities, can lead to inadequate bioavailability, hindering or even halting the development of potentially life-saving medicines.[3]
The subject of this guide, this compound (MW: 192.21 g/mol ), is an oxazolidinone derivative.[4] While its specific applications are not widely documented, its structural motifs are common in medicinal chemistry. Given the lack of available data, a systematic and scientifically sound approach to characterizing its solubility is imperative for any research or development program. This guide provides that approach.
Theoretical Framework for Solubility Assessment
Before embarking on experimental work, a foundational understanding of the principles governing solubility allows for intelligent solvent selection and data interpretation.
Physicochemical Properties and Initial Predictions
An initial analysis of the compound's structure provides qualitative clues to its solubility behavior.
-
Structure: this compound contains both polar and non-polar features. The amino (-NH2) group and the oxazolidinone ring (with its carbonyl and ether functionalities) can participate in hydrogen bonding.[4] The methylphenyl group is hydrophobic.
-
Predicted Properties: Computational tools provide estimates for key parameters.
-
LogP: The predicted LogP (octanol-water partition coefficient) is 1.53, suggesting a moderate degree of lipophilicity.[4]
-
Topological Polar Surface Area (TPSA): The TPSA is 55.56 Ų, indicating a significant polar surface that can interact with polar solvents.[4]
-
Hydrogen Bonding: The molecule has 1 hydrogen bond donor (the amino group) and 3 hydrogen bond acceptors (the two oxygens and the nitrogen of the oxazolidinone ring).[4]
-
These parameters suggest that the compound will exhibit limited solubility in water and higher solubility in polar organic solvents or co-solvent mixtures. The presence of an amine group also implies that its aqueous solubility will be pH-dependent.
Hansen Solubility Parameters (HSP)
A more sophisticated predictive model is the Hansen Solubility Parameters (HSP) theory. It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]
The core principle is that substances with similar HSP values are likely to be miscible.[6][7] By determining the HSP of this compound (often through experimental testing with a range of characterized solvents), a researcher can intelligently select solvents or design co-solvent systems for optimal solubility, which is invaluable for tasks like reaction chemistry, purification, and formulation.[8]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of a solute in a solvent under specific conditions.[1][9] It is the most reliable measure and is essential for lead optimization and formulation development.[10] The "shake-flask" method is the gold-standard technique for this determination.[11][12][13]
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that a true equilibrium is reached and accurately measured.
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a controlled temperature.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[12][13]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.[12][13]
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected test solvent to each vial. Include a range of solvents representing different polarities (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a consistent agitation speed and a controlled temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours.[12] For some compounds, 48 or even 72 hours may be necessary. Causality Note: This extended period is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[13][14]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.
-
To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Trustworthiness Note: This step is crucial to prevent undissolved particles from entering the analytical sample, which would falsely inflate the measured solubility. Pre-rinsing the filter with the solution can minimize solute adsorption.[14]
-
-
Sample Preparation for Analysis:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of dissolved compounds.[15][16][17]
Caption: Logic flow for quantitative analysis using HPLC-UV.
Protocol for Quantification:
-
Method Development: Develop a simple isocratic or gradient reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the compound, free from interference from the solvent. A photodiode array (PDA) detector is useful for identifying the wavelength of maximum absorbance (λmax) and confirming peak purity.[17]
-
Calibration Curve:
-
Prepare a primary stock solution of this compound by dissolving a precisely weighed amount in a solvent where it is freely soluble (e.g., DMSO or Methanol).[15]
-
From this stock, prepare a series of at least five calibration standards by serial dilution into the HPLC mobile phase. The concentration range should bracket the expected concentration of the diluted solubility samples.[18]
-
Inject each standard onto the HPLC system and record the corresponding peak area.
-
-
Data Analysis:
-
Plot the peak area (y-axis) against the known concentration (x-axis) for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.[15]
-
Inject the diluted samples from the shake-flask experiment and record their peak areas.
-
Use the calibration equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility value in the original solvent.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mmol/L) | Qualitative Classification |
| Water (pH 7.0) | 10.2 | <0.1 | <0.52 | Practically Insoluble |
| Ethanol | 4.3 | 5.5 | 28.6 | Sparingly Soluble |
| Methanol | 5.1 | 8.2 | 42.7 | Soluble |
| Acetonitrile | 5.8 | 12.5 | 65.0 | Soluble |
| Dichloromethane | 3.1 | 2.1 | 10.9 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >520 | Very Soluble |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: The results should be analyzed in the context of the underlying chemical principles. For instance, higher solubility in polar aprotic solvents like Acetonitrile and DMSO compared to protic solvents like Ethanol could suggest that while the compound's polarity is key, its hydrogen bond donating/accepting capabilities are selectively matched. The very low aqueous solubility confirms the influence of the hydrophobic methylphenyl group. Further studies investigating solubility at different pH values are warranted to understand the impact of protonating the basic amino group.
Conclusion
Determining the solubility of a novel compound like this compound is a foundational step in its scientific evaluation. While public data may be unavailable, a systematic application of established principles and rigorous experimental protocols provides a clear path forward. The shake-flask method, coupled with precise HPLC-UV quantification, offers a self-validating and trustworthy system for generating the high-quality data needed to make informed decisions in research and drug development. This guide provides the necessary framework for any scientist to confidently undertake this critical characterization.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 26(3), 6-13. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]
-
Popa, M. (2020). The Importance of Solubility for New Drug Molecules. Journal of Medical and Pharmaceutical Sciences. [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]
-
Begić, S., Hafizović, S., & Spirtović-Halilović, S. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Journal of Health Sciences, 6(1), 51-56. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. kinampark.com [kinampark.com]
- 6. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. specialchem.com [specialchem.com]
- 9. sciforum.net [sciforum.net]
- 10. enamine.net [enamine.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. improvedpharma.com [improvedpharma.com]
- 17. asianjpr.com [asianjpr.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Identifying and Validating the Biological Targets of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Abstract
The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophoric core for a range of therapeutics, most notably in the antibiotic and neurological domains.[1] The specific compound, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, presents a unique substitution pattern that suggests a spectrum of potential biological activities. The success of any small molecule drug discovery program hinges on the precise identification and validation of its molecular target(s).[2] This process is critical for understanding the mechanism of action, predicting potential toxicities, and enabling rational lead optimization.[3] This in-depth guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed experimental methodologies for the comprehensive deconvolution of the biological targets of this specific oxazolidinone derivative. We will explore hypothesis-driven approaches based on established structure-activity relationships and detail robust, unbiased experimental workflows, including Affinity Chromatography-Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA), to empirically identify and confirm target engagement.
Introduction to the Investigational Compound
Chemical Structure and Physicochemical Properties
The molecule of interest, this compound, is characterized by the fusion of the oxazolidinone ring with a substituted phenyl group. Understanding its fundamental properties is the first step in designing relevant biological assays.
-
Molecular Formula: C₁₀H₁₂N₂O₂[4]
-
Molecular Weight: 192.21 g/mol [4]
-
Core Scaffold: 1,3-oxazolidin-2-one
-
Key Substituents: A phenyl ring at the N-3 position, further decorated with an amino (-NH₂) group at the meta-position and a methyl (-CH₃) group at the ortho-position relative to the oxazolidinone linkage.
| Property | Predicted Value | Source |
| TPSA (Topological Polar Surface Area) | 55.56 Ų | [4] |
| LogP | 1.53 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Table 1: Predicted physicochemical properties of this compound.
The presence of both hydrogen bond donors and acceptors, combined with a moderate LogP, suggests the molecule may possess sufficient solubility and membrane permeability to engage with intracellular targets.
The Oxazolidinone Scaffold: A Privileged Structure
The oxazolidinone ring is not a novel entity; it is a "privileged structure" known to bind to multiple, distinct biological targets depending on its substitution. This history provides a powerful starting point for forming testable hypotheses.
-
Antibacterial Activity: The most prominent members of this class, such as Linezolid, are antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This interaction prevents the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[8][9]
-
Neurological Activity: A separate chemical vector for oxazolidinones involves the inhibition of monoamine oxidases (MAO), enzymes critical for the degradation of neurotransmitters like serotonin and dopamine.[] This activity has been explored for antidepressant therapies.[11][12] The antibiotic Linezolid itself is a weak, reversible, non-selective MAO inhibitor, which can lead to serotonin toxicity if co-administered with other serotonergic agents.[][13]
Hypothesis-Driven Target Exploration
Based on the compound's structure, we can formulate several primary and secondary hypotheses regarding its potential biological targets.
Primary Hypothesis 1: Bacterial Ribosome Inhibition
The foundational activity of the oxazolidinone class is its antibacterial effect. The core scaffold of this compound is sufficiently similar to known antibiotics to warrant this as a primary avenue of investigation.
-
Causality: Oxazolidinones bind to the P site of the 50S ribosomal subunit, interfering with the positioning of the initiator fMet-tRNA and thus inhibiting the formation of the first peptide bond.[9][14] The N-phenyl substituent is a common feature of these antibiotics and is crucial for this interaction.
-
Initial Validation: The most straightforward initial test is to perform Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus faecalis, where oxazolidinones are known to be active.[5][15]
Primary Hypothesis 2: Monoamine Oxidase (MAO) Inhibition
The structural features of many oxazolidinone-based MAO inhibitors overlap with those of the antibacterial agents.[12][16]
-
Causality: Docking studies suggest the oxazolidinone ring can fit within the aromatic cage of the MAO active site, close to the flavin cofactor.[16] The nature and position of substituents on the N-phenyl ring dictate the potency and selectivity for MAO-A versus MAO-B isoforms.
-
Initial Validation: An in vitro enzyme inhibition assay, such as the commercially available MAO-Glo™ assay, can rapidly determine the IC₅₀ value of the compound against both MAO-A and MAO-B, providing a direct measure of inhibitory potential.
Exploratory Hypotheses
The versatility of the oxazolidinone scaffold suggests other potential target families.[1][17]
-
Serotonin Receptors: The phenylamine moiety is a common pharmacophore in ligands for serotonin (5-HT) receptors.[18][19][20] Given the established link between some oxazolidinones and serotonin metabolism via MAO inhibition, a direct interaction with 5-HT receptors is a plausible secondary effect.[21]
-
Protein Kinases: The kinome is a frequent target of small molecules in oncology and inflammation. Dysregulation of kinase activity is implicated in numerous diseases.[22] A broad-spectrum kinome profiling screen can serve as an efficient method to identify potential off-target effects or novel therapeutic applications.[23][24]
A Strategic Framework for Unbiased Target Identification
When a compound exhibits a clear cellular phenotype (e.g., cytotoxicity, anti-inflammatory effect) but its target is unknown, an unbiased approach is required. The following workflow outlines a logical progression from initial discovery to final validation.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioorg.org [bioorg.org]
- 19. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of a new oxazolidinone derivative AS-8 on serotonin metabolism in the brains of mouse, rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. assayquant.com [assayquant.com]
- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]
The Cornerstone of Radezolid: A Technical Guide to 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
An In-Depth Review for Researchers and Drug Development Professionals
Introduction
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (AMPO) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the second-generation oxazolidinone antibiotic, Radezolid. Oxazolidinones represent a significant class of synthetic antimicrobial agents that are effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a vital tool in combating resistant infections. Radezolid, in particular, has demonstrated potent activity, including against linezolid-resistant strains, underscoring the importance of its synthetic precursors. This technical guide provides a comprehensive overview of the synthesis, characterization, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1042623-20-0 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in various organic solvents | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a commercially available starting material, such as 2-methyl-3-nitroaniline. The overall synthetic strategy involves the introduction of the oxazolidinone ring followed by the reduction of the nitro group to an amine.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-stage process:
-
Formation of the Oxazolidinone Ring: This involves the reaction of the starting aniline derivative with a suitable three-carbon synthon to construct the heterocyclic ring.
-
Reduction of the Nitro Group: The nitro group on the phenyl ring is then reduced to the corresponding primary amine to yield the final product.
Sources
Technical Guide on the Safe Handling of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-20-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with established best practices for handling potentially hazardous chemical compounds. The guide covers hazard identification, exposure controls, personal protective equipment, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies. While specific toxicological data for this compound is limited, this guide draws upon information for structurally related compounds, particularly aromatic amines, to provide a robust framework for its safe utilization in a laboratory setting.
Introduction and Compound Profile
This compound is a heterocyclic compound incorporating both an oxazolidinone ring and a substituted aniline moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The safe handling of this and similar research chemicals is paramount to protect laboratory personnel from potential health hazards and to ensure the integrity of experimental work.
This guide is structured to provide a logical flow from hazard identification to practical application of safety measures, empowering the user to conduct a thorough risk assessment and implement appropriate controls.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 1042623-20-0 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | ChemScene[1] |
| Molecular Weight | 192.21 g/mol | ChemScene[1] |
| Physical Form | Solid (assumed based on related compounds) | N/A |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
Hazard Identification and Toxicological Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling. The primary safety information for this compound is derived from its Globally Harmonized System (GHS) classification.
GHS Classification
The compound is classified with the following hazards:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Source: ChemScene[1]
Toxicological Profile and In-Field Insights
Expertise & Experience: Aromatic amines as a class are known for several toxicological concerns.[2][3][4][5] Many are readily absorbed through the skin and can be toxic.[2][3] Some have been identified as mutagens and carcinogens, with the bladder being a common target organ.[2][6] Therefore, in the absence of specific data to the contrary, it is prudent to handle this compound as potentially carcinogenic and to take all necessary precautions to minimize exposure.
The immediate hazards identified by the GHS classification—irritation to the skin, eyes, and respiratory tract—are consistent with the properties of many powdered organic compounds. The primary routes of exposure in a laboratory setting are inhalation of airborne powder and dermal contact.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the operator.
-
Ventilation: All handling of powdered this compound must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[7][8]
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with appropriate hazard signs.[7]
Personal Protective Equipment (PPE): Essential for Operator Safety
PPE provides a crucial barrier between the researcher and the chemical.[9][10][11][12]
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a risk of splashing.[12][13] | Protects against airborne powder and accidental splashes which can cause serious eye irritation.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed frequently, especially if contaminated.[11][13] | Prevents skin contact, which can cause irritation and potential systemic absorption. Given the aromatic amine structure, skin absorption is a significant concern.[2][3] |
| Body Protection | A laboratory coat, buttoned, with long sleeves. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.[9][11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if work is performed within a certified chemical fume hood. If engineering controls are not feasible or in the event of a large spill, a respirator with an appropriate particulate filter (e.g., N95 or P100) may be necessary.[10][12] | Prevents inhalation of the powder, which is known to cause respiratory tract irritation. |
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidents.
Risk Assessment and Experiment Planning
Before any new procedure, a thorough risk assessment should be performed. This includes reviewing the Safety Data Sheet (SDS) or available safety information and planning the workflow to minimize handling and potential for aerosolization.[7] Whenever possible, use pre-made solutions to avoid handling the powder.[7]
Weighing and Handling Workflow
The following diagram outlines the standard operating procedure for safely weighing and handling powdered this compound.
Caption: Decision Flowchart for Spill Response.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., spill cleanup materials, contaminated gloves, weighing paper) in a clearly labeled, sealed, and puncture-proof container. [14]* Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. [15][16]Organic solvents should not be disposed of down the drain. [14]* Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety department for specific disposal procedures. [15][17]
Conclusion
While this compound presents defined hazards such as irritation and acute oral toxicity, the primary concern stems from the potential, uncharacterized risks associated with its aromatic amine structure. By implementing the engineering controls, PPE, and handling protocols outlined in this guide, researchers can effectively minimize exposure and mitigate risks. A proactive and informed approach to safety is indispensable when working with novel chemical entities in a research and development environment.
References
-
Title: Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Source: PubMed. URL: [Link]
-
Title: Aromatic amines – Knowledge and References. Source: Taylor & Francis. URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL: [Link]
-
Title: Aromatic Amine Toxicity. Source: Area of Sustainability. URL: [Link]
-
Title: Weighing Hazardous Powders in the Laboratory. Source: University of California, Santa Barbara Environmental Health & Safety. URL: [Link]
-
Title: Protective Gear for Chemical Handling Must-Have Equipment. Source: SAMS Solutions. URL: [Link]
-
Title: Personal Protection Equipment. Source: Binghamton University. URL: [Link]
-
Title: PPE for Hazardous Chemicals. Source: Canada Safety Training. URL: [Link]
-
Title: Guidance for Hazardous Waste Spill Cleanup in Laboratories. Source: The University of Tennessee, Knoxville. URL: [Link]
-
Title: PPE for Chemical Handling: A Quick Guide. Source: Healthy Bean. URL: [Link]
-
Title: Essential Chemical PPE. Source: Trimaco. URL: [Link]
-
Title: Standard operating procedure for hazardous chemicals Handling of nanomaterials. Source: University of Central Florida. URL: [Link]
-
Title: Chemical Spill Clean-Up. Source: University of Delaware Environmental Health & Safety. URL: [Link]
-
Title: Guide for Chemical Spill Response. Source: University of California, Berkeley. URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]
-
Title: Ten Tips for Handling Hazardous Chemicals in a Lab. Source: University of San Diego. URL: [Link]
-
Title: Spill Clean up Procedure. Source: University of British Columbia Safety & Risk Services. URL: [Link]
-
Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Source: University of California, Irvine. URL: [Link]
-
Title: procedure for disposing of hazardous waste. Source: Massachusetts Institute of Technology. URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines. Source: Columbia University Research. URL: [Link]
-
Title: HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Source: Lehigh University Campus Safety Division. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]
- 6. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. trimaco.com [trimaco.com]
- 13. sc.edu [sc.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. research.columbia.edu [research.columbia.edu]
Methodological & Application
The Strategic Role of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in the Synthesis of Advanced Oxazolidinone Antibiotics
The ever-evolving landscape of antimicrobial resistance necessitates the continuous development of novel antibiotics. Within this critical area of research, the oxazolidinone class of antibacterial agents has emerged as a cornerstone for combating multidrug-resistant Gram-positive pathogens. This guide provides an in-depth exploration of a pivotal, yet often overlooked, building block in the synthesis of next-generation oxazolidinones: 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one . While not intended for direct therapeutic use, the strategic application of this intermediate is paramount in the construction of potent antibiotics, most notably, Radezolid.
This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed application notes, synthetic protocols, and methodologies for biological evaluation. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this key intermediate in their drug discovery endeavors.
Introduction: The Oxazolidinone Scaffold and the Significance of a Key Intermediate
The 2-oxazolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of several clinically important antibiotics, including the trailblazing Linezolid.[1][2] These synthetic agents exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[3] This novel mode of action allows them to circumvent cross-resistance with many other antibiotic classes.
The subject of this guide, this compound (CAS No. 1042623-20-0), is a specialized derivative designed as a crucial precursor for the synthesis of advanced biaryloxazolidinone antibiotics like Radezolid.[4] Its structure incorporates the essential N-aryl oxazolidinone core, with a strategically placed amino group on the phenyl ring, which serves as a handle for the introduction of further chemical diversity to enhance antibacterial potency and pharmacokinetic properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 1042623-20-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents |
Synthetic Protocols for this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The following protocol is a representative procedure based on established methods for the synthesis of N-aryl oxazolidinones.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-2-methyl-3-nitroaniline
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Add 2-methyl-3-nitroaniline (1.0 eq) to a suitable solvent such as toluene or isopropanol.
-
Reaction: To the stirred solution, add 2-chloroethanol (1.2 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-hydroxyethyl)-2-methyl-3-nitroaniline.
Step 2: Cyclization to 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-(2-hydroxyethyl)-2-methyl-3-nitroaniline (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagents: Cool the solution to 0 °C in an ice bath. Add a phosgene equivalent such as carbonyldiimidazole (CDI) (1.1 eq) or triphosgene (0.4 eq) portion-wise. If using triphosgene, a non-nucleophilic base like triethylamine (2.2 eq) should be added dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the formation of the oxazolidinone ring by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Step 3: Reduction to this compound
-
Reaction Setup: To a solution of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate, add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-12 hours.
-
Alternative Reduction: Alternatively, reduction can be achieved using tin(II) chloride (SnCl₂) (4-5 eq) in a protic solvent like ethanol or concentrated hydrochloric acid at an elevated temperature (e.g., 70 °C) for 2-4 hours.
-
Work-up (for catalytic hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Work-up (for SnCl₂ reduction): Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The final product, this compound, can be purified by column chromatography or recrystallization to yield a solid product.
Application in the Synthesis of Radezolid
The primary and most significant application of this compound is as a key intermediate in the synthesis of the advanced oxazolidinone antibiotic, Radezolid. The amino group of the intermediate serves as a crucial attachment point for the biaryl moiety that is characteristic of Radezolid and contributes to its enhanced antibacterial activity.
Radezolid Synthesis Workflow
Caption: Final step in the synthesis of Radezolid utilizing the key intermediate.
Protocol for the Synthesis of Radezolid from the Key Intermediate
This protocol outlines the final coupling step to yield Radezolid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the appropriate heterocyclic boronic acid or its pinacol ester (e.g., 2-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-5-boronic acid) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Radezolid is then purified by column chromatography on silica gel or by preparative HPLC to yield the final product.
Biological Evaluation of Radezolid
As this compound is an intermediate, its direct biological activity is of less interest than that of the final product, Radezolid. Radezolid has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains.[5][6][7][8]
Antibacterial Activity of Radezolid
The antibacterial efficacy of Radezolid is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | Radezolid MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.125 - 0.5 | ≤0.5 - 4 |
| Staphylococcus aureus (MRSA) | ≤0.125 - 0.5 | ≤0.5 - 4 |
| Enterococcus faecalis | 0.25 - 0.50 | 2 - 4 |
| Streptococcus pneumoniae | ≤0.125 | ≤0.5 |
| (Data compiled from multiple sources)[6][7][8][9] |
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Radezolid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the Radezolid stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Conclusion
This compound is a testament to the intricate design and strategic planning involved in modern medicinal chemistry. While devoid of significant intrinsic biological activity, its role as a key intermediate is indispensable for the synthesis of advanced oxazolidinone antibiotics like Radezolid. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively synthesize and utilize this valuable building block in the quest for novel antibacterial agents to combat the growing threat of antimicrobial resistance. The continued exploration of such key intermediates will undoubtedly pave the way for the development of the next generation of life-saving therapeutics.
References
- O'Dwyer, K., et al. (2021). Oxazolidinone antibiotics: a review of the evolution of the class and their clinical role. Journal of Antimicrobial Chemotherapy, 76(Supplement_3), iii2-iii15.
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. Available at: [Link]
- Patel, P. D., et al. (2013). A novel process for preparation of linezolid and its novel intermediates.
- Lemaire, S., et al. (2010). Cellular pharmacodynamics of the novel biaryloxazolidinone radezolid: studies with infected phagocytic and nonphagocytic cells, using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila. Antimicrobial agents and chemotherapy, 54(6), 2549-2559.
- Jiang, J., et al. (2021). Synthesis and biological evaluation of novel oxazolidinone derivatives containing a nitrogen-containing fused heterocyclic moiety. Bioorganic & Medicinal Chemistry Letters, 39, 127928.
- Ashton, W. T., et al. (1996). A facile synthesis of the oxazolidinone antibacterial agent linezolid. Journal of heterocyclic chemistry, 33(4), 1153-1156.
- Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255.
- Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
- Bouayyadi, H., et al. (2016). 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one.
- Locke, J. B., et al. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 54(12), 5337-5343.
- Zheng, J., et al. (2020). Radezolid is more effective than linezolid against planktonic cells and inhibits Enterococcus faecalis biofilm formation. Frontiers in microbiology, 11, 237.
- Li, Y., et al. (2023). Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China. Frontiers in Microbiology, 14, 1159050.
- Lemaire, S., et al. (2010). Cellular pharmacodynamics of the novel biaryloxazolidinone radezolid: studies with infected phagocytic and nonphagocytic cells, using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila. Antimicrobial Agents and Chemotherapy, 54(6), 2549–2559.
- Fernandes, P. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
- Veerasamy, V. D., et al. (2007). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Journal of Pharmacy and Pharmacology, 59(5), 669-677.
- Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 18(2).
- Zheng, J., et al. (2020). Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation. Frontiers in Microbiology, 11, 237.
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 3. ajrconline.org [ajrconline.org]
- 4. chemscene.com [chemscene.com]
- 5. Cellular Pharmacodynamics of the Novel Biaryloxazolidinone Radezolid: Studies with Infected Phagocytic and Nonphagocytic cells, Using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular pharmacodynamics of the novel biaryloxazolidinone radezolid: studies with infected phagocytic and nonphagocytic cells, using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation [frontiersin.org]
- 9. A Metal-free Synthesis of N-aryl Oxazolidin-2-ones by the One pot Reaction of CO2 with N-aryl Aziridines [air.unimi.it]
Application Notes & Protocols: Utilizing 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one as a Novel Chemical Probe
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, hereafter referred to as "AMP-Oxazolidinone," as a versatile chemical probe. While AMP-Oxazolidinone is a novel investigational tool, its core oxazolidinone scaffold is a well-established pharmacophore found in potent antibiotics such as linezolid.[1][2] This guide leverages the known mechanism of related compounds to propose and detail robust protocols for AMP-Oxazolidinone's use in target identification and validation, focusing on its hypothesized activity as an inhibitor of bacterial protein synthesis. Detailed, step-by-step methodologies are provided for probe modification, in vitro and cellular target engagement assays, and affinity-based proteomic approaches.
Introduction: A Novel Probe Built on a Validated Scaffold
Chemical probes are indispensable small molecules for dissecting protein function in complex biological systems.[3][4] An ideal probe exhibits high potency, selectivity, and well-understood on-target engagement in cellular contexts.[5] The compound this compound (AMP-Oxazolidinone) is an emerging chemical tool built upon the 2-oxazolidinone heterocyclic core.[6] This scaffold is famously represented by the antibiotic linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex.[7][8][9]
The structure of AMP-Oxazolidinone offers two key features for its use as a chemical probe:
-
The Oxazolidinone Core: Hypothesized to retain the ribosomal binding properties of linezolid, making it a potential tool for studying bacterial translation and antibiotic resistance mechanisms.[10][11]
-
The Primary Aryl Amine: The 3-amino group serves as a versatile chemical handle for conjugation. It allows for the attachment of reporter tags such as fluorophores for imaging or biotin for affinity purification, without significantly altering the core pharmacophore.[12][13]
This guide presents AMP-Oxazolidinone not just as a static inhibitor, but as a modular platform for generating a suite of chemical biology tools to interrogate bacterial ribosome function.
Proposed Mechanism of Action
Based on its structural similarity to linezolid, AMP-Oxazolidinone is proposed to function as a competitive inhibitor at the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[10][14] By occupying the A-site on the 23S rRNA, it physically obstructs the binding of aminoacyl-tRNA, thereby stalling translation at the initiation phase.[9][10] This specific mechanism provides a clear hypothesis to test and validate using the protocols outlined below.
Caption: Proposed mechanism of AMP-Oxazolidinone action.
Application I: Synthesis of Tagged Probes for Functional Assays
The primary amine on AMP-Oxazolidinone is readily functionalized using amine-reactive chemistry, such as N-hydroxysuccinimide (NHS) esters.[15][16] This allows for the creation of fluorescently-labeled probes for imaging and binding assays, and biotinylated probes for affinity purification.
Protocol 1: Synthesis of a Fluorescent Probe (AMP-Oxa-Fluor)
This protocol describes the conjugation of AMP-Oxazolidinone to a commercially available NHS-ester functionalized fluorophore (e.g., FITC, Rhodamine B).
Materials:
-
This compound (AMP-Oxazolidinone)
-
Fluorescein Isothiocyanate (FITC) or other amine-reactive fluorophore
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for verification
Procedure:
-
Dissolve 10 mg of AMP-Oxazolidinone in 1 mL of anhydrous DMF.
-
Add 1.2 equivalents of TEA or DIPEA to the solution to act as a base.
-
In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorophore (e.g., FITC) in 0.5 mL of anhydrous DMF.
-
Add the fluorophore solution dropwise to the AMP-Oxazolidinone solution while stirring at room temperature.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the fluorescently-labeled product using reverse-phase HPLC.
-
Confirm the identity and purity of the product via mass spectrometry and NMR.
Application II: In Vitro and Cellular Target Engagement
Confirming that a chemical probe directly binds to its intended target within a complex biological system is a critical validation step.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[19][20]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol details how to assess the binding of AMP-Oxazolidinone to its putative ribosomal target in a bacterial cell lysate.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Lysis Buffer (e.g., PBS with protease inhibitors)
-
AMP-Oxazolidinone
-
Vehicle control (e.g., DMSO)
-
PCR tubes and thermal cycler
-
Centrifuge capable of >15,000 x g
-
SDS-PAGE and Western Blotting reagents
-
Antibody against a ribosomal protein (e.g., L3 or L4, which are near the linezolid binding site)
Procedure:
-
Lysate Preparation: Grow a culture of S. aureus to mid-log phase. Harvest cells by centrifugation, wash with PBS, and resuspend in lysis buffer. Lyse the cells using a sonicator or bead beater on ice. Clarify the lysate by centrifuging at high speed to pellet cell debris.
-
Compound Treatment: Aliquot the cell lysate into separate tubes. Treat each aliquot with AMP-Oxazolidinone (e.g., at 10x the expected MIC) or vehicle control. Incubate at room temperature for 30 minutes.
-
Thermal Challenge: Transfer the treated lysates into PCR tubes. Place the tubes in a thermal cycler and heat across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Separation of Soluble Fraction: Centrifuge the tubes at >15,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Analyze the amount of the target ribosomal protein remaining in the soluble fraction by Western Blot.
-
Data Interpretation: Plot the band intensity of the ribosomal protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the AMP-Oxazolidinone-treated sample indicates thermal stabilization and confirms direct target engagement.[18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Application III: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
To unbiasedly identify the binding partners of AMP-Oxazolidinone, an affinity purification-mass spectrometry (AP-MS) approach can be employed.[21][22] This involves using a biotinylated version of the probe to capture its protein interactors from a cell lysate, which are then identified by mass spectrometry.[23][24]
Protocol 3: Biotinylation and AP-MS
This protocol outlines the synthesis of a biotinylated probe and its use in a pulldown experiment.
Part A: Synthesis of Biotinylated Probe (AMP-Oxa-Biotin)
-
Follow Protocol 1 , substituting the fluorophore with an amine-reactive biotin-NHS ester (preferably with a long spacer arm to reduce steric hindrance).[12]
Part B: Affinity Purification Materials:
-
AMP-Oxa-Biotin probe
-
Bacterial cell lysate (prepared as in Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and mild detergent)
-
Elution buffer (e.g., high concentration biotin solution or denaturing buffer)
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the bacterial lysate with AMP-Oxa-Biotin (and a vehicle/biotin-only control) for 1-2 hours at 4°C.
-
Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the probe-protein complexes.
-
Washing: Use a magnetic stand to immobilize the beads. Discard the supernatant and wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, this is typically done using a denaturing buffer (e.g., urea-based) followed by on-bead trypsin digestion.
-
MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the AMP-Oxa-Biotin pulldown compared to the negative controls.[21] The bacterial 50S ribosomal proteins are the expected primary interactors.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the described protocols, demonstrating successful validation of AMP-Oxazolidinone as a specific ribosomal probe.
Table 1: In Vitro Binding Affinity via Fluorescence Polarization Assay measures the binding of AMP-Oxa-Fluor to isolated S. aureus 70S ribosomes.
| Compound | Target | Kd (nM) |
| AMP-Oxa-Fluor | S. aureus 70S Ribosome | 85 ± 12 |
| AMP-Oxa-Fluor | Human 80S Ribosome | > 10,000 |
| Linezolid (Competitor) | S. aureus 70S Ribosome | IC50 = 110 ± 20 |
Table 2: CETSA Thermal Shift Data Measures the melting temperature (Tm) of ribosomal protein L3 in S. aureus lysate.
| Treatment | Target Protein | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | Ribosomal Protein L3 | 54.2 ± 0.5 | - |
| AMP-Oxazolidinone (10 µM) | Ribosomal Protein L3 | 59.8 ± 0.7 | +5.6 |
| AMP-Oxazolidinone (10 µM) | Control Protein (GroEL) | 62.1 ± 0.4 | +0.1 |
Conclusion and Future Directions
The protocols detailed in this application note establish a clear, hypothesis-driven framework for validating and utilizing this compound as a chemical probe for studying the bacterial ribosome. By leveraging its versatile amine handle, AMP-Oxazolidinone can be transformed into a suite of tools for target engagement, cellular imaging, and proteomic studies. Successful execution of these experiments would provide strong evidence for its on-target activity and selectivity, paving the way for its use in antibiotic mechanism-of-action studies, resistance profiling, and novel antibacterial drug discovery efforts.
References
- Vertex AI Search. (2025). Pharmacology of Linezolid.
- National Center for Biotechnology Information. (2024). Linezolid - StatPearls - NCBI Bookshelf.
- nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Wikipedia. (2024). Linezolid.
- Patsnap Synapse. (2024). What is the mechanism of Linezolid?.
- Pediatric Oncall. Linezolid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Grantome. (2016). Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products - Joshua Pierce.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Fiveable. Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PubMed Central. (2016). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
- EMBL-EBI. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
- BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS.
- Annual Review of Pharmacology and Toxicology. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Alto Predict. (2016). Best Practices for Chemical Probes.
- Creative Proteomics. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis.
- PubMed Central. Fluorescence Polarization Assays in Small Molecule Screening.
- Creative Proteomics. Affinity Purification Mass Spectrometry (AP-MS) Service.
- PubMed Central. (2021). The era of high-quality chemical probes.
- MDPI. (2023). Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles.
- AAT Bioquest. (2025). Biotin Labeling Molecules and Their Biological Applications.
- Memorial Sloan Kettering Cancer Center. Development of Chemical Probes.
- G-Biosciences. (2012). The Secrets of Coupling with Biotin!.
- Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
- AACR Journals. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
- Wikipedia. Biotinylation.
- Alfa Chemistry. Amine-reactive Biotinylation Reagents.
- Thermo Fisher Scientific. Biotinylation.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Oxford Academic. (2018). Insights into the development of chemical probes for RNA.
- ResearchGate. (2025). Fluorescence Polarization Assays in Small Molecule Screening.
- ResearchGate. The oxazolidinone photoprobe and competitor compounds . 125 I-Labeled....
- ResearchGate. Oxazolidinones in Their Binding Site in the Bacterial Ribosome (A–C)....
- ChemScene. This compound.
- Wikipedia. Oxazolidinone.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
- ResearchGate. (2021). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines.
- PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- PubMed Central. (2014). Current Updates on Oxazolidinone and Its Significance.
- CymitQuimica. This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oxazolidinone - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 10. Linezolid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 13. Biotinylation - Wikipedia [en.wikipedia.org]
- 14. Linezolid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. fiveable.me [fiveable.me]
- 22. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 24. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]
Protocol for the purification of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Application Note & Protocol
Protocol for the Purification of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, field-tested protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocol details a robust methodology employing silica gel column chromatography followed by recrystallization to achieve high purity. This guide is designed to be self-validating, with in-depth explanations for each step and integrated characterization checkpoints to ensure the identity and purity of the final compound. All procedures should be conducted by trained personnel in a controlled laboratory environment.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The oxazolidinone ring system is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which are crucial for treating drug-resistant bacterial infections[1]. The presence of a reactive primary amine and a methyl group on the phenyl ring offers versatile handles for further chemical modifications, enabling the exploration of new chemical space in drug discovery.
Given its role as a critical intermediate, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, complicate downstream processing, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This protocol, therefore, presents a systematic approach to purify this compound to a high degree, suitable for demanding research and development applications.
Safety & Handling
All operations involving this compound and the associated solvents and reagents must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times[2][3].
Chemical Safety Information:
| Compound/Reagent | CAS Number | Hazards | Handling Precautions |
| This compound | 1042623-20-0 | May be harmful if swallowed, causes skin irritation, and serious eye irritation. | Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4] |
| Silica Gel | 63231-67-4 | May cause respiratory tract irritation. | Avoid inhalation of dust. Use in a well-ventilated area. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
| Hexane | 110-54-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
| Dichloromethane | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. | Use in a well-ventilated area. Avoid breathing vapors. |
| Methanol | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
Purification Workflow
The purification of this compound is achieved through a two-stage process: initial purification via column chromatography followed by final purification using recrystallization.
Caption: Purification workflow for this compound.
Detailed Protocols
Stage 1: Column Chromatography
Column chromatography is a widely used technique for the separation of organic compounds[5]. For this compound, a normal-phase silica gel column is effective for removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in hexane. The optimal eluent composition should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in a fraction collector or test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a solvent system that gives good separation (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.
Stage 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Materials:
-
Partially purified this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for the recrystallization of this compound. The compound should be soluble in the hot solvent mixture and sparingly soluble at room temperature or below.
-
Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Inducing Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate. Allow the solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Characterization of Purified Product
The purity and identity of the final product must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a compound.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The purified product should show a single major peak with a purity of >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~4.4-4.5 | t | 2H | -OCH₂- |
| ~4.0-4.1 | t | 2H | -NCH₂- |
| ~3.8 | s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=O |
| ~145 | Aromatic C-N |
| ~135 | Aromatic C-C |
| ~120-130 | Aromatic C-H |
| ~65 | -OCH₂- |
| ~45 | -NCH₂- |
| ~18 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
Expected MS Data (ESI+):
| m/z | Assignment |
| 193.09 | [M+H]⁺ |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound to a high degree of purity. Adherence to the detailed steps, including the safety precautions and characterization checkpoints, will ensure the successful isolation of this important chemical intermediate for its intended applications in research and development.
References
- Chemos GmbH & Co.KG.
- Google Patents. (NO311691B1).
- Biosynth.
- Fisher Scientific.
- Benchchem.
- Benchchem. An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-.
- Combi-Blocks.
- Angene Chemical.
- Google Patents. (CA2464109A1). Process for the preparation of oxazolidinones and method of use thereof.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- ChemScene. This compound.
- PubMed Central.
- bioRxiv.
- Google Patents. (DE1126877B).
- ScienceDirect.
- PubMed. Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)
- Google Patents. (WO2014170908A1).
- CymitQuimica. This compound.
- ResearchGate. 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one.
- National Center for Biotechnology Information.
- SIELC Technologies. 3-Amino-2-oxazolidinone.
- PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
- PubMed Central.
- PubChem. 3-Amino-2-oxazolidinone.
- Royal Society of Chemistry.
- SpectraBase. 3-Methyl-1,3-oxazolidin-2-one - Optional[13C NMR] - Chemical Shifts.
- PubMed.
Sources
Application Notes & Protocols: Experimental Design for Efficacy Testing of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Oxazolidinone
The oxazolidinone core is a privileged scaffold in medicinal chemistry, famously represented by the antibiotic linezolid.[1][2] This heterocyclic moiety, however, is not limited to antibacterial applications. Its structural versatility has led to the exploration of oxazolidinone derivatives for a wide range of therapeutic targets, including monoamine oxidases (MAOs) for the treatment of depression and other neurological disorders.[3][4] The compound of interest, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, is a novel molecule whose therapeutic efficacy has not yet been characterized. This document provides a comprehensive experimental framework for the systematic evaluation of its potential biological activity, with a primary focus on its potential as a monoamine oxidase inhibitor, a common target for this class of compounds.[5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering a hypothesis-driven approach to elucidate the compound's mechanism of action and in vivo efficacy. We will begin with robust in vitro screening to identify its primary molecular target, followed by a detailed roadmap for in vivo studies to assess its therapeutic potential in a relevant disease model.
Part 1: In Vitro Efficacy Assessment - The First Step in Target Deconvolution
The initial phase of our investigation is designed to rapidly and efficiently screen for potential biological activities of this compound. Based on the structural motifs present in the molecule and the known pharmacology of the oxazolidinone class, our primary hypothesis is that the compound may exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B).
Primary Target Screening: Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[7] Inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, which is a key mechanism for many antidepressant drugs.[8] Selective inhibitors of MAO-A are typically associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3][7]
This protocol describes a continuous spectrophotometric or fluorometric assay to determine the inhibitory potential of the test compound on recombinant human MAO-A and MAO-B.[5][7] The assay measures the enzymatic activity of MAO by monitoring the production of a detectable product from a specific substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[4]
-
Test Compound: this compound
-
Phosphate buffer (pH 7.4)
-
96-well microplate (UV-transparent or black for fluorescence)
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations or positive/negative controls.
-
Recombinant MAO-A or MAO-B enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) to each well to start the reaction.
-
Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 316 nm for the product of kynuramine metabolism).[7]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| Test Compound | 50 | 5000 | 100 |
| Clorgyline | 5 | 10000 | 2000 |
| Selegiline | 8000 | 8 | 0.001 |
Secondary Screening: In Vitro Anticancer Activity
While our primary hypothesis centers on MAO inhibition, the versatility of the oxazolidinone scaffold warrants a broader screening approach. Several oxazolidinone derivatives have demonstrated potent anticancer activities.[9][10] Therefore, a secondary screen against a panel of human cancer cell lines is a prudent step to explore the compound's potential as an anticancer agent.
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Part 2: In Vivo Efficacy Assessment - From Bench to Preclinical Models
Positive results from the in vitro MAO-A inhibition assay would strongly suggest that this compound has the potential to be an antidepressant. The next logical step is to evaluate its efficacy in established animal models of depression.[11][12]
Animal Model Selection
The choice of an animal model is critical for the successful preclinical evaluation of an antidepressant candidate.[13] The most commonly used screening models are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are sensitive to acute antidepressant effects.[11][14]
-
Forced Swim Test (FST): This test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture.[11][14] Antidepressant drugs are known to reduce the duration of immobility.[12]
-
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails.[11]
For a more comprehensive assessment that better mimics the chronic nature of depression, the Chronic Unpredictable Mild Stress (CUMS) model can be employed. This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state.[12]
Experimental Design: Forced Swim Test (FST) in Mice
This protocol outlines a standard FST procedure to assess the antidepressant-like activity of the test compound.
Caption: Workflow for the Forced Swim Test in mice.
Animals: Male C57BL/6 mice (8-10 weeks old).
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Test Compound (e.g., 10, 20, 40 mg/kg, intraperitoneally)
-
Positive Control (e.g., Fluoxetine, 20 mg/kg, intraperitoneally)
Procedure:
-
Acclimatization: Acclimate the mice to the housing facility for at least one week before the experiment.
-
Pre-test Session (Day 1): Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C) for 15 minutes. This session is for habituation.
-
Drug Administration (Day 2): Administer the vehicle, test compound, or positive control 60 minutes before the test session.
-
Test Session (Day 2): Place the mice back into the water-filled cylinders for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment groups to avoid bias.[13]
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) ± SEM |
| Vehicle | - | 150 ± 10 |
| Test Compound | 10 | 120 ± 8 |
| Test Compound | 20 | 90 ± 7** |
| Test Compound | 40 | 75 ± 6 |
| Fluoxetine | 20 | 80 ± 9 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control |
Part 3: Mechanism of Action - Connecting the Dots
Should the in vitro and in vivo data support an antidepressant-like effect, further studies to confirm the mechanism of action would be warranted.
Hypothesized Signaling Pathway
The proposed mechanism of action for this compound as an antidepressant is through the inhibition of MAO-A. This leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Hypothesized mechanism of action of the test compound.
Conclusion and Future Directions
This document provides a structured and scientifically rigorous approach to evaluate the therapeutic efficacy of this compound. By following these detailed protocols, researchers can systematically assess its potential as a monoamine oxidase inhibitor and its antidepressant-like effects. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including more extensive toxicological evaluations, pharmacokinetic profiling, and testing in more complex behavioral models of depression.
References
- Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2, 121–148.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 385-394.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618–624.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]
- Parihar, S. K., & Pillai, A. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 52-58.
- Singh, S. K., et al. (2016). Early oxazolidinones to reach clinical testing.
-
Neurofit. (n.d.). In vivo and in vitro models of Depression. Retrieved from [Link]
-
Scribd. (n.d.). Study Design For Drug Efficacy. Retrieved from [Link]
- DiPietro Mager, N. A. (2021). Experimental Study Designs. In Pharmacoepidemiology: Principles and Practice. AccessPharmacy.
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Understanding Animal Research. (2015). The importance of animal research in the discovery of Antidepressants. Retrieved from [Link]
- Califf, R. M., et al. (2018). Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. Clinical Pharmacology & Therapeutics, 104(2), 298–307.
- Al-Trawneh, S. A., & Taha, M. O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4269.
- Tan, M., et al. (2012). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistical applications in genetics and molecular biology, 11(4), 1-25.
- de Souza, M. V. N., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1279–1296.
- Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205.
-
ResearchGate. (n.d.). Preclinical Drug Evaluation. Retrieved from [Link]
- Temple University. (2021).
- Kumar, A., & Narasimhan, B. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of chemistry, 2018, 9345978.
- Ohta, M., et al. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Journal of medicinal chemistry, 60(23), 9648–9665.
-
PubChem. (n.d.). 3-Amino-2-oxazolidinone. Retrieved from [Link]
- Siddiqui, N., et al. (2007). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 17(15), 4178–4182.
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268.
- Vashisht, R., et al. (2020). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 8(2), 154-164.
-
ResearchGate. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Retrieved from [Link]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 13. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 14. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Versatile Precursor for Novel Compound Synthesis
Introduction
The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics, including the antibiotic linezolid and the anticoagulant rivaroxaban.[1][2] The strategic functionalization of the oxazolidinone ring system allows for the fine-tuning of pharmacological activity and the exploration of new chemical space. 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a particularly attractive, yet underexplored, precursor for the synthesis of novel compounds. Its structure combines the established oxazolidinone moiety with a reactive primary aromatic amine on a substituted phenyl ring. This primary amine serves as a versatile handle for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery and materials science.
This document provides detailed application notes and proposed protocols for the synthesis and derivatization of this compound, empowering researchers, scientists, and drug development professionals to leverage this precursor in their synthetic endeavors.
Physicochemical Properties of the Precursor
A foundational understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1042623-20-0 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Likely a solid at room temperature | |
| Purity | Commercially available at ≥95% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Proposed Synthesis of the Precursor: this compound
Workflow for Precursor Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of 2-Methylbenzene-1,3-diamine from 2-Methyl-3-nitroaniline (Reduction)
-
Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride can also be employed.
-
Materials:
-
2-Methyl-3-nitroaniline
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitroaniline (1.0 eq.) in methanol or ethanol.
-
Carefully add palladium on carbon (10 wt. %, ~5 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-methylbenzene-1,3-diamine, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound (Cyclization)
-
Rationale: The formation of the oxazolidinone ring from a 1,2-amino alcohol is a common cyclization reaction. Here, we propose the in-situ formation of the amino alcohol functionality from the diamine and subsequent cyclization. A safer alternative to phosgene, such as triphosgene or ethylene carbonate, is recommended.[4][5]
-
Materials:
-
2-Methylbenzene-1,3-diamine (from Step 1)
-
Ethylene carbonate
-
A suitable high-boiling solvent (e.g., DMF or DMSO)
-
Base (e.g., potassium carbonate)
-
-
Procedure:
-
To a round-bottom flask, add 2-methylbenzene-1,3-diamine (1.0 eq.), ethylene carbonate (1.1 eq.), and potassium carbonate (1.5 eq.) in DMF.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application Notes: Derivatization of this compound
The primary amino group of the precursor is a versatile functional handle for the synthesis of a diverse range of novel compounds. The following sections provide detailed protocols for several key transformations.
Acylation of the Amino Group
-
Application: Acylation is a fundamental reaction to introduce amide functionalities, which are prevalent in many biologically active molecules. This reaction can be used to synthesize libraries of amides with varying acyl groups.
-
Workflow:
Caption: General workflow for the acylation of the precursor.
-
Experimental Protocol (Acetylation Example): [3][6][7]
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetylating agent, for instance, acetyl chloride or acetic anhydride (1.1 eq.), dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Sulfonylation of the Amino Group
-
Application: The introduction of a sulfonamide group can significantly alter the physicochemical and biological properties of a molecule. Sulfonamides are a key functional group in many drugs.
-
Workflow:
Caption: General workflow for the sulfonylation of the precursor.
-
Experimental Protocol (Tosylation Example): [8][9][10]
-
Dissolve this compound (1.0 eq.) in pyridine or DCM.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight or until completion as indicated by TLC.
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with DCM.
-
Wash the organic layer with dilute HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Reductive Amination
-
Application: Reductive amination allows for the introduction of alkyl or substituted alkyl groups onto the amino nitrogen, providing access to secondary amines. This is a powerful method for scaffold diversification.
-
Workflow:
Caption: General workflow for the reductive amination of the precursor.
-
Experimental Protocol: [11][12][13][14]
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Buchwald-Hartwig Amination
-
Application: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the synthesis of diaryl amines or N-aryl heterocycles, which are important structures in many pharmaceuticals.[1][15][16][17]
-
Workflow:
Caption: General workflow for the Buchwald-Hartwig amination of the precursor.
-
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add the aryl halide or triflate (1.0 eq.) and this compound (1.2 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a degassed anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of filter aid.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Conclusion
This compound stands as a promising and versatile precursor for the synthesis of novel and diverse chemical entities. The presence of a reactive primary amine on the phenyl ring opens up a multitude of synthetic possibilities, including acylation, sulfonylation, reductive amination, and palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in the quest for new pharmaceuticals and advanced materials.
References
-
ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. [Link]
-
RSC Publishing. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. [Link]
-
ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. [Link]
-
Scribd. (n.d.). Acetylation of Aniline. [Link]
-
RSC Publishing. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
ACS Publications. (n.d.). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
ARKAT USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
-
PMC - NIH. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
-
PubMed. (n.d.). Reductive amination of tertiary anilines and aldehydes. [Link]
-
NIH. (n.d.). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. [Link]
-
ACS Publications. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF. [Link]
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
-
ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]
-
IUCr. (2017, July 3). 3-[2-(5-Oxo-4,4-diphenyl-2-sulfanylideneimidazolidin-1-yl)ethyl]-1,3-oxazolidin-2-one. [Link]
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl-2-oxazolidinones from cyclic carbonates and aromatic amines catalyzed by bio-catalyst | Request PDF. [Link]
-
PMC - PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
RSC Publishing. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]
-
MDPI. (n.d.). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]
-
PMC - NIH. (n.d.). 3-[2-(3-Phenyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]-1,3-oxazolidin-2-one. [Link]
-
NIH. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
-
The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. [Link]
-
PubMed. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]
-
SpectraBase. (n.d.). 2-Oxazolidinone, 4-methyl-3-(3-methyl-1-oxo-2-butenyl)-5-phenyl-, (4R-cis)- - Optional[13C NMR] - Chemical Shifts. [Link]
-
NIST WebBook. (n.d.). Oxazolidine, 3-phenyl-. [Link]
-
PubChem. (n.d.). 5-Phenyl-1,3-oxazolidin-2-one. [Link]
-
ResearchGate. (n.d.). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in Pharmaceutical and Biological Matrices
Abstract
This technical guide provides detailed analytical procedures for the quantitative determination of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a key intermediate or entity within the oxazolidinone class of compounds. Recognizing the critical need for precise and reliable quantification in drug development and research, we present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and formulation analysis, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, particularly for measuring low concentrations in complex biological matrices such as human plasma. This document offers comprehensive, step-by-step protocols, method validation parameters according to ICH guidelines, and insights into the scientific rationale behind the chosen methodologies.
Introduction and Scientific Rationale
This compound belongs to the oxazolidinone class, a group of synthetic antibiotics significant for their activity against multidrug-resistant Gram-positive bacteria.[1][2][3] Prominent members of this class, such as Linezolid and Tedizolid, function by inhibiting bacterial protein synthesis at an early stage.[2][4] The accurate quantification of novel oxazolidinone derivatives or their intermediates is paramount for pharmacokinetic studies, therapeutic drug monitoring (TDM), stability testing, and quality assurance of pharmaceutical formulations.
The selection of an analytical technique is contingent on the specific requirements of the analysis, primarily the nature of the sample matrix and the required sensitivity.
-
For Pharmaceutical Analysis (e.g., Drug Substance, Formulations): The concentration of the analyte is typically high. Therefore, HPLC-UV offers a perfect balance of performance, cost-effectiveness, and accessibility. Its robustness makes it ideal for quality control environments.[5][6][7] The chromophore provided by the aromatic ring in the target molecule allows for sensitive UV detection.
-
For Bioanalytical Analysis (e.g., Plasma, Serum): The analyte is often present at very low concentrations (ng/mL) within a complex biological matrix. In this scenario, LC-MS/MS is the gold standard.[8][9][10][11] Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation (Multiple Reaction Monitoring - MRM), allow for precise quantification by effectively eliminating interferences from endogenous matrix components.[8][12][13]
This guide is structured to provide both a primary and an alternative method, empowering researchers to select the protocol best suited for their application. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16][17]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is optimized for the quantification of this compound in drug substance and pharmaceutical dosage forms.
Principle of HPLC-UV
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For oxazolidinone compounds, a reversed-phase C18 column is highly effective.[5][8] The analyte is retained on the nonpolar stationary phase and eluted by a polar mobile phase. Following separation, the analyte passes through a UV detector, which measures its absorbance at a specific wavelength (determined by the analyte's UV spectrum), allowing for quantification based on the Beer-Lambert law.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥99%)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid (FA), LC-MS Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Internal Standard (IS): Linezolid or a structurally similar compound with a distinct retention time.
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent system with a quaternary pump and UV detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5] |
| Mobile Phase | Isocratic Elution: Acetonitrile and Water (with 0.1% Formic Acid) in a 30:70 (v/v) ratio.[5][7] |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | 35°C.[5] |
| Injection Volume | 20 µL.[5] |
| UV Detection | 254 nm (based on typical absorbance for similar structures, requires empirical verification).[5] |
| Run Time | 10 minutes. |
2.2.3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL. Spike each standard with a constant concentration of IS (e.g., 20 µg/mL).
-
Sample Preparation (e.g., for a Tablet Formulation): a. Weigh and finely powder no fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API). c. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the API. d. Dilute to volume with methanol and mix well. e. Filter the solution through a 0.45 µm syringe filter. f. Dilute an aliquot of the filtrate with the mobile phase to fall within the calibration curve range, adding the IS to the same final concentration as in the standards.
Workflow Diagram
Caption: Workflow for HPLC-UV quantification of the analyte.
Validation Parameters (ICH Q2(R2))
The method must be validated to ensure it is fit for its purpose.[14][15][17]
| Validation Parameter | Acceptance Criteria | Typical Result Example |
| Specificity | The analyte peak should be well-resolved from excipients and degradation products. | Peak Purity Index > 0.999 |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified range.[7] | R² = 0.9998 |
| Range | 1 µg/mL - 100 µg/mL | Confirmed |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | 99.5% - 101.2% |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[18] | Intra-day RSD = 0.8% |
| Robustness | Insensitive to minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%). | RSD < 2.0% under all conditions |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Principle of LC-MS/MS
This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This highly specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity, minimizing matrix effects.[8][9][10]
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
All reagents from Section 2.2.1.
-
Stable Isotope Labeled (SIL) internal standard of the analyte (e.g., ¹³C₆ or D₄-labeled) is highly recommended for bioanalysis. If unavailable, use a close structural analog like Tedizolid.[8]
-
Human Plasma (K₂EDTA as anticoagulant)
-
Trichloroacetic Acid (TCA) or Acetonitrile for protein precipitation.
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Sciex ExionLC) for fast analysis. |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495). |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[8][9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min. (To be optimized). |
| Flow Rate | 0.4 mL/min. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode.[8][9][10] |
| MRM Transitions | To be determined empirically by infusing the standard.Analyte (Predicted): m/z 193.1 → [Fragment]. IS (Example: Tedizolid): m/z 371.0 → 343.1.[8] |
| Source Parameters | IonSpray Voltage: 5500 V; Temperature: 500°C; Gas 1: 50 psi; Gas 2: 50 psi. (Instrument-dependent). |
3.2.3. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for cleaning up plasma samples before LC-MS/MS analysis.[11][19][20]
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Workflow Diagram
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
Validation Parameters (ICH M10 Bioanalytical Method Validation)
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | 8+ non-zero standards, R² ≥ 0.99. Range: 1 ng/mL - 2000 ng/mL.[8][9] |
| Accuracy & Precision | At LLOQ, ULOQ, and three QC levels (Low, Mid, High). Accuracy: ±15% (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ). |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte or IS in blank plasma from at least 6 sources. |
| Matrix Effect | Matrix factor should be consistent across lots, with a CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible, though not necessarily 100%.[8] |
| Stability | Analyte must be stable under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (storage), and in-processed samples.[8][10] |
Conclusion and Field-Proven Insights
The two detailed protocols provide robust and reliable frameworks for the quantification of this compound.
-
For routine analysis of pure substance or formulations, the HPLC-UV method is the most practical choice. Its simplicity, lower cost, and high performance make it ideal for a quality control setting. The key to success is achieving good chromatographic resolution between the analyte and any potential impurities or excipients.
-
For bioanalytical studies requiring high sensitivity, the LC-MS/MS method is indispensable. The primary challenge in bioanalysis is mitigating matrix effects. While protein precipitation is fast, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary if significant ion suppression or enhancement is observed.[19][21] The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variability in sample processing and instrument response.
By following these detailed protocols and adhering to the principles of method validation, researchers and drug development professionals can generate accurate and reproducible data, ensuring the quality and integrity of their findings.
References
-
Drug Design, Development and Therapy. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. [Link][8][9][10][11]
-
Journal of Biomedical Chromatography. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. [Link][12]
-
PubMed. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][14]
-
ResearchGate. (2025). (PDF) LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][15]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][16]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][18]
-
Semantic Scholar. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][17]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link][19]
-
Phenomenex. Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. [Link][21]
-
PubMed. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link][1]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][20]
-
MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link][2]
-
Taylor & Francis Online. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. [Link][3]
-
PubMed Central. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. [Link][5]
-
National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link][6]
-
Taylor & Francis Online. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. [Link][7]
-
PubMed. (2016). A Highly Sensitive and Efficient UPLC-MS/MS Assay for Rapid Analysis of Tedizolid (A Novel Oxazolidinone Antibiotic) in Plasma Sample. [Link][13]
-
ResearchGate. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. [Link][4]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive and efficient UPLC-MS/MS assay for rapid analysis of tedizolid (a novel oxazolidinone antibiotic) in plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ijisrt.com [ijisrt.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices [phenomenex.com]
Application Note: A Scalable and Efficient Synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Abstract
This application note provides a detailed, two-step protocol for the scale-up synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a pivotal intermediate in the manufacturing of the oxazolidinone antibiotic, Linezolid. The described methodology is designed for robustness, scalability, and high purity, addressing common challenges encountered in process chemistry. The synthesis begins with the cyclization of 2-methyl-3-nitroaniline to form the oxazolidinone ring, followed by a clean and efficient catalytic hydrogenation to yield the target amine. This guide emphasizes the rationale behind procedural choices, safety considerations for large-scale production, and comprehensive analytical validation, making it suitable for researchers and professionals in pharmaceutical development and manufacturing.
Introduction and Significance
This compound is a critical building block in the synthesis of Linezolid, a last-resort antibiotic effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
The synthetic route detailed herein is optimized for scale-up, moving beyond typical laboratory-scale preparations. It employs a logical two-step sequence:
-
Oxazolidinone Ring Formation: Construction of the core heterocyclic structure from a commercially available nitroaniline precursor.
-
Nitro Group Reduction: Conversion of the nitro-intermediate to the final primary amine via catalytic hydrogenation, a method renowned for its high efficiency and clean reaction profile.
This document serves as a practical guide, offering field-proven insights into process control, safety management, and analytical verification.
Overall Synthetic Pathway
The synthesis proceeds through the formation of a nitro-substituted oxazolidinone intermediate, which is subsequently reduced to the desired amino compound.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols & Methodologies
PART A: Step 1 - Synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Principle: This step involves the N-alkylation of 2-methyl-3-nitroaniline with 2-chloroethyl chloroformate, followed by an intramolecular, base-mediated cyclization to form the stable 5-membered oxazolidinone ring. The reactivity of anilines towards chloroformates is well-documented and harnessed here to build the heterocyclic core.[3][4] Potassium carbonate serves as an effective and economical base to neutralize the HCl generated in situ and to promote the final ring-closing step.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 mole scale) |
| 2-Methyl-3-nitroaniline | 152.15 | 1.0 | 152.2 g |
| 2-Chloroethyl chloroformate | 142.98 | 1.2 | 171.6 g (120.0 mL) |
| Anhydrous Potassium Carbonate | 138.21 | 2.5 | 345.5 g |
| Acetonitrile (MeCN) | - | - | 1.5 L |
| Deionized Water | - | - | 2.0 L |
| Isopropanol (IPA) | - | - | 750 mL |
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and thermocouple.
-
Dropping funnel (500 mL).
-
Heating/cooling circulator.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Reactor Charging: Charge the 5 L reactor with 2-methyl-3-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (10 volumes, ~1.5 L).
-
Inerting: Purge the reactor headspace with nitrogen gas.
-
Heating: Begin stirring and heat the slurry to a gentle reflux (approx. 80-82°C) using the circulator.
-
Reagent Addition: Once at reflux, add 2-chloroethyl chloroformate (1.2 eq) dropwise via the addition funnel over 60-90 minutes. Causality: Controlled addition is critical to manage the exothermic reaction and prevent runaway conditions. Adding the chloroformate to the hot slurry ensures immediate reaction and prevents accumulation of unreacted reagent.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
TLC System: 3:7 Ethyl Acetate/Hexanes, visualization under UV light.
-
-
Cooling and Quenching: Cool the reaction mixture to 20-25°C. Slowly and carefully add deionized water (2.0 L) to the stirred mixture to dissolve inorganic salts.
-
Crystallization & Isolation: Continue stirring for 1-2 hours as the product crystallizes. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual salts, followed by a wash with cold isopropanol (250 mL) to aid drying.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Outcome: A light yellow to off-white solid. Typical yield: 85-92%. Purity (by HPLC): >98%.
PART B: Step 2 - Catalytic Hydrogenation to this compound
Principle: This step employs catalytic hydrogenation for the selective reduction of the aromatic nitro group to a primary amine. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, offering excellent yields and a simple work-up procedure that involves only the removal of the catalyst by filtration. This method is superior to metal/acid reductions (e.g., Fe/HCl) on a large scale due to its cleaner waste stream and higher product purity.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.8 mole scale) |
| 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one | 222.20 | 177.8 g |
| 10% Palladium on Carbon (50% wet) | - | 8.0 g (4.5% w/w dry basis) |
| Methanol (MeOH) | - | 1.8 L |
| Celite® (or other filter aid) | - | 20 g |
-
2 L stirred hydrogenation vessel (Parr apparatus or equivalent autoclave).
-
Hydrogen gas cylinder with regulator.
-
Inert gas source (Nitrogen or Argon).
-
Filtration setup with a Celite® pad.
Procedure:
-
Reactor Charging: In an inert atmosphere glovebox or under a steady stream of nitrogen, carefully charge the hydrogenation vessel with 10% Pd/C catalyst (50% wet). Safety: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. Always handle under an inert atmosphere or as a wet paste.
-
Substrate Addition: Add methanol (10 volumes, ~1.8 L) to the vessel, followed by the nitro-intermediate from Step 1.
-
System Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by pressurizing with hydrogen (to ~50 psi) and venting three times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to 45-50 psi. Begin vigorous stirring and maintain the temperature at 25-30°C. An initial exotherm may be observed; use cooling if necessary to maintain the temperature below 40°C.
-
Monitoring: The reaction is complete when hydrogen uptake ceases (typically 3-5 hours). The progress can also be confirmed by HPLC analysis of a carefully vented and filtered sample.
-
Catalyst Filtration: Once complete, purge the reactor with nitrogen three times. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety: The filter cake must be kept wet with solvent (methanol) at all times, as it can ignite upon drying. Immediately quench the spent catalyst by transferring the wet cake into a container of water.
-
Solvent Removal: Transfer the clear filtrate to a round-bottom flask and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product is often of sufficient purity (>99%) after solvent removal. If necessary, recrystallize from an appropriate solvent like ethyl acetate or isopropanol to yield the final product.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Expected Outcome: A white to off-white crystalline solid.[5] Typical yield: 95-99%. Purity (by HPLC): >99.5%.
Process Workflow and Logic
Caption: Step-by-step workflow for the scale-up synthesis.
Analytical Characterization Summary
| Analysis | Intermediate (Nitro Compound) | Final Product (Amino Compound) |
| Appearance | Light yellow to off-white solid | White to off-white crystalline solid |
| Melting Point | ~135-138 °C | ~110-113 °C |
| ¹H NMR (DMSO-d₆) | Aromatic protons shifted downfield due to -NO₂ group | Upfield shift of aromatic protons; appearance of broad -NH₂ singlet (~5.0 ppm) |
| HPLC Purity | >98% | >99.5% |
| Mass Spec (M+H)⁺ | Expected: 223.07 | Expected: 193.09 |
Safety and Handling
-
2-Chloroethyl chloroformate: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.
-
2-Methyl-3-nitroaniline: Aromatic nitro-amines can be toxic. Avoid inhalation and skin contact.[3]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use intrinsically safe equipment in a designated area for hydrogenation. The Pd/C catalyst is pyrophoric when dry and must be handled with extreme care, preferably wet or under an inert atmosphere. Spent catalyst must be quenched immediately after filtration.
Conclusion
The synthetic protocol detailed in this application note presents a robust, efficient, and scalable method for producing high-purity this compound. By focusing on process safety, logical procedural choices, and thorough analytical controls, this guide provides drug development professionals with a reliable foundation for the manufacturing of this key pharmaceutical intermediate.
References
-
Madesclaire, M. et al. (2013). Synthesis and crystal structure of a chloro-substituted oxazolidinone derivative. Acta Crystallographica Section E: Structure Reports Online, 69(7), o783. [Link]
- WIPO Patent WO2011077310A1.
-
Der Pharma Chemica (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. 4(3):983-990. [Link]
-
PubChem National Center for Biotechnology Information. 2-Methyl-3-nitroaniline.[Link]
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.[Link]
-
Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.[Link]
-
International Journal of Research in Pharmacy and Chemistry (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). 1(3). [Link]
Sources
- 1. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chemscene.com [chemscene.com]
Use of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in target-based drug discovery
Application Note & Protocols
Topic: Strategic Application of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in Target-Based Drug Discovery Workflows
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its favorable pharmacological properties and synthetic tractability.[1][2][3] This document presents a comprehensive guide for the strategic use of This compound (hereafter designated as OXM-101 ) as a model compound in target-based drug discovery (TBDD). We provide a detailed, field-proven framework that guides the researcher from initial hypothesis-free target identification to robust, cell-based target engagement and functional validation. This application note details the causality behind experimental choices and furnishes validated, step-by-step protocols for key assays, including Thermal Shift Assays (TSA) and the Cellular Thermal Shift Assay (CETSA), which are pivotal for confirming direct target interaction in both biochemical and physiological contexts.[4][5][6] By treating OXM-101 as a starting point for a discovery campaign, we offer a universally applicable workflow for characterizing novel small molecules.
Introduction: The Privileged Oxazolidinone Scaffold and OXM-101
Target-based drug discovery (TBDD) is a cornerstone of modern therapeutic development, predicated on identifying a specific biological target and designing molecules to modulate its function.[7][8][9] The success of this approach relies heavily on the quality of the chemical matter and the robustness of the assays used to validate the drug-target interaction.
The oxazolidinone ring is a five-membered heterocyclic structure that has been extensively explored in drug discovery.[1][10] Its utility is exemplified by the antibiotic Linezolid, which validated this scaffold's potential.[1][11] Oxazolidinone derivatives are valued for their ability to engage in various biological interactions and serve as versatile starting points for chemical library development.[12]
This guide uses OXM-101 , a specific oxazolidinone derivative, to illustrate a complete TBDD workflow. While the specific biological targets of OXM-101 are not presupposed, its structure provides a practical tool to demonstrate the powerful methodologies required to identify its targets and validate engagement.
Table 1: Physicochemical Properties of OXM-101
| Property | Value | Data Source |
| CAS Number | 1042623-20-0 | [ChemScene][13] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [ChemScene][13] |
| Molecular Weight | 192.21 g/mol | [ChemScene][13] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [ChemScene][13] |
| LogP | 1.53 | [ChemScene][13] |
| Hydrogen Bond Donors | 1 | [ChemScene][13] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][13] |
| Rotatable Bonds | 1 | [ChemScene][13] |
The Target-Based Discovery Workflow for a Novel Compound
The journey from a novel compound like OXM-101 to a validated lead involves a structured, multi-stage process designed to build confidence in its mechanism of action.[14][15] The primary goal is to confirm that the compound directly binds to its intended molecular target within a physiologically relevant environment.[16]
Caption: High-level workflow for target-based drug discovery.
Core Protocols: From Biochemical Binding to Cellular Engagement
Confirming that a compound binds its target is the foundational step of any TBDD campaign.[17] We present two powerful, complementary methods: the Thermal Shift Assay (TSA) for purified proteins and the Cellular Thermal Shift Assay (CETSA) for target engagement in intact cells.
Protocol 1: Biochemical Target Engagement via Thermal Shift Assay (TSA)
Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures a protein's thermal stability.[18] The binding of a ligand, such as OXM-101, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is a direct indicator of a physical interaction between the compound and the protein.[5][19] The assay monitors protein unfolding via a fluorescent dye that binds to exposed hydrophobic regions.[18]
Expert Insight: TSA is an invaluable primary screening tool. It is cost-effective, high-throughput, and directly measures binding without requiring enzymatic activity, making it applicable to a wide range of protein targets.[18][19] A positive Tₘ shift provides strong evidence that a hit from a functional screen is not a false positive due to assay interference.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target protein at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Stock: Prepare a 10 mM stock of OXM-101 in 100% DMSO. Create a dilution series (e.g., from 10 mM to 10 µM) in DMSO.
-
Dye Solution: Prepare a 500X stock of a suitable dye (e.g., SYPRO Orange) in DMSO.
-
Assay Buffer: Same as the protein buffer.
-
-
Reaction Setup (96-well or 384-well qPCR plate):
-
For a final volume of 20 µL:
-
Add 17 µL of Assay Buffer.
-
Add 1 µL of protein stock to achieve a final concentration of 2 µM.
-
Add 1 µL of diluted OXM-101 (or DMSO for vehicle control). Final compound concentration will vary.
-
Add 1 µL of a 1:25 dilution of the 500X dye stock (final concentration 5X).
-
-
Seal the plate securely. Centrifuge briefly to collect the contents.
-
-
Instrument Protocol (Real-Time PCR machine):
-
Set the instrument to collect fluorescence data (using a channel appropriate for the dye).
-
Equilibrate at 25°C for 2 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.
-
Collect fluorescence readings at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Fit the data to a Boltzmann equation to determine the Tₘ (the midpoint of the unfolding transition).
-
Calculate the ΔTₘ for each concentration of OXM-101: ΔTₘ = Tₘ (Compound) - Tₘ (Vehicle) .
-
Table 2: Representative TSA Data for OXM-101
| [OXM-101] (µM) | Tₘ (°C) | ΔTₘ (°C) |
| 0 (Vehicle) | 48.2 | 0.0 |
| 1 | 49.5 | +1.3 |
| 5 | 51.8 | +3.6 |
| 10 | 53.5 | +5.3 |
| 25 | 54.1 | +5.9 |
| 50 | 54.3 | +6.1 |
Protocol 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)
Principle: CETSA extends the principle of thermal stabilization to the native cellular environment.[4][5] It is a label-free technique that assesses drug binding to its target in intact cells or tissue lysates.[6] Cells are treated with the compound, heated to induce protein denaturation and aggregation, and then lysed. Stabilized proteins remain soluble at higher temperatures and can be quantified by methods like Western Blotting or mass spectrometry.[4]
Expert Insight: This assay is critical for validating that a compound not only binds its target but also effectively penetrates the cell membrane to do so.[16][17] It bridges the gap between biochemical activity and cellular efficacy. A proteome-wide CETSA screen (using mass spectrometry) can also be used for unbiased target identification and off-target profiling.[6]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology (Western Blot Readout):
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of OXM-101 or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Heating and Lysis:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Fractionation and Protein Quantification:
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein. Use an antibody for a loading control that is not expected to be a target (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
Quantify band intensities using densitometry software.
-
-
Data Analysis:
-
For both vehicle- and OXM-101-treated samples, plot the relative band intensity (normalized to the non-heated control) against temperature.
-
A rightward shift in the melting curve for the OXM-101-treated sample indicates target stabilization and engagement.
-
Case Study: Functional Validation of a Hypothetical Kinase Target
Let's hypothesize that a proteome-wide CETSA experiment identified "Kinase Y" as a high-confidence target of OXM-101. The next logical step is to validate this interaction functionally.
Hypothetical Signaling Pathway
Kinases are often central nodes in signaling pathways that regulate cellular processes. Validating OXM-101's effect on Kinase Y requires demonstrating modulation of its downstream signaling.
Caption: Hypothetical signaling pathway involving Kinase Y.
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Principle: This biochemical assay directly measures the ability of OXM-101 to inhibit the enzymatic activity of purified Kinase Y. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Methodology:
-
Reagents: Purified active Kinase Y, specific peptide substrate for Kinase Y, ATP, and a detection system (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).
-
Assay Plate Setup (384-well):
-
Add OXM-101 in a dose-response curve (e.g., 10-point, 3-fold serial dilution) to the assay plate. Include vehicle (DMSO) controls.
-
Add Kinase Y and its peptide substrate to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for 1 hour at 30°C.
-
Detect Activity: Stop the reaction and measure ADP production according to the detection kit manufacturer's protocol (e.g., add ADP-Glo™ reagent, incubate, then add kinase detection reagent and measure luminescence).
-
Data Analysis:
-
Normalize the data to high (vehicle) and low (no enzyme) controls.
-
Plot percent inhibition versus the log of OXM-101 concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 4: Cell-Based Pathway Inhibition Assay (EC₅₀ Determination)
Principle: This assay measures the functional consequence of target engagement in a cellular context. It assesses the ability of OXM-101 to inhibit the Kinase Y pathway, for example, by measuring the phosphorylation of its direct downstream substrate or by quantifying a final cellular outcome like proliferation.
Step-by-Step Methodology (Phospho-Substrate Western Blot):
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells (serum-free media) for 12-24 hours to reduce basal pathway activity.
-
Inhibition: Pre-treat cells with a dose-response curve of OXM-101 for 2 hours.
-
Stimulation: Stimulate the pathway with an appropriate growth factor (as depicted in the pathway diagram) for 15-30 minutes.
-
Lysis and Western Blot: Immediately lyse the cells and perform a Western Blot as described in the CETSA protocol. Probe membranes with antibodies against the phosphorylated form of the substrate (p-Substrate) and the total substrate protein.
-
Data Analysis:
-
Quantify the p-Substrate and Total-Substrate band intensities.
-
Calculate the ratio of p-Substrate to Total-Substrate for each condition.
-
Plot the normalized ratio against the log of OXM-101 concentration to determine the EC₅₀.
-
Table 3: Summary of Hypothetical Potency Data for OXM-101 against Kinase Y
| Assay Type | Parameter | Result | Interpretation |
| In Vitro Kinase Assay | IC₅₀ | 75 nM | Potent direct inhibition of the purified enzyme. |
| Cell-Based Assay | EC₅₀ | 350 nM | Good cellular potency, confirming cell permeability and on-target activity. |
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for characterizing a novel compound, OXM-101 , within a target-based drug discovery framework. By systematically progressing from biochemical binding (TSA) to cellular target engagement (CETSA) and finally to functional validation (in vitro and cell-based assays), researchers can build a high-confidence data package that confirms the compound's mechanism of action.
The data generated from these protocols—specifically the ΔTₘ from TSA, the stabilization curve from CETSA, and the IC₅₀/EC₅₀ values—provide a solid foundation for initiating structure-activity relationship (SAR) studies. Future efforts would focus on chemically modifying the OXM-101 scaffold to improve potency, selectivity, and drug-like properties, ultimately advancing the compound from a validated hit to a preclinical candidate.
References
-
Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
Al-Hayali, S., & et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
Scott, A. D., & et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Scicasts. (2025). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
Sepehri, S. (Ed.). (2013). Target identification and validation in drug discovery: methods and protocols. Stanford Libraries. Retrieved from [Link]
-
Martinez Molina, D., & et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
-
Sepehri, S. (Ed.). (2021). Target Identification and Validation in Drug Discovery: Methods and Protocols. University of Southern California Libraries. Retrieved from [Link]
-
ResearchGate. (2025). Target Identification and Validation in Drug Discovery: Methods and Protocols | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Retrieved from [Link]
-
Jafari, R., & et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved from [Link]
-
Technology Networks. (2022). Expediting Drug Discovery Using Novel Target-Based Approaches. Retrieved from [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). From Target Identification to Approval: Understanding Drug Discovery Cycles. Retrieved from [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. Retrieved from [Link]
-
Fernandes, G. F. S., & et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]
- CoLab. (2023). Oxazolidinone scaffolds in drug discovery and development.
-
MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazolidinone scaffolds in drug discovery and development | Request PDF. Retrieved from [Link]
-
Temple University. (n.d.). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Retrieved from [Link]
-
PubMed. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activity of novel oxazolidinones | Request PDF. Retrieved from [Link]
-
PubMed. (2007). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
PubMed Central. (2013). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]
-
PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Retrieved from [Link]
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]
-
Research and Reviews. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved from [Link]
-
PubMed. (2021). Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library. Retrieved from [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone scaffolds in drug discovery and development | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. annualreviews.org [annualreviews.org]
- 7. steeronresearch.com [steeronresearch.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 10. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholarshare.temple.edu [scholarshare.temple.edu]
- 13. chemscene.com [chemscene.com]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. Drug Discovery Workflow - What is it? [vipergen.com]
- 16. selvita.com [selvita.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. axxam.com [axxam.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one . This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and troubleshooting common experimental hurdles, this guide offers a comprehensive resource in a practical, question-and-answer format.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a multi-step sequence, designed to control selectivity and maximize yield. The overall strategy involves the initial formation of the oxazolidinone ring on a nitro-substituted phenyl precursor, followed by the crucial, chemoselective reduction of the nitro group to the desired primary amine. This post-reduction strategy is generally preferred as the free amine can complicate the cyclization step.
The validated synthetic pathway is as follows:
-
N-Alkylation: Synthesis of the key intermediate, 2-((2-methyl-3-nitrophenyl)amino)ethan-1-ol , via nucleophilic substitution.
-
Cyclization: Formation of the oxazolidinone ring to yield 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one .
-
Nitro Reduction: Chemoselective reduction of the nitro group to afford the final product, This compound .
This workflow is visualized in the diagram below:
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting and Yield Optimization Guide (Q&A Format)
This section addresses specific experimental challenges you may encounter at each stage of the synthesis.
Step 1: N-Alkylation to form 2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol
Question 1: My N-alkylation of 1-chloro-2-methyl-3-nitrobenzene with ethanolamine is showing low conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in this nucleophilic aromatic substitution (SNAr) is a common issue, primarily due to the steric hindrance imposed by the ortho-methyl group and the deactivating effect of the meta-nitro group relative to an ortho or para position.
-
Causality: The ortho-methyl group physically blocks the approach of the ethanolamine nucleophile to the carbon bearing the halogen. While the nitro group is essential for activating the ring towards SNAr, its meta position provides less resonance stabilization to the Meisenheimer complex intermediate compared to an ortho or para positioning.
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature and Time: This is the most direct way to overcome the activation energy barrier. Reactions of this type often require prolonged heating under reflux. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Choice of Halogen: If you have the option, starting with 1-bromo-2-methyl-3-nitrobenzene is preferable to the chloro-analog. The C-Br bond is weaker than the C-Cl bond, making the bromo-compound a better leaving group and thus more reactive in SNAr reactions.
-
Solvent Selection: A high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP can accelerate the reaction by effectively solvating the cation and leaving the "naked" nucleophile more reactive. Using a solvent like n-butanol is also a valid strategy, as seen in analogous syntheses.[1]
-
Base Addition: While ethanolamine can act as both the nucleophile and the base to neutralize the H-X formed, adding a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can improve the reaction rate by maintaining a higher concentration of the free, more nucleophilic amine.
-
Use of a Catalyst: In some cases of sterically hindered N-alkylations, the use of a palladium or copper catalyst with an appropriate ligand (e.g., a Buchwald-Hartwig amination) can be effective, though this adds complexity and cost.
-
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1-Bromo-2-methyl-3-nitrobenzene | Bromo is a better leaving group than Chloro. |
| Nucleophile | Ethanolamine (3-5 equivalents) | Excess drives the reaction to completion. |
| Solvent | n-Butanol or DMSO | High boiling point allows for elevated temperatures. |
| Base (Optional) | K₂CO₃ (1.5 equivalents) | Prevents protonation of the nucleophile. |
| Temperature | 120-150 °C (Reflux) | Overcomes steric hindrance and activation energy. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Track disappearance of the starting aryl halide. |
Step 2: Cyclization to form 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Question 2: I am attempting the cyclization of the amino alcohol using Carbonyldiimidazole (CDI), but the reaction is sluggish and gives a low yield. What can I do?
Answer: Incomplete cyclization is often due to suboptimal activation of the alcohol, side reactions, or unfavorable reaction kinetics. CDI is a good choice as it is a safer alternative to phosgene.[2]
-
Causality: The cyclization proceeds via a two-step mechanism: 1) The hydroxyl group of the amino alcohol attacks CDI to form an activated imidazolyl carbamate intermediate. 2) An intramolecular nucleophilic attack by the secondary amine displaces the imidazole, closing the ring. If the first step is slow or if the intermediate is not stable, the overall yield will be poor.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: CDI is highly sensitive to moisture. Ensure your solvent (e.g., THF, DCM) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). Any water present will consume the CDI.
-
Solvent and Temperature: Dichloromethane (DCM) or anhydrous THF are common solvents. The initial activation is often performed at 0 °C to control reactivity, followed by warming to room temperature or gentle heating (e.g., 40-50 °C) to facilitate the intramolecular cyclization.
-
Order of Addition: Adding the amino alcohol solution dropwise to a solution of CDI can sometimes be more effective than the reverse addition.
-
Alternative Cyclizing Agents: If CDI fails to give a satisfactory yield, consider other phosgene-free alternatives:
-
Triphosgene: This solid phosgene equivalent is highly effective but must be handled with extreme caution in a well-ventilated fume hood. The reaction is typically run at low temperatures in the presence of a non-nucleophilic base like triethylamine.
-
Chloroformates: Reacting the amino alcohol with ethyl or benzyl chloroformate in the presence of a base will form a carbamate, which can then be cyclized under basic conditions (e.g., with NaH or K₂CO₃) in a separate step.
-
-
Caption: Two-step mechanism of CDI-mediated oxazolidinone formation.
Step 3: Chemoselective Nitro Reduction
Question 3: During the catalytic hydrogenation of 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, I am observing side products and the reaction is not going to completion. How can I improve the selectivity and yield?
Answer: This is the most critical step of the synthesis. The challenge is to reduce the aromatic nitro group to a primary amine without affecting the oxazolidinone ring, which can be susceptible to hydrogenolysis under harsh conditions.
-
Causality: Catalytic hydrogenation is a powerful reduction method, but over-reduction or side reactions can occur. The choice of catalyst, solvent, pressure, and temperature are all crucial for achieving high chemoselectivity.[3][4] Potential side reactions include cleavage of the N-aryl bond or opening of the oxazolidinone ring.
-
Troubleshooting & Optimization:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is the most common and generally effective catalyst. A 5-10% loading is typical. It offers a good balance of activity and selectivity.
-
Platinum on Carbon (Pt/C): Pt/C is a more active catalyst and may be useful if the reaction is sluggish with Pd/C, but it also carries a higher risk of over-reduction or ring cleavage. It may require lower temperatures and pressures.
-
Raney Nickel: While effective for nitro reductions, it is generally more aggressive and may lead to lower chemoselectivity in this case.
-
-
Solvent System: Protic solvents like ethanol, methanol, or acetic acid are excellent for this reduction as they can protonate the nitro group, facilitating its reduction. THF is also a good choice, especially if solubility is an issue.[5]
-
Hydrogen Pressure: Start with a moderate hydrogen pressure (e.g., 50 psi or a hydrogen balloon). High pressures can sometimes lead to less selective reductions.
-
Temperature: Most catalytic hydrogenations of nitroarenes proceed well at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done cautiously while monitoring for side product formation.
-
Reaction Monitoring: The disappearance of the yellow color of the nitro-compound is a good visual indicator of progress. However, always confirm completion by TLC or LC-MS.
-
Alternative (Non-Hydrogenation) Methods: If catalytic hydrogenation proves problematic, consider chemical reduction methods known for their high chemoselectivity:
-
Iron powder in Acetic Acid or with NH₄Cl: A classic, robust, and highly selective method for nitro group reduction.
-
Tin(II) Chloride (SnCl₂·2H₂O): An excellent reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[4]
-
-
Table 2: Troubleshooting Guide for Nitro Reduction
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst, low H₂ pressure, low temperature. | Use fresh catalyst, increase H₂ pressure moderately, or gently warm the reaction. |
| Formation of Byproducts | Catalyst is too active, temperature/pressure too high. | Switch from Pt/C to Pd/C. Reduce temperature and/or pressure. |
| Ring Cleavage | Aggressive reduction conditions. | Switch to a chemical reduction method like Fe/AcOH or SnCl₂. |
| Reaction Stalls | Catalyst poisoning (e.g., by sulfur impurities). | Ensure high purity of the starting material. Use a higher catalyst loading. |
III. Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
Protocol 1: Synthesis of 2-((2-methyl-3-nitrophenyl)amino)ethan-1-ol
-
To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq), ethanolamine (4.0 eq), and n-butanol (to make a 0.5 M solution).
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent and excess ethanolamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-((2-methyl-3-nitrophenyl)amino)ethan-1-ol (1.0 eq) in anhydrous THF and add it dropwise to the CDI solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the formation of the product is complete.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 3: Synthesis of this compound
-
To a hydrogenation vessel, add 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Carefully add 10% Pd/C (5 mol% by weight) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the hydrogen uptake and reaction progress by TLC/LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain the final product.
IV. Frequently Asked Questions (FAQs)
Q1: Can I perform the nitro reduction before the cyclization step? A: It is not recommended. The resulting diamine (2-methyl-1,3-benzenediamine derivative) has two nucleophilic amine groups. During the cyclization step with a reagent like CDI, you risk the formation of urea byproducts through intermolecular reactions, which would significantly lower the yield of the desired oxazolidinone.
Q2: My final product, the amine, is coloring over time. Why is this happening and how can I prevent it? A: Aromatic amines, particularly anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent this, store the final product under an inert atmosphere (nitrogen or argon) and protect it from light. If necessary, a final purification step (e.g., a quick filtration through a silica plug) can be performed before use.
Q3: Is it possible to synthesize this compound in a one-pot reaction from the starting aniline? A: While one-pot syntheses are attractive for their efficiency, a one-pot procedure for this specific multi-step sequence would be challenging to control. The reaction conditions for N-alkylation (high temperature), cyclization (anhydrous, mild temperature), and nitro reduction (catalytic, specific solvent) are distinct and often incompatible. A stepwise approach with isolation of intermediates is strongly recommended to ensure higher purity and overall yield.
Q4: What analytical techniques are best for monitoring the reaction progress? A:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion and can help identify the masses of intermediates and potential byproducts, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and purity of isolated intermediates and the final product.
V. References
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
Reddit. (2023). my nitro refuses to be reduced : r/Chempros. [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
Common side reactions in the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Structure of this Guide
This guide is structured to follow the logical progression of the synthesis, addressing potential issues at each of the three key stages:
-
Part 1: FAQs and Troubleshooting for Stage 1 - N-Alkylation of 2-Methyl-3-nitroaniline
-
Part 2: FAQs and Troubleshooting for Stage 2 - Cyclization to form the Oxazolidinone Ring
-
Part 3: FAQs and Troubleshooting for Stage 3 - Chemoselective Nitro Group Reduction
Each section is presented in a question-and-answer format to directly address specific experimental challenges.
Overall Synthetic Pathway
The synthesis of this compound is typically a three-step process starting from 2-methyl-3-nitroaniline. The general workflow is illustrated below.
Caption: General three-stage synthesis of this compound.
Part 1: N-Alkylation of 2-Methyl-3-nitroaniline
This initial step involves the formation of N-(2-hydroxyethyl)-2-methyl-3-nitroaniline. Common challenges in this stage relate to selectivity and over-alkylation.
Question 1: My N-alkylation reaction with ethylene oxide is producing a significant amount of a high-boiling, viscous side product. What is it and how can I prevent its formation?
Answer: The high-boiling, viscous side product is likely a poly(ethylene glycol) (PEG) derivative formed by the repeated reaction of ethylene oxide with the hydroxyl group of the desired product. This is a common side reaction when using ethylene oxide, especially under conditions that favor the continued propagation of the polymer chain.[1]
Causality: The hydroxyl group of the desired N-(2-hydroxyethyl) intermediate is nucleophilic and can compete with the starting aniline for reaction with ethylene oxide. Once the initial addition to the hydroxyl group occurs, the resulting primary alcohol can react further, leading to oligomerization or polymerization.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a minimal excess of ethylene oxide. A precise 1:1 molar ratio is ideal, though a slight excess may be needed to drive the reaction to completion.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the polymerization side reaction.
-
Alternative Reagents: Consider using 2-chloroethanol or 2-bromoethanol as the alkylating agent in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). This approach avoids the use of the highly reactive ethylene oxide and provides better control over the stoichiometry of the alkylation.
Question 2: I am observing the formation of a di-alkylated byproduct, N,N-bis(2-hydroxyethyl)-2-methyl-3-nitroaniline. How can I improve the mono-alkylation selectivity?
Answer: The formation of the di-alkylated product occurs when the initially formed secondary amine, N-(2-hydroxyethyl)-2-methyl-3-nitroaniline, reacts with another molecule of the alkylating agent. The steric hindrance from the ortho-methyl group and the electronic deactivation from the nitro group on the aniline should disfavor this, but it can still occur under certain conditions.
Causality: While the starting primary aniline is more nucleophilic than the product secondary amine, forcing conditions (high temperature, long reaction times, large excess of alkylating agent) can lead to the undesired second alkylation.
Troubleshooting and Prevention:
-
Slow Addition: Add the alkylating agent (ethylene oxide or 2-haloethanol) slowly to the reaction mixture containing the 2-methyl-3-nitroaniline. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant and more nucleophilic starting material.
-
Use of a Protecting Group: While more synthetically intensive, protection of the aniline nitrogen with a group that can be selectively removed later (e.g., Boc) can ensure mono-alkylation. However, this adds extra steps to the overall synthesis.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, minimizing the time for the secondary reaction to occur.
Part 2: Cyclization to form the Oxazolidinone Ring
This stage involves the intramolecular cyclization of N-(2-hydroxyethyl)-2-methyl-3-nitroaniline using a phosgene equivalent. The primary challenges are incomplete cyclization and the formation of dimeric or polymeric byproducts.
Question 3: My cyclization reaction using 1,1'-Carbonyldiimidazole (CDI) is sluggish and gives a poor yield of the desired 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. What could be the issue?
Answer: A sluggish reaction with CDI can be due to several factors, including the purity of the CDI, the presence of moisture, or suboptimal reaction conditions. CDI is highly moisture-sensitive, and its hydrolysis can lead to the formation of imidazole and CO₂, which will not effectively promote the cyclization.
Causality: The cyclization with CDI proceeds via a two-step mechanism. First, the hydroxyl group of the amino alcohol reacts with CDI to form an imidazole-N-carboxylate intermediate. This is followed by an intramolecular nucleophilic attack by the aniline nitrogen to displace the imidazole and form the oxazolidinone ring. If the intermediate is not formed efficiently or the subsequent intramolecular attack is slow, the overall yield will be low.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the CDI is of high purity and has been stored properly.
-
Optimize Temperature: While the initial formation of the imidazole-N-carboxylate can often be done at room temperature, the final cyclization step may require heating to overcome the activation energy for the intramolecular nucleophilic attack. Experiment with a gradual increase in temperature (e.g., to 50-80 °C) while monitoring the reaction.
-
Choice of Base: The addition of a non-nucleophilic base can sometimes facilitate the reaction by deprotonating the hydroxyl group, making it a more potent nucleophile for the initial attack on CDI.
Question 4: After my cyclization reaction with triphosgene, I have isolated a significant amount of a high molecular weight impurity. What is this and how can I avoid it?
Answer: The high molecular weight impurity is likely a dimeric or oligomeric species formed through intermolecular reactions instead of the desired intramolecular cyclization. This can happen if the concentration of the starting material is too high.[2]
Causality: When using triphosgene (or phosgene itself), a chloroformate intermediate is formed in situ. If the concentration of this intermediate is high, an intermolecular reaction between the chloroformate of one molecule and the amino or hydroxyl group of another can compete with the intramolecular cyclization, leading to dimers or larger oligomers.
Troubleshooting and Prevention:
-
High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by using a larger volume of solvent and/or by the slow addition of the triphosgene solution to the solution of the amino alcohol.
-
Control Stoichiometry of Triphosgene: Use a slight excess of triphosgene (approximately 0.4-0.5 equivalents, as one mole of triphosgene is equivalent to three moles of phosgene) to ensure complete conversion of the starting material without having a large excess that could promote side reactions.[2]
Caption: Effect of concentration on the cyclization reaction pathway.
Part 3: Chemoselective Nitro Group Reduction
The final step is the reduction of the nitro group to an amine. The main challenge here is to achieve this reduction without affecting the oxazolidinone ring.
Question 5: During the catalytic hydrogenation of 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, I am observing incomplete reduction and the formation of several byproducts. What are these byproducts and how can I achieve a clean reduction?
Answer: Incomplete reduction of a nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These intermediates can then react with each other or with the starting material to form dimeric species like azo and azoxy compounds.[3] The oxazolidinone ring is generally stable to catalytic hydrogenation, but very harsh conditions could potentially lead to its cleavage.
Causality: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates.[4][5] If the hydrogenation is stopped prematurely or if the catalyst is not active enough, these intermediates can accumulate and lead to the formation of byproducts.
Troubleshooting and Prevention:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reductions. Ensure the catalyst is of good quality and use an appropriate loading (typically 5-10 mol%). If Pd/C is not effective, other catalysts like Raney Nickel or platinum(IV) oxide can be tested.[5]
-
Hydrogen Pressure: Ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction. A pressure of 50 psi is often sufficient, but this may need to be optimized.
-
Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are generally good choices for catalytic hydrogenation as they can facilitate proton transfer steps in the reduction mechanism.
-
Reaction Time and Monitoring: Allow the reaction to proceed until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material and any intermediates.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other methods for nitro group reduction that are known to be chemoselective can be employed. These include the use of iron powder in acetic acid or ammonium chloride, or tin(II) chloride in hydrochloric acid.[5][6]
Table 1: Troubleshooting Summary for Nitro Group Reduction
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive catalyst, insufficient H₂ pressure, short reaction time | Use fresh, high-quality catalyst; increase H₂ pressure; increase reaction time and monitor for completion |
| Formation of Azo/Azoxy byproducts | Accumulation of nitroso and hydroxylamine intermediates | Ensure complete hydrogenation to the amine; consider a more active catalyst or harsher (but controlled) conditions |
| Cleavage of Oxazolidinone Ring | Overly harsh conditions (high temperature/pressure) | Perform the reaction at or near room temperature if possible; screen different catalysts for milder activity |
digraph "Nitro_Reduction_Pathways" { graph [splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Nitro" [label="Ar-NO₂", fillcolor="#FFFFFF"]; "Nitroso" [label="Ar-NO", fillcolor="#FCE8E6"]; "Hydroxylamine" [label="Ar-NHOH", fillcolor="#FCE8E6"]; "Amine" [label="Ar-NH₂\n(Desired Product)", fillcolor="#E6F4EA"]; "Azo_Azoxy" [label="Ar-N=N-Ar\nAr-N=N(O)-Ar\n(Side Products)", fillcolor="#FCE8E6"];
"Nitro" -> "Nitroso" [label="+2e⁻, +2H⁺"]; "Nitroso" -> "Hydroxylamine" [label="+2e⁻, +2H⁺"]; "Hydroxylamine" -> "Amine" [label="+2e⁻, +2H⁺"]; "Nitroso" -> "Azo_Azoxy" [label="+ Ar-NHOH", color="#EA4335"]; "Hydroxylamine" -> "Azo_Azoxy" [label="+ Ar-NO", color="#EA4335"]; }
Caption: Simplified pathways for nitro group reduction and side product formation.
References
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1313–1320. [Link]
-
Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23785-23791. [Link]
- Google Patents. (1995). Process for preparing nitroaniline derivatives. (US5466871A).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Google Patents. (2018). A kind of method for preparing N- ethyl-N hydroxyethyl aniline. (CN108117492A).
-
Chen, Y., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 23(11), 2997. [Link]
-
ACS Organic & Inorganic Au. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. [Link]
-
ResearchGate. (n.d.). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Retrieved from [Link]
-
Arkivoc. (2009). Substituent position-driven reaction pathways in the heterogeneous one-pot reduction/asymmetric hydrogenation of nitro-substituted (E)-2,3-diphenylpropenoic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ChemRxiv. (2021). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Retrieved from [Link]
-
AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. IUCrData, 2(1), x162078. [Link]
-
ResearchGate. (n.d.). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Retrieved from [Link]
-
MDPI. (2016). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 21(7), 889. [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Organic & Biomolecular Chemistry, 16(3), 346-349. [Link]
-
ResearchGate. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
Sources
- 1. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 2. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Introduction: The successful purification of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is critical for its use in research and development. This molecule possesses a unique combination of functional groups: a polar oxazolidinone ring, a non-polar methylphenyl group, and, most significantly, a basic aromatic amine. This amino group is the primary source of challenges during purification by normal-phase silica gel chromatography. Its basic nature leads to strong interactions with the acidic silanol groups on the silica surface, often resulting in poor separation, peak tailing, and low recovery.[1]
This guide provides a structured, in-depth approach to troubleshooting these common issues. It is designed for researchers and drug development professionals to diagnose problems logically and implement effective, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking badly or "tailing" on a silica TLC plate or column? A: Peak tailing is a classic sign of strong, undesirable secondary interactions between your compound and the stationary phase.[1] For this compound, the basic primary amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes a portion of the analyte molecules to be retained longer than the main band, leading to a characteristic asymmetrical peak or streak.[1]
Q2: I ran a column, but my mass recovery is extremely low. Where did my compound go? A: This is likely due to irreversible adsorption onto the silica gel. The same amine-silica interaction responsible for tailing can, in some cases, be so strong that the compound does not elute from the column at all, even with highly polar solvents.[1][2] Essentially, the compound remains permanently bound to the most acidic sites of the stationary phase.
Q3: My compound appears to be decomposing during chromatography. Is the oxazolidinone ring unstable on silica gel? A: While some sensitive functional groups can degrade on acidic silica, it is more probable that the issue is irreversible adsorption rather than decomposition.[3] However, to definitively rule out degradation, a simple 2D TLC stability test is recommended.[2] This test will confirm if the compound is stable under the chosen chromatographic conditions.
Q4: What is a good starting solvent system for TLC analysis of this compound? A: Given the compound's moderate polarity (calculated TPSA of 55.56 and LogP of 1.53), a good starting point is a mixture of a non-polar and a polar solvent.[4] Begin with systems like 30-50% Ethyl Acetate in Hexanes or 5-10% Methanol in Dichloromethane. The key to success will likely involve the addition of a basic modifier to the mobile phase (see Part 2).
Q5: How can I visualize this compound on a TLC plate? A: The aromatic phenyl ring allows for easy visualization under a UV lamp (254 nm), where it will appear as a dark spot. For a more sensitive or alternative visualization, chemical staining can be used. A potassium permanganate (KMnO₄) stain is effective as the amine and oxazolidinone moieties are susceptible to oxidation, which will produce a yellow/brown spot on a purple background.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems with detailed causal explanations and actionable solutions.
Problem: Severe Peak Tailing & Poor Resolution
Your TLC shows a comet-like streak instead of a tight spot, and column fractions are contaminated with multiple components.
Root Cause Analysis: The fundamental issue is the interaction between the basic amine of your molecule and the acidic silanol groups on the silica surface. This creates a non-ideal chromatographic environment where separation is governed by more than simple polarity differences.
Solution Workflow: Mitigating Amine-Silica Interactions
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocol 1: Mobile Phase Modification
The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] This base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a more ideal separation.
Step-by-Step Guide:
-
Select a Base: Triethylamine (TEA) is the most common choice. Alternatively, a 1-2% solution of ammonium hydroxide in methanol can be added as the polar component of the eluent system.
-
Prepare the Eluent: For a 1% TEA solution, add 1 mL of TEA to 99 mL of your pre-mixed solvent system (e.g., 50:50 Hexanes:Ethyl Acetate).
-
Equilibrate the System: When running a column, it is crucial to flush the packed silica with the modified eluent (at least 2-3 column volumes) before loading your sample. This ensures the entire stationary phase is neutralized.
-
Monitor Fractions: Collect and analyze fractions as usual, typically by TLC.
| Parameter | Standard Eluent | TEA-Modified Eluent | Rationale |
| TLC Appearance | Tailing spot (Rf difficult to measure) | Symmetrical, compact spot | TEA neutralizes acidic silanol groups, preventing secondary interactions.[1] |
| Column Resolution | Broad, overlapping peaks | Sharper, better-separated peaks | Improved peak shape directly leads to better resolution between components. |
| Mass Recovery | Often low (<70%) | Typically high (>90%) | Prevents irreversible adsorption of the basic amine onto the silica. |
Problem: Irreversible Adsorption & Suspected Decomposition
You experience significant product loss, and you suspect the compound may be degrading on the column.
Root Cause Analysis: While true decomposition is possible, it's more often a case of extremely strong binding to the silica. To differentiate, a stability test is the definitive diagnostic tool.
Detailed Protocol 2: 2D TLC for Stability Assessment
This technique helps determine if your compound is stable on silica gel under the chosen solvent conditions.[2][3]
Step-by-Step Guide:
-
Spot the Plate: Dissolve your crude or purified compound in a suitable solvent. On a TLC plate, carefully make a single, small spot in one corner, about 1.5 cm from each edge.
-
First Development: Place the plate in a developing chamber containing your chosen eluent (e.g., 50% EtOAc/Hexanes). Run the chromatogram as usual.
-
Dry and Rotate: Once the first run is complete, remove the plate and thoroughly dry it with a heat gun or in a vacuum oven to remove all solvent. Then, rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Development: Place the rotated plate in a new chamber containing the exact same solvent system and run the chromatogram again.
-
Visualize and Analyze: After the second run, dry the plate and visualize it under UV light.
-
Stable Compound: You will see a single spot located on the diagonal of the plate.
-
Unstable Compound: If the compound degraded, you will see the original spot on the diagonal, plus one or more new spots with different Rf values in the second dimension.
-
2D TLC Stability Test Interpretation
Caption: Visual guide to interpreting 2D TLC stability results.
Solutions Based on 2D TLC Results:
-
If Stable (Result A): Your low recovery is confirmed to be from irreversible adsorption. The best solution is to use "dry loading" with a basic modifier.
-
Dry Loading Protocol: Dissolve your crude product in a minimal amount of solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and 1-2% TEA. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your pre-equilibrated column.[5] This ensures your compound is introduced to a neutralized environment from the start.
-
-
If Unstable (Result B): Silica gel is not a suitable stationary phase. You must switch to an alternative.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive compounds. Start with a Brockmann activity II or III neutral alumina.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This method avoids the acidic silanol interactions entirely. Mobile phase pH can be adjusted to control the ionization state of the amine for optimal retention.[1]
-
-
References
- Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Journal of Chromatography A.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines. BenchChem Technical Library.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Chemistry Department Resources.
- Reddit r/chemhelp. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit.
- ChemScene. This compound. Product Data Sheet.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews Magazine.
- Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?. YouTube.
Sources
Technical Support Center: Synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1042623-20-0). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related N-aryl oxazolidinone structures. As this molecule is a valuable building block, achieving a high-yield, reproducible synthesis is paramount.
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles for analogous transformations. We will focus on a logical and robust three-step synthetic pathway starting from the commercially available 2-methyl-3-nitroaniline.
Proposed Synthetic Pathway
The synthesis is best approached via a three-step sequence involving N-alkylation, cyclization to form the oxazolidinone ring, and a final reduction of the nitro group. This strategy isolates potential challenges to individual steps, simplifying optimization.
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each question is framed around a common experimental observation, followed by a detailed explanation of the cause and recommended solutions.
Step 1: N-Alkylation of 2-Methyl-3-nitroaniline
Question 1: My reaction shows very low or no conversion of the starting 2-methyl-3-nitroaniline. How can I drive the reaction to completion?
Answer: This is a common issue stemming from the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effect of the nitro group.
-
Causality: The lone pair on the aniline nitrogen is delocalized into the aromatic ring and further withdrawn by the -NO₂ group, making it a poor nucleophile for an Sₙ2 reaction with 2-chloroethanol.
-
Solutions:
-
Increase Reaction Temperature: Perform the reaction in a high-boiling polar aprotic solvent like DMF or DMSO at temperatures ranging from 100-140 °C. Monitor for thermal decomposition.
-
Use a More Reactive Electrophile: While 2-chloroethanol is economical, 2-bromoethanol is more reactive and may improve yields. Ethylene oxide can also be used, but requires specialized equipment for handling a gaseous reagent.
-
Add a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) is highly recommended. The iodide will displace the chloride in-situ via the Finkelstein reaction to form 2-iodoethanol, which is significantly more reactive.
-
Optimize the Base: A stronger, non-nucleophilic base may be required to fully deprotonate the aniline. However, this can promote elimination side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often more effective than sodium bicarbonate.
-
Question 2: I'm observing the formation of a significant amount of a higher molecular weight byproduct, likely from N,N-dialkylation. How can I prevent this?
Answer: Dialkylation occurs when the initially formed secondary amine product reacts again with the electrophile.
-
Causality: The secondary amine product, N-(2-hydroxyethyl)-2-methyl-3-nitroaniline, is more nucleophilic than the starting primary aniline. If the concentration of the electrophile is high, this secondary reaction can compete effectively.
-
Solutions:
-
Control Stoichiometry: Use a molar excess of the aniline starting material relative to the 2-haloethanol (e.g., 1.5 to 2 equivalents of aniline). This ensures the electrophile is consumed primarily by the more abundant starting material. The unreacted aniline can be removed during workup or purification.
-
Slow Addition: Add the 2-haloethanol slowly to the reaction mixture at an elevated temperature. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more prevalent starting aniline over the product.
-
Step 2: Oxazolidinone Ring Formation (Cyclization)
Question 1: The cyclization of my amino alcohol intermediate is incomplete, even after prolonged reaction times. What factors can improve the cyclization efficiency?
Answer: Incomplete cyclization points to issues with either the activation of the carbonyl source or the subsequent intramolecular nucleophilic attack.
-
Causality: The formation of the oxazolidinone ring requires the conversion of the hydroxyl group into a good leaving group and subsequent attack by the nitrogen. With reagents like carbonyldiimidazole (CDI), an imidazolyl carbamate intermediate is formed. The efficiency of its formation and subsequent cyclization can be sensitive to reaction conditions.
-
Solutions:
-
Choice of Carbonylating Agent: While CDI is safer, phosgene or its solid equivalent, triphosgene, are generally more reactive and can lead to higher yields. When using triphosgene, it is critical to add it slowly as a solution to a mixture of the amino alcohol and a non-nucleophilic base (like triethylamine or pyridine) at low temperatures (0 °C) to control the reaction.[1][2]
-
Solvent and Temperature: For CDI-mediated cyclizations, a polar aprotic solvent like THF or acetonitrile is typically effective. Gentle heating (40-60 °C) may be required to facilitate the intramolecular displacement of the imidazole group.
-
Base Stoichiometry: Ensure at least two equivalents of base are used with triphosgene: one to neutralize the HCl formed from the reaction with the alcohol, and one to act as a scavenger for the subsequent cyclization step.
-
Question 2: I'm using triphosgene and observing significant decomposition and a complex mixture of byproducts.
Answer: Decomposition is often caused by the high reactivity of phosgene (generated in situ from triphosgene) and improper control of reaction conditions.
-
Causality: Phosgene can react with both the amine and alcohol functionalities to form carbamoyl chlorides and chloroformates, respectively. If not controlled, these can lead to intermolecular side reactions and polymerization. The HCl generated can also cause acid-catalyzed degradation.
-
Solutions:
-
Inverse Addition: Add the solution of triphosgene very slowly to the solution of the amino alcohol and base at 0 °C or below. This "inverse addition" maintains a low concentration of the highly reactive phosgene, minimizing side reactions.
-
Efficient HCl Scavenging: Use a tertiary amine base like triethylamine (Et₃N) that is a potent HCl scavenger but a relatively poor nucleophile. Ensure it is dry and of high purity.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing triphosgene into HCl and CO₂.
-
Step 3: Nitro Group Reduction
Question 1: My catalytic hydrogenation is stalled or incomplete. How can I achieve full reduction of the nitro group?
Answer: Incomplete hydrogenation can result from catalyst poisoning, insufficient hydrogen pressure, or poor catalyst activity.
-
Causality: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities, particularly sulfur or halide compounds. The oxazolidinone ring itself or intermediates may also adsorb too strongly to the catalyst surface, inhibiting turnover.
-
Solutions:
-
Catalyst Selection and Loading: Use a high-quality 5% or 10% Pd/C catalyst. A typical loading is 5-10 mol% relative to the substrate. Ensure the catalyst is fresh.
-
Solvent Choice: Use a protic solvent like ethanol, methanol, or ethyl acetate. The addition of a small amount of acetic acid can sometimes accelerate the reduction of aromatic nitro groups.
-
Increase Hydrogen Pressure: If reacting at atmospheric pressure, consider moving to a Parr shaker or a similar hydrogenation apparatus where the pressure can be increased to 50-60 psi.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reduction is a robust alternative. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol or ethyl acetate is highly effective for reducing aromatic nitro groups without affecting most other functional groups.[3]
-
Question 2: I am concerned about the stability of the oxazolidinone ring under reductive conditions. Is this a valid concern?
Answer: The 1,3-oxazolidin-2-one ring is generally stable under most nitro reduction conditions.
-
Causality & Trustworthiness: This heterocyclic system is not easily opened by catalytic hydrogenation or chemical reductants like SnCl₂ or Fe/HCl. The amide-like resonance within the carbamate structure imparts significant stability. Many syntheses of complex oxazolidinones, such as the antibiotic linezolid, feature a late-stage nitro reduction, underscoring the stability of this ring system.[4][5]
-
Recommended Conditions: Standard catalytic hydrogenation (H₂, Pd/C, room temperature to 40 °C) or chemical reduction with SnCl₂ are very unlikely to affect the oxazolidinone ring and are considered safe and reliable methods.
Frequently Asked Questions (FAQs)
Q: What is the most critical step to optimize for the highest overall yield? A: The N-alkylation (Step 1) is often the lowest yielding and most challenging step due to the poor nucleophilicity of the starting aniline. Focusing optimization efforts here by screening catalysts (NaI), solvents (DMF), and temperature will have the most significant impact on the overall yield.
Q: How should I monitor the progress of each reaction? A: Thin-Layer Chromatography (TLC) is ideal for all three steps. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize with a UV lamp (254 nm). For the final reduction step, the disappearance of the yellow color of the nitro-aromatic starting material is also a good visual indicator of progress. LC-MS is an excellent tool for confirming the mass of intermediates and the final product.
Q: What are the primary safety concerns for this synthesis? A:
-
Triphosgene/Phosgene: Highly toxic and corrosive. Must be handled in a certified chemical fume hood with extreme care. Always quench any residual reagent with a basic solution (e.g., NaOH in methanol/water) before workup.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly purged and there are no ignition sources. Use a pressure-rated reaction vessel.
-
Solvents: DMF and DMSO are high-boiling and can be difficult to remove. They are also readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: What are the best methods for purifying the final product? A: The final product, being an aromatic amine, is likely a solid.
-
Extraction: After the reduction workup (e.g., filtering off the catalyst or tin salts), perform a standard aqueous/organic extraction.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method for obtaining high-purity material.
-
Column Chromatography: If crystallization is difficult or impurities are persistent, flash column chromatography on silica gel is effective. A gradient elution from ethyl acetate/hexanes to a system containing a small amount of methanol may be necessary to elute the polar amine product.
Data & Workflow Summaries
Table 1: Recommended Reaction Conditions
| Step | Parameter | Recommended Value / Reagent | Rationale & Notes |
| 1. N-Alkylation | Solvent | DMF, DMSO | High boiling point to drive the reaction. |
| Temperature | 100 - 140 °C | Overcomes low nucleophilicity of the aniline. | |
| Base | K₂CO₃ | Sufficiently strong base for this substrate. | |
| Catalyst | NaI (10-15 mol%) | In-situ generation of a more reactive iodo-intermediate. | |
| 2. Cyclization | Reagent | Triphosgene or CDI | Triphosgene is more reactive; CDI is safer. |
| Solvent | THF, Dichloromethane | Good solubility for substrates and reagents. | |
| Base (for Triphosgene) | Triethylamine (2.2 eq.) | Neutralizes generated HCl. | |
| Temperature | 0 °C to RT | Control reactivity of phosgene. | |
| 3. Reduction | Reagent (Catalytic) | H₂ (50 psi), 10% Pd/C | Clean and efficient, high atom economy. |
| Reagent (Chemical) | SnCl₂·2H₂O (4-5 eq.) | Robust, reliable, and tolerant of many functional groups.[3] | |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Standard solvents for hydrogenation and tin reductions. |
General Experimental Workflow
Caption: A typical workflow from starting material to final product.
Troubleshooting Logic: Low Overall Yield
Caption: A decision tree for troubleshooting low overall reaction yield.
References
-
Yavari, I., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters. Available at: [Link]
-
Wang, T., et al. (2001). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal. Available at: [Link]
-
Yavari, I., et al. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Beilstein Archives. Available at: [Link]
-
Bell, A. C., et al. (2020). The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
LookChem (n.d.). 2-Methyl-3-nitroaniline. LookChem. Available at: [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link]
-
Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones. Journal of Combinatorial Chemistry. Available at: [Link]
-
Iesce, M. R., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC. Available at: [Link]
Sources
- 1. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
Stability issues of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and its solutions
Welcome to the dedicated technical support resource for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Leveraging established principles of organic chemistry and data from closely related analogs, we provide practical troubleshooting advice and preventative measures to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a dry environment at 2-8°C, protected from light.[1] The aromatic amine functionality is susceptible to oxidation, and the oxazolidinone ring can be prone to hydrolysis, making protection from moisture and air crucial.
Q2: I've noticed a change in the color of my solid compound. What could be the cause?
A2: A color change, often to a yellow or brownish hue, is a common indicator of oxidation, particularly for compounds containing an aromatic amine group.[2] Exposure to air and/or light can accelerate this process. For high-purity applications, repurification may be necessary. To prevent this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a light-protected container.
Q3: My solution of this compound has developed a precipitate. What should I do?
A3: Precipitate formation could be due to several factors, including solvent choice, temperature changes, or degradation. First, confirm the solubility of the compound in your chosen solvent at the experimental concentration and temperature. If solubility is not the issue, the precipitate could be a degradation product. In this case, it is advisable to prepare a fresh solution and consider the stability of the compound in that specific solvent system over time.
Q4: Is this compound sensitive to pH?
A4: Yes, based on studies of analogous oxazolidinone structures, this compound is expected to be sensitive to pH. The oxazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.[3][4] The primary amine on the phenyl ring also means the compound's charge and reactivity will be pH-dependent.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Synthesis and Purification
Q5: During the synthesis of this compound, I'm observing multiple unexpected spots on my TLC plate. What are the likely impurities?
A5: The synthesis of N-aryl oxazolidinones can present several side reactions.[5][6] Potential impurities could include:
-
Unreacted Starting Materials: Incomplete reaction of the aniline precursor or the cyclizing agent.
-
Di-substituted Products: If the reaction conditions are not carefully controlled, side reactions with the amine can occur.
-
Ring-Opened Products: If the reaction is performed in the presence of water or at elevated temperatures for extended periods, hydrolysis of the oxazolidinone ring may occur.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, especially if the reaction is not carried out under an inert atmosphere.
Solution:
-
Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Utilize appropriate purification techniques such as column chromatography with a suitable solvent system to separate the desired product from impurities.
Stability in Solution
Q6: I am observing a decrease in the concentration of my compound in an aqueous buffered solution over time, as confirmed by HPLC. What is the likely cause?
A6: The decrease in concentration is likely due to hydrolytic degradation. The oxazolidinone ring can be cleaved by water, a process that can be catalyzed by acidic or basic conditions in your buffer.[3]
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, adjust the pH of your solution to be as close to neutral as possible. Studies on other oxazolidinones have shown that stability is often greatest around neutral pH.
-
Buffer Selection: Certain buffer components can catalyze degradation. Consider screening different buffer systems.
-
Temperature Control: Hydrolysis is temperature-dependent. If possible, conduct your experiment at a lower temperature to slow down the degradation rate.
-
Aqueous-Organic Mixtures: If your experiment permits, using a co-solvent like acetonitrile or ethanol can reduce the water activity and slow down hydrolysis.
Q7: I see new peaks appearing in my HPLC chromatogram when my compound is in solution and exposed to ambient light. What is happening?
A7: The appearance of new peaks upon light exposure suggests photodegradation. Aromatic systems and amine functionalities can be susceptible to photochemical reactions.
Preventative Measures:
-
Conduct all experiments in amber glassware or protect your vessels with aluminum foil.
-
Minimize the exposure of your solutions to direct light, especially UV light.
-
If photodegradation is a significant issue, you may need to perform a forced degradation study under controlled light conditions to identify the photoproducts, in line with ICH Q1B guidelines.[2][7]
Analytical Challenges
Q8: I am developing an HPLC method to analyze the purity of this compound and am having trouble separating it from its degradation products. What can I do?
A8: Developing a stability-indicating HPLC method is crucial. Here are some optimization strategies:
-
Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (acetonitrile vs. methanol) and the gradient profile.
-
pH: Adjust the pH of the aqueous component of your mobile phase. The charge of the amino group and potential degradation products will be affected by pH, which can significantly alter retention times.
-
-
Temperature: Adjusting the column temperature can improve peak shape and resolution.
-
Detector Wavelength: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent compound and its impurities, which may have different UV maxima.
A validated stability-indicating method should be able to resolve the active pharmaceutical ingredient from all potential degradation products.[8]
III. Protocols and Methodologies
Forced Degradation Study Protocol
To understand the intrinsic stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to generate potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]
3. Sample Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC-UV or LC-MS/MS method.[1][9]
Diagrams
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting stability studies.
IV. References
-
Al-Awaida, W., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]
-
Al-Awaida, W., et al. (2011). Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. Chemotherapy, 56(6), 491-498. [Link]
-
Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Al-Hiari, Y. M., et al. (2011). Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. Chemotherapy, 56(6), 491-8. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Pharmaffiliates. Oxazolidinone-impurities. [Link]
-
Google Patents. (n.d.). DE60118241T2 - Method for producing oxazolidinone compounds.
-
Google Patents. (n.d.). PH12015502477A1 - Synthesis of 3-(5-amino-2-methyl-4-oxoquinazolin-3(4h)-yl) piperidine-2,6-dione.
-
Hoppe, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1745-1758. [Link]
-
Google Patents. (n.d.). US7816379B2 - Oxazolidinone derivatives.
-
Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. [Link]
-
Google Patents. (n.d.). WO2008018090A2 - An improved process for the preparation of zolmitriptan.
-
Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4292. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2022(2), 140-155. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5085. [Link]
-
Kumar, P., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]
-
Dabhi, B., et al. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Scientia Pharmaceutica, 81(3), 719-730. [Link]
Sources
- 1. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS | MDPI [mdpi.com]
- 4. Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in Assays
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers working with 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. We understand that realizing the full therapeutic potential of novel compounds requires robust and reliable experimental data. A common yet significant hurdle in this process is the poor aqueous solubility characteristic of many heterocyclic compounds, including oxazolidinone derivatives[1][2].
This guide is structured to provide you not just with protocols, but with a deep-seated understanding of the physicochemical principles at play. Our goal is to empower you to systematically diagnose and resolve solubility issues, ensuring the integrity and accuracy of your assay results. Let's transform this challenge into a routine optimization step.
Section 1: Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is this compound expected to have low solubility in neutral aqueous buffers?
A1: The solubility of this compound is dictated by its molecular structure. It possesses a relatively non-polar oxazolidinone ring and a substituted phenyl group, which contribute to its hydrophobic character and a predicted LogP of approximately 1.53[3]. While the primary amino (-NH2) group can participate in hydrogen bonding, the overall molecule is lipophilic. Crucially, this amino group is basic. In a neutral pH (approx. 7.4) aqueous buffer, the amine is predominantly in its neutral, uncharged form, which is less soluble than its protonated, salt form[4][5].
Q2: How can poor solubility critically compromise my assay results?
-
Underestimation of Potency: If the compound precipitates out of the assay medium, its effective concentration at the target site is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.
-
High Data Variability: Inconsistent precipitation between wells or experiments results in poor reproducibility and a high coefficient of variation (CV%).
-
False Negatives: In high-throughput screening (HTS), a compound may be incorrectly classified as inactive if it doesn't remain in solution at the screening concentration[6].
-
Instrumental Interference: Precipitated particles can scatter light, interfering with optical detection methods used in plate readers and other analytical instruments.
Q3: I use DMSO to prepare my stock solution. Are there any best practices or limitations?
A3: Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds and is a standard starting point[8]. For initial stock solutions, 10-20 mM in 100% DMSO is a common practice. However, it's critical to manage the final DMSO concentration in your aqueous assay buffer. Most cell-based assays are sensitive to DMSO, and concentrations should ideally be kept below 0.5%, and almost never exceed 1%, to avoid solvent-induced toxicity or off-target effects[9][10]. This limitation creates a "solubility window" that can be challenging for poorly soluble compounds, as diluting the DMSO stock into the aqueous buffer can trigger precipitation[6]. Always visually inspect your stock solutions for crystals, especially after freeze-thaw cycles, and ensure they are fully dissolved before making dilutions.
Section 2: Systematic Troubleshooting Workflow
Before proceeding to detailed protocols, it is essential to have a logical framework for troubleshooting. The following workflow provides a step-by-step decision-making process to efficiently identify a suitable solubilization strategy.
Caption: A systematic workflow for troubleshooting compound solubility.
Section 3: Step-by-Step Troubleshooting Guides
Guide 1: pH Modification Strategy
Causality: The primary amine on the this compound molecule is a weak base. By lowering the pH of the assay buffer, you can protonate this amine (R-NH₂ → R-NH₃⁺). The resulting cationic salt is an ion and will exhibit significantly greater aqueous solubility than the neutral free base form[4][11]. This is often the most effective and least disruptive first strategy to attempt.
Experimental Protocol: pH-Based Solubility Assessment
-
Buffer Preparation: Prepare a set of physiologically relevant buffers at different pH values. For example:
-
20 mM Sodium Acetate, pH 5.0
-
20 mM MES, pH 6.0
-
20 mM HEPES or PBS, pH 7.4
-
-
Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved by vortexing and gentle warming if necessary.
-
Test Dilution: In separate clear microcentrifuge tubes, add 198 µL of each buffer.
-
Compound Addition: Add 2 µL of your 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM (with 1% DMSO).
-
Incubation & Observation: Vortex each tube immediately after addition. Incubate at the intended assay temperature (e.g., 37°C) for 30 minutes.
-
Analysis: Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. For a more quantitative measure, you can analyze the samples using nephelometry or light scattering if available.
Guide 2: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous assay buffer, reduce the overall polarity of the solvent system[12]. This makes the environment more favorable for dissolving hydrophobic molecules. This method is useful when pH modification is not possible or insufficient.
Table 1: Comparison of Common Co-solvents for Assay Compatibility
| Co-solvent | Typical Starting Conc. (v/v) | Advantages | Disadvantages / Considerations |
| Ethanol | 1-5% | Biocompatible at low concentrations, effective. | Can be toxic to cells at higher concentrations; may affect enzyme activity.[13] |
| Propylene Glycol | 1-10% | Low toxicity, commonly used in formulations. | Can increase viscosity of the medium. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Very low toxicity, good solubilizing power for many compounds.[14] | May interfere with certain protein-protein interactions or assays. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare your primary assay buffer (e.g., PBS, pH 7.4) containing a range of concentrations for each co-solvent you wish to test (e.g., 1%, 2%, 5%, 10% of PEG 400).
-
Stock Solution: Use your 10 mM stock solution of the compound in 100% DMSO.
-
Test Dilution: In separate tubes, add an appropriate volume of your co-solvent buffer.
-
Compound Addition: Add your DMSO stock to achieve the desired final compound concentration, ensuring the final DMSO concentration remains constant and low (e.g., ≤0.5%).
-
Incubation & Observation: Vortex, incubate at the assay temperature for 30 minutes, and observe for precipitation as described in Guide 1.
-
Assay Blank Control: Crucially, run a parallel control experiment without your compound to ensure that the chosen co-solvent concentration does not interfere with your assay's readout (e.g., cell viability, enzyme activity, signal detection).
Guide 3: Advanced Solubilization with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[15]. They can encapsulate the hydrophobic part of a drug molecule, forming a water-soluble "inclusion complex"[16]. This effectively masks the drug's hydrophobicity from the aqueous environment, dramatically increasing its solubility without using organic co-solvents. This is a powerful technique, especially for cell-based assays where organic solvents are a concern[9].
Caption: Formation of a water-soluble inclusion complex.
Table 2: Comparison of Common Cyclodextrins
| Cyclodextrin | Abbreviation | Key Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity, most commonly used in cell culture.[15] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Very high aqueous solubility, negatively charged, excellent for cationic compounds.[15] |
Experimental Protocol: Preparing a Compound-Cyclodextrin Stock Solution
This protocol uses the co-evaporation method, which is highly effective for creating stable complexes[17].
-
Prepare Solutions:
-
Compound Solution: Dissolve a known amount of this compound in a minimal amount of a volatile organic solvent (e.g., methanol or acetone).
-
Cyclodextrin Solution: In a separate, larger flask, dissolve a 5- to 10-fold molar excess of HP-β-CD in deionized water.
-
-
Mixing: Slowly add the compound solution to the stirring aqueous cyclodextrin solution.
-
Stirring: Allow the mixture to stir at room temperature for 24 hours to facilitate complex formation.
-
Solvent Evaporation: Remove the organic solvent (and water) using a rotary evaporator. This leaves a solid, powdered inclusion complex.
-
Reconstitution: The resulting powder can be weighed and dissolved directly in your aqueous assay buffer to create a highly soluble stock solution, free from organic co-solvents.
-
Validation: It is best practice to confirm the new, enhanced solubility of this complex using the methods described in Guide 1.
Section 4: Summary of Strategies
| Strategy | Principle of Action | Advantages | Key Considerations |
| pH Adjustment | Protonates the basic amine group to form a more soluble salt. | Simple, effective, avoids organic solvents. | The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme stability). |
| Co-solvents | Reduces the polarity of the aqueous assay medium. | Easy to screen multiple solvents and concentrations. | Potential for solvent toxicity or direct interference with the assay components.[10] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble host-guest complex. | High solubilizing capacity, excellent biocompatibility, avoids organic solvents in the final assay.[15][16] | Requires more upfront preparation; potential for the cyclodextrin itself to interact with assay components (must be controlled for). |
Section 5: Final Recommendations
The challenge of poor solubility is manageable with a systematic approach.
-
Always Start with pH Modification: Given the structure of this compound, this is the most targeted and scientifically elegant first step.
-
Validate Your Chosen Method: Before running your full experiment, always perform a control with your chosen solubilization system (e.g., the buffer with co-solvent or cyclodextrin) but without the compound to ensure it does not produce a signal or affect the health of your system.
-
Be Consistent: Once you have identified a successful method, use it consistently across all related experiments to ensure data comparability.
By carefully considering the chemistry of your compound and the constraints of your assay, you can develop a robust protocol that generates the high-quality, reliable data needed to advance your research.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
- Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives, 5(2), 29-39.
- Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 64-71.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. Available from: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 638. Available from: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Available from: [Link]
-
Kiadaliri, M., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(5), 606. Available from: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(9), 849. Available from: [Link]
- Sahu, B. P., & Das, M. K. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
-
Nagarajan, K., & Saux, M. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available from: [Link]
-
Human Journals. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). Available from: [Link]
- Sharma, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10.
-
Semantic Scholar. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Ali, H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(19), 6825. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. Available from: [Link]
-
Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(12), 4456-4464. Available from: [Link]
- ChemGulf. (2025). How do amines and amides affect the pH of a solution?. ChemGulf Blog.
-
ResearchGate. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Kildegaard, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 575-582. Available from: [Link]
-
da Silva, A. D., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 14(3), 421-450. Available from: [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(10), 1599. Available from: [Link]
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 26-34.
-
Cilibrizzi, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. Available from: [Link]
- A2Z Chemical. (n.d.). 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one. A2Z Chemical.
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
ResearchGate. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available from: [Link]
-
Al-Hiari, Y. M., et al. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. Antibiotics, 6(3), 20. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available from: [Link]
-
Nayyar, A., & Jain, R. (2015). Current Updates on Oxazolidinone and Its Significance. Mini-Reviews in Medicinal Chemistry, 15(1), 54-73. Available from: [Link]
-
Kildegaard, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays. BenchChem.
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]
- askIITians. (2025). How does pH affect solubility?. askIITians.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-oxazolidinone. PubChem. Available from: [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does pH affect solubility? - askIITians [askiitians.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. humapub.com [humapub.com]
Overcoming challenges in the characterization of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Answering the call for in-depth technical guidance, this support center addresses the nuanced challenges researchers, scientists, and drug development professionals face when characterizing the pharmaceutical intermediate, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework for logical troubleshooting, grounded in scientific principles and field experience.
Technical Support Center: Characterization of this compound
This guide is structured to mirror the typical experimental workflow, from initial purity checks to complex structural elucidation and impurity profiling. Each section is presented in a question-and-answer format to directly address common challenges.
Part 1: Initial Characterization & Purity Assessment
This initial phase is critical for establishing the identity and preliminary purity of your synthesized material. Errors or misinterpretations here can compound, leading to significant delays.
FAQ 1: My ¹H NMR spectrum shows broad, poorly resolved signals for the aromatic and amine protons. How can I confirm the structure?
Answer: This is a common and expected observation for this molecule. The broadening is typically caused by two phenomena: the quadrupole moment of the nitrogen atom and chemical exchange of the amine (-NH₂) protons with trace amounts of water or acid in the NMR solvent.
Causality: The amine protons are labile and can rapidly exchange with each other and with protons from the environment, leading to a time-averaged, broad signal. The aromatic protons adjacent to the amine are also affected by this exchange and the electronic environment of the nitrogen.
Troubleshooting Protocol:
-
D₂O Exchange: This is the definitive method to identify exchangeable protons.
-
Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃.
-
Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the -NH₂ protons should disappear or significantly diminish as the protons are replaced by non-NMR-active deuterium.
-
-
Solvent Choice: DMSO-d₆ is often preferred over CDCl₃ for molecules with amine groups as it can slow down the proton exchange rate and form hydrogen bonds, sometimes resulting in sharper signals.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve fluxional processes. In some cases, cooling the sample can slow the exchange rate enough to sharpen the amine and adjacent aromatic signals.
FAQ 2: I am struggling to develop a robust HPLC method for purity analysis. My peak shape is poor, and the retention time is inconsistent. What should I do?
Answer: The primary amine and the basic nitrogen within the oxazolidinone ring can interact with residual silanols on standard silica-based C18 columns, leading to peak tailing. Inconsistent mobile phase pH can also cause retention time drift due to changes in the compound's ionization state.
Recommended Starting HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 with end-capping (e.g., Agilent Zorbax Eclipse Plus C18) | End-capping minimizes interaction with free silanols, improving peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Buffering the mobile phase ensures a consistent ionization state of the analyte, leading to stable retention. |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to elute the main compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control improves reproducibility. |
| Detection (UV) | 254 nm and 280 nm | The phenyl ring provides strong chromophores. Monitoring multiple wavelengths can help detect impurities. |
Troubleshooting Workflow for HPLC Issues:
This workflow provides a logical sequence for diagnosing and resolving common HPLC problems encountered with this type of analyte.
Caption: HPLC Troubleshooting Workflow.
Part 2: In-depth Structural Elucidation & Impurity Profiling
Once initial data is gathered, deeper analysis is often required to unambiguously confirm the structure and identify any minor components, a critical step mandated by regulatory bodies like the ICH.[1]
FAQ 3: My mass spectrometry data shows several unexpected peaks alongside the expected molecular ion. How do I differentiate between impurities and fragments?
Answer: Distinguishing impurities from in-source fragments is crucial. This compound (MW: 192.21 g/mol ) will primarily show an [M+H]⁺ ion at m/z 193.2 in positive ion electrospray ionization (ESI).
Expected Fragmentation Pattern:
-
Loss of the oxazolidinone ring moiety: Fragmentation can occur at the C-N bond connecting the phenyl ring to the oxazolidinone, leading to characteristic fragments.
-
Ring opening of the oxazolidinone: This can lead to various smaller fragments.
Experimental Strategy for Confirmation:
-
Vary In-Source Energy: Acquire data at both low and high fragmentor/cone voltages. True impurities should maintain a relatively constant abundance ratio to the main peak, while fragment intensities will increase significantly at higher energies.
-
LC-MS Analysis: The most reliable method is to use LC-MS. Impurities will typically have different retention times from the main peak, whereas fragments are generated from the main peak as it enters the mass spectrometer and will therefore share the same retention time.[2]
-
High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., TOF or Orbitrap) provides a highly accurate mass measurement. This allows you to calculate the elemental formula for each peak of interest, which is invaluable for proposing impurity structures.
FAQ 4: What are the most probable process-related impurities I should look for, and how can I identify them?
Answer: Impurities often arise from starting materials, side reactions, or incomplete reactions. Based on common synthetic routes for substituted phenyl oxazolidinones, you should be vigilant for the following.[3][4]
Potential Impurities:
| Impurity Type | Potential Structure/Description | Rationale for Formation | Identification Strategy |
| Starting Material | 2-methyl-3-nitroaniline or a related precursor | Incomplete reduction of the nitro group to an amine. | LC-MS. Look for a peak at a different RT with an m/z corresponding to the starting material. |
| Regioisomer | 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one | Non-selective reaction if the starting phenylenediamine has multiple reactive sites. | 2D NMR (NOESY) to establish through-space correlations between the oxazolidinone protons and the correct aromatic protons. |
| Hydrolysis Product | N-(2-amino-3-methylphenyl)ethanolamine | Ring-opening of the oxazolidinone ring, which can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] | LC-MS. Look for a peak with an m/z of [M+18+H]⁺ (if water is added) or a corresponding degradation product. |
Systematic Workflow for Impurity Identification:
This diagram outlines the logical steps required to identify and characterize an unknown impurity according to standard pharmaceutical industry practices.[1]
Caption: Systematic Impurity Identification Workflow.
Part 3: Solid-State Characterization
The physical form of a pharmaceutical intermediate is just as important as its chemical purity, as it can impact stability, solubility, and downstream processing.[6]
FAQ 5: My material is an amorphous solid, making it difficult to handle. How can I induce crystallization for better handling and potential X-ray analysis?
Answer: Amorphous material can be undesirable due to lower stability and inconsistent bulk density. Inducing crystallization is a key step in process development. A systematic screening approach is most effective.
Protocol for Crystallization Screening:
-
Solvent Selection:
-
Test solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water).
-
Identify solvents where the compound is sparingly soluble at room temperature but readily soluble when heated. These are ideal for cooling crystallization.
-
Identify a soluble "good" solvent and an insoluble "anti-solvent" for vapor diffusion or anti-solvent addition experiments.
-
-
Common Crystallization Techniques:
-
Cooling Crystallization: Dissolve the compound in a suitable solvent at an elevated temperature to create a saturated solution. Allow it to cool slowly and undisturbed. Slow cooling is key to growing high-quality crystals.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent. Slowly add an "anti-solvent" in which the compound is insoluble until turbidity is observed. Allow the solution to stand.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth. This method is excellent for producing X-ray quality crystals.[7][8]
-
-
Stress Testing: Once a crystalline form is obtained, it's crucial to check for polymorphism. This can be done using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to analyze the material after subjecting it to different conditions (e.g., slurrying in different solvents, heating).[6]
References
-
Wang, Y., et al. (2001). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(11), 3203–3208. [Link]
-
Aitken, R. A., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(4), M1474. [Link]
-
Feng, C., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(9), 3845-55. [Link]
-
Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link]
-
Reddy, K. V., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Organic Chemistry International, Vol. 2012, Article ID 587906. [Link]
-
Patel, S., et al. (2012). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology, 5(4), 511-514. [Link]
-
Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). Datasets for: X-ray structures of 3-acetyloxazolidin-2-one, 3-acetyloxazolin-2-one and oxazolin-2(3H)-one. University of St Andrews. [Link]
-
Kovalenko, V. I., et al. (2021). Effective synthesis and X-ray investigation of (±)-2 S -2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine. ResearchGate. [Link]
-
ResearchGate. (2018). Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray diffraction. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. [Link]
-
Liu, D., et al. (2007). Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively. Journal of Agricultural and Food Chemistry, 55(5), 1633-8. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. [Link]
-
Justia Patents. (2014). 1,3-oxazolidin-2-one-like compound, preparation method and uses thereof. Justia. [Link]
-
PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. [Link]
-
Gravestock, M. B., et al. (2005). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 48(12), 4167-79. [Link]
-
Tianming Pharmaceutical. (2024). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
Kymos. (2023). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
-
SynThink. (n.d.). The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. SynThink. [Link]
-
PubChem. (n.d.). 3-Amino-2-oxazolidinone-d4. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST WebBook. [Link]
-
ResearchGate. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
-
Asati, V., et al. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, Vol. 2013, Article ID 428796. [Link]
-
Bouayyadi, A., et al. (2016). 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one. ResearchGate. [Link]
-
Saravanan, G., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[9][10]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. ARKIVOC. [Link]
-
Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]
-
ResearchGate. (2008). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. ResearchGate. [Link]
-
ResearchGate. (2020). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Oxazolidinone, 3-methyl-. NIST WebBook. [Link]
-
Rasayan Journal of Chemistry. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATION OF NOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONE ANALOGUES. Rasayan Journal. [Link]
Sources
- 1. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. patents.justia.com [patents.justia.com]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Minimizing impurities in the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the challenges of this synthesis and minimize the formation of impurities.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound typically proceeds through a multi-step route, most commonly starting from 2-methyl-3-nitroaniline. The general synthetic scheme involves the formation of the oxazolidinone ring followed by the reduction of the nitro group to the desired amine.
Caption: A simplified workflow for the synthesis of the target compound.
While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Oxazolidinone Ring Formation
Question 1: I am observing significant amounts of unreacted 2-methyl-3-nitroaniline after the cyclization step. What could be the cause and how can I improve the conversion?
Answer:
Incomplete conversion of the starting material, 2-methyl-3-nitroaniline[1][2][3], is a common issue in the initial stages of oxazolidinone synthesis. The root cause often lies in suboptimal reaction conditions or reagent stoichiometry.
Potential Causes and Solutions:
-
Inefficient Formation of the Amino Alcohol Intermediate: The first step, the reaction of 2-methyl-3-nitroaniline with a C2-synthon (like 2-chloroethanol or ethylene oxide), can be sluggish.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A systematic temperature screen is recommended.
-
Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the aniline, while a strong base could promote side reactions. Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Solvent: The solvent should be inert and capable of dissolving the reactants. Aprotic polar solvents like DMF or DMSO can be effective.
-
-
-
Inefficient Cyclization: The subsequent cyclization to form the oxazolidinone ring using a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) requires careful control.
-
Troubleshooting:
-
Reagent Purity: Ensure the cyclizing agent is of high purity and handled under anhydrous conditions, as these reagents are often moisture-sensitive.
-
Stoichiometry: A slight excess of the cyclizing agent may be necessary to drive the reaction to completion. However, a large excess can lead to the formation of urea byproducts.
-
Addition Rate: Slow, controlled addition of the cyclizing agent at a low temperature (e.g., 0 °C) is crucial to prevent exothermic reactions and the formation of side products.
-
-
Question 2: My product from the cyclization step is contaminated with a byproduct that has a higher molecular weight. What is this likely to be?
Answer:
A higher molecular weight byproduct is often a result of dimerization or the formation of urea-type impurities. This can occur if the cyclizing agent reacts with two molecules of the amino alcohol intermediate.
Proposed Structure of a Common Dimer Impurity:
Caption: Dimer formation from the amino alcohol intermediate.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization.
-
Slow Addition: As mentioned previously, the slow addition of the cyclizing agent to the amino alcohol solution is critical. This maintains a low concentration of the reactive cyclizing agent, minimizing the chance of it reacting with two molecules of the intermediate.
-
Alternative Cyclizing Agents: Consider using a less reactive cyclizing agent like carbonyldiimidazole (CDI). While the reaction may be slower, it is often more selective and less prone to forming oligomeric byproducts.
Part 2: Nitro Group Reduction
Question 3: The reduction of the nitro group is incomplete, and I have a mixture of the nitro-intermediate and the final amino-product. How can I achieve full reduction?
Answer:
Incomplete reduction of the nitro group is a frequent obstacle. The choice of reducing agent and reaction conditions are paramount for a successful transformation.[4][5]
Common Reduction Methods and Troubleshooting:
| Reducing Agent | Advantages | Potential Issues & Solutions |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) | Clean reaction, high yields, environmentally friendly.[5] | Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst. Ensure starting materials are pure. Solution: Use a higher catalyst loading or a more robust catalyst. |
| Incomplete Reaction: Insufficient hydrogen pressure or reaction time. Solution: Increase hydrogen pressure (within safe limits) and monitor the reaction by TLC or LC-MS until completion. | ||
| Metal/Acid (e.g., Fe/HCl, SnCl2/HCl) | Cost-effective and robust.[5][6] | Harsh Conditions: The acidic environment can sometimes lead to hydrolysis of the oxazolidinone ring. Solution: Use a milder acid like acetic acid. Neutralize the reaction mixture promptly upon completion. |
| Work-up Challenges: Removal of metal salts can be tedious. Solution: Careful filtration and washing are necessary. | ||
| Transfer Hydrogenation (e.g., Ammonium formate/Pd/C) | Milder conditions than direct hydrogenation. | Reaction Rate: Can be slower than other methods. Solution: Optimize the reaction temperature and concentration of the hydrogen donor. |
Experimental Protocol: Catalytic Hydrogenation of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
-
Preparation: In a suitable hydrogenation vessel, dissolve 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Question 4: I am observing over-reduction or other side products during the nitro reduction step. What are these impurities and how can I avoid them?
Answer:
Over-reduction or the formation of undesired byproducts can occur, particularly with more reactive reducing agents or under harsh conditions.
Potential Side Reactions and Prevention:
Caption: Byproduct formation during the reduction of an aromatic nitro group.
-
Hydroxylamine Formation: Incomplete reduction can sometimes stall at the hydroxylamine stage (Ar-NHOH).
-
Prevention: Ensure sufficient reducing agent and reaction time. Catalytic hydrogenation is generally very effective at complete reduction to the amine.
-
-
Azo Compound Formation: Condensation between the intermediate nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species can lead to the formation of colored azo (Ar-N=N-Ar) impurities. This is more common with certain metal/acid combinations.[4]
-
Prevention: Choose a reducing agent and conditions that favor the rapid reduction of all intermediates to the final amine. Catalytic hydrogenation is generally less prone to forming azo compounds.
-
Part 3: Purification and Final Product Quality
Question 5: My final product has a persistent color, even after initial purification. What is the likely cause and what purification methods do you recommend?
Answer:
A persistent color in the final product often indicates the presence of trace amounts of highly colored impurities, such as azo compounds or oxidized species.
Advanced Purification Techniques:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Recommended Solvents for Recrystallization:
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Toluene
-
-
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Charcoal Treatment: Activated carbon can be used to remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite®.
Table of Recommended Purification Methods:
| Impurity Type | Recommended Purification Method |
| Unreacted Starting Materials | Column Chromatography, Recrystallization |
| Dimeric Byproducts | Column Chromatography |
| Azo Compounds | Charcoal Treatment, Recrystallization, Column Chromatography |
| Metal Salts (from metal/acid reduction) | Aqueous wash during work-up, Recrystallization |
By carefully controlling the reaction conditions at each step and employing appropriate purification techniques, it is possible to consistently synthesize this compound with high purity.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
-
PubMed. (n.d.). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
-
PubMed. (n.d.). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
YouTube. (2015, February 23). Reduction of Nitro Groups. Retrieved from [Link]
-
Justia Patents. (2014, June 19). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-oxazolidinone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
PubChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). KR840001918B1 - Process for the preparation of -chlorinated chloroformates.
Sources
- 1. 2-Methyl-3-nitroaniline [webbook.nist.gov]
- 2. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Refining the workup procedure for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the workup and purification of this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you refine your experimental procedure and achieve high purity and yield.
Troubleshooting Guide: Navigating Common Workup Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the workup and purification of this compound.
Question 1: After quenching my reaction, I observe a low yield of the desired product upon extraction. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery after the initial extraction is a frequent issue and can stem from several factors related to the physicochemical properties of the target molecule and the workup conditions.
Probable Causes:
-
Incomplete Extraction: this compound possesses both a polar oxazolidinone ring and a basic amino group, as well as a nonpolar aromatic ring. This amphiphilic nature can lead to significant solubility in both aqueous and organic layers, especially if the pH of the aqueous phase is not optimized. The predicted topological polar surface area (TPSA) of 55.56 Ų and a LogP of 1.53 suggest moderate polarity[1].
-
Product Precipitation: Depending on the reaction solvent and the quenching agent, the product might precipitate out of solution, leading to losses during transfers or filtration.
-
Hydrolysis of the Oxazolidinone Ring: Oxazolidinones, particularly those with aryl substituents at the 3-position, can be susceptible to hydrolysis under strongly acidic or basic conditions during the aqueous workup[2]. This would lead to the formation of the corresponding amino alcohol, which would have different solubility properties.
Step-by-Step Solutions:
-
pH Adjustment for Extraction:
-
Before extraction, carefully adjust the pH of the aqueous layer to a basic pH, typically between 8 and 10, using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will ensure the aromatic amine is in its free base form, maximizing its partitioning into the organic solvent. Avoid strong bases like NaOH or KOH if possible, as they can promote hydrolysis.
-
-
Choice of Extraction Solvent:
-
Ethyl acetate is a commonly used and effective solvent for extracting oxazolidinone derivatives[3]. Dichloromethane (DCM) can also be a good alternative.
-
Perform multiple extractions (at least 3-4 times) with a moderate volume of solvent rather than a single extraction with a large volume to ensure complete recovery.
-
-
Back-Extraction (Optional Purification Step):
-
To remove non-basic organic impurities, you can perform a back-extraction. After the initial extraction into an organic solvent, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired product will move into the aqueous acidic layer as the ammonium salt. The aqueous layer can then be basified and re-extracted with an organic solvent. This process can significantly improve purity.
-
-
Minimize Emulsion Formation:
-
If an emulsion forms during extraction, it can be broken by adding brine (a saturated aqueous solution of NaCl) or by passing the mixture through a pad of Celite.
-
Question 2: My isolated product is an oil or a waxy solid and shows multiple spots on TLC. How can I effectively purify it?
Answer:
Obtaining an impure product that is difficult to handle is a common purification challenge. A combination of chromatographic and non-chromatographic techniques is often necessary.
Probable Causes:
-
Presence of Starting Materials: Unreacted starting materials are common impurities.
-
Side-Products: Side reactions can lead to the formation of structurally similar impurities that are difficult to separate.
-
Residual Solvents: High-boiling point reaction solvents like DMF or DMSO can be challenging to remove completely and may result in an oily product[4].
Step-by-Step Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities with different polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
The choice of solvent system can be guided by Thin-Layer Chromatography (TLC) analysis. Aromatic solvents like benzene (or toluene as a safer alternative) can sometimes provide better separation for aromatic compounds compared to aliphatic solvents[5].
-
-
Recrystallization: If the product can be solidified, recrystallization is an excellent technique for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents: Based on general procedures for similar compounds, suitable recrystallization solvents or solvent systems could include:
-
Isopropanol
-
Ethanol/Water mixture
-
Ethyl Acetate/Hexane mixture
-
An alcohol-nitromethane mixture has also been reported for recrystallizing similar compounds[6].
-
-
Table 1: Recommended Purification Techniques
| Issue | Recommended Technique | Key Considerations |
| Oily product with multiple impurities | Column Chromatography | Use a gradient elution of Hexane/Ethyl Acetate or DCM/Methanol on a silica gel column. |
| Solid product with minor impurities | Recrystallization | Screen solvents like isopropanol, ethanol, or ethyl acetate/hexane mixtures. |
| Presence of high-boiling solvents (DMF, DMSO) | High-vacuum distillation or lyophilization (if product is solid and water-soluble) before further purification. | Ensure the product is stable under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
A1: The pure compound is expected to be a solid. While specific solubility data is not widely published, based on its structure, it is predicted to have good solubility in polar organic solvents like methanol, ethanol, DMSO, and moderate solubility in ethyl acetate and dichloromethane. Its solubility in non-polar solvents like hexane is likely to be low. Due to the amino group, it will exhibit some solubility in acidic aqueous solutions.
Q2: How can I monitor the progress of the purification by TLC?
A2: Use a suitable TLC solvent system, such as 50% ethyl acetate in hexane or 5% methanol in dichloromethane. Visualize the spots under UV light (254 nm) due to the aromatic ring. You can also use a potassium permanganate stain, which will react with the amino group. The desired product should appear as a single, well-defined spot after successful purification.
Q3: Are there any stability concerns I should be aware of during workup and storage?
A3: Yes, oxazolidinones can be sensitive to hydrolysis, particularly under harsh pH conditions[2]. It is advisable to perform aqueous workups under neutral to mildly basic conditions and to avoid prolonged exposure to strong acids or bases. For long-term storage, keep the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation. The product should be stored sealed and dry at 2-8°C[1].
Q4: What are some common side products in the synthesis of substituted phenyl oxazolidinones?
A4: The nature of side products is highly dependent on the synthetic route. However, some general possibilities include:
-
Di-substituted products: If the starting aniline has other reactive sites.
-
Products of incomplete cyclization: The intermediate amino alcohol may be present.
-
Oligomeric or polymeric materials: Especially if the reaction is run at high concentrations or temperatures for extended periods.
Visualizing the Workup Workflow
The following diagram illustrates a recommended workflow for the workup and purification of this compound.
Caption: Recommended workup and purification workflow.
References
-
Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry. Available at: [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect. Available at: [Link]
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
-
Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry. Available at: [Link]
- Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2). Google Patents.
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available at: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. DE1126877B - Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen- (2) - Google Patents [patents.google.com]
Addressing batch-to-batch variability of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the synthesis and handling of this compound, with a primary focus on addressing batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the purity and appearance of different batches of this compound. What are the likely causes?
A1: Batch-to-batch variability in a multi-step synthesis is a common challenge. For a molecule like this compound, the variability can be introduced at several stages of a plausible synthetic route. The primary sources of inconsistency often include the quality of starting materials, precise control of reaction conditions, and the effectiveness of purification methods. Even minor deviations can lead to different impurity profiles and physical characteristics of the final product.
Q2: Could the quality of the initial starting material, 2-methylaniline (o-toluidine), be a major contributor to this variability?
A2: Absolutely. The purity of your starting 2-methylaniline is critical. Commercial sources can have varying levels of isomeric impurities, such as m-toluidine and p-toluidine. These isomers will undergo the same reaction sequence, leading to the formation of isomeric final products that can be difficult to separate and will impact the overall purity and potentially the biological activity of your target compound.
Q3: We have noticed a persistent impurity in our final product with a similar mass spectrum. What could it be?
A3: A common source of hard-to-remove impurities is the formation of regioisomers during the nitration step of the synthesis. The nitration of N-(2-methylphenyl)acetamide can yield not only the desired 3-nitro isomer but also other isomers like the 5-nitro and 4-nitro analogues. These isomers will be carried through the subsequent reduction and cyclization steps, resulting in final products that are isomeric to your target compound and thus exhibit similar mass spectra.
Q4: How critical is the control of temperature during the nitration and cyclization steps?
A4: Temperature control is paramount in both steps. During nitration, inadequate cooling can lead to over-nitration (dinitration) or the formation of undesired side products. In the cyclization step to form the oxazolidinone ring, the temperature can influence the reaction rate and the formation of byproducts. Inconsistent temperature profiles between batches are a frequent cause of variability.
Troubleshooting Guide: A Deeper Dive
Issue 1: Inconsistent Purity Profile by HPLC-UV
Question: Our HPLC-UV analysis shows varying peak profiles from batch to batch, with unexpected minor peaks appearing. How can we identify these and prevent their formation?
Answer:
This issue often points to incomplete reactions or the formation of side-products. A systematic approach is required to pinpoint the source of these impurities.
Underlying Causes and Solutions:
-
Incomplete Acetylation: If the initial acetylation of 2-methylaniline is incomplete, the unreacted aniline will react differently during nitration, leading to a complex mixture of nitrated products.
-
Troubleshooting: Monitor the acetylation reaction by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
-
Formation of Regioisomers during Nitration: The nitration of N-(2-methylphenyl)acetamide is a critical step where regioisomers are often formed.
-
Troubleshooting: Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent. The choice of nitrating agent and solvent system can also influence regioselectivity.
-
-
Incomplete Reduction of the Nitro Group: An incomplete reduction will leave residual nitro-intermediate in your product.
-
Troubleshooting: Ensure the reducing agent is fresh and used in sufficient molar excess. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the nitro-intermediate.
-
-
Side-Reactions During Cyclization: The formation of the oxazolidinone ring can be complex. Depending on the chosen synthetic route, side reactions can occur. For instance, if using a phosgene equivalent, the formation of ureas is a possibility if moisture is not rigorously excluded.
-
Troubleshooting: Ensure all reagents and solvents for the cyclization step are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Proposed Analytical Workflow for Impurity Identification:
Validation & Comparative
Comparing the biological activity of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one with its analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidinone class of synthetic antibiotics has been a cornerstone in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which inhibits the initiation of bacterial protein synthesis, provides a critical advantage against pathogens that have developed resistance to other antibiotic classes.[1] This guide provides a comparative analysis of the biological activity of analogs of 3-phenyl-1,3-oxazolidin-2-one, with a conceptual focus on understanding the structure-activity relationships (SAR) within this important scaffold.
While this guide aims to provide a comprehensive comparison, it is important to note that publicly available biological activity data, specifically Minimum Inhibitory Concentration (MIC) values, for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one could not be located despite extensive searches. Therefore, this guide will focus on comparing the biological activity of structurally related and well-characterized analogs to infer the potential activity of the target compound and to highlight key structural modifications that influence antibacterial potency and spectrum.
Mechanism of Action: Inhibition of Protein Synthesis Initiation
Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2] This binding event physically obstructs the formation of the 70S initiation complex, a critical step in bacterial protein synthesis. By preventing the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome, oxazolidinones effectively halt the production of essential bacterial proteins.[2] This distinct mechanism is responsible for the lack of cross-resistance with other protein synthesis inhibitors.
Caption: Workflow for MIC determination using the broth microdilution method.
Assessment of Cytotoxicity using the MTT Assay
Objective: To evaluate the cytotoxic effect of the oxazolidinone analogs on mammalian cells and determine the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Mammalian cell line (e.g., HepG2, VERO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader. 7[3]. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The 3-phenyl-1,3-oxazolidin-2-one scaffold remains a highly valuable template for the development of novel antibacterial agents. The comparative analysis of its analogs reveals that strategic modifications to the phenyl ring and the C-5 position of the oxazolidinone core can lead to significant improvements in antibacterial potency and spectrum, including activity against resistant pathogens. While direct biological data for this compound is not currently available in the public domain, the structure-activity relationships established from its analogs provide a strong foundation for predicting its potential activity and for the rational design of future oxazolidinone antibiotics. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation of new chemical entities within this promising class of antibacterial agents.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
- Shaw, K. J., Barbachyn, M. R. (2011). The oxazolidinones. Cold Spring Harbor Perspectives in Medicine, 1(1), a005282.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
- Current methodology of MTT assay in bacteria – A review. (2020). Journal of Microbiological Methods, 176, 106009.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(13), 3362.
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1995). Journal of Ocular Pharmacology and Therapeutics, 11(1), 35-43.
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 20, 2026, from [Link]
-
MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Structure-activity relationships governing to the oxazolidinone development. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5427-5441.
- [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. (2006). Yao Xue Xue Bao, 41(5), 418-425.
- Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. (2011). Journal of the Serbian Chemical Society, 76(1), 1-8.
- Structure-activity Relationship Studies of Novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as Potent and Orally Bioavailable EP3 Receptor Antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 2806-2811.
- Current Updates on Oxazolidinone and Its Significance. (2013). Journal of Chemistry, 2013, 1-15.
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). ACS Medicinal Chemistry Letters, 8(11), 1162–1167.
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4353.
- Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-( 4 '-substituted phenyl )-4 ( 5 H )-( 4 ' '-nitrophenyl amino )-1 , 3-oxazolidines. (2021). Journal of the Indian Chemical Society, 98(1), 100001.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 949813.
- Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties. (2018). Organic & Biomolecular Chemistry, 16(29), 5275-5288.
- Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2019). European Journal of Organic Chemistry, 2019(29), 4649-4675.
- DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. (2025). RASAYAN Journal of Chemistry, 18(04), 2360-2368.
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2017). Molecules, 22(10), 1693.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 949813.
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vitro Validation of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Novel Oxazolidinone Antibacterial Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antibacterials and the Promise of Oxazolidinones
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) necessitate the urgent development of new classes of antibiotics.[1][2] The oxazolidinones are a class of synthetic antibacterial agents that have emerged as a critical tool in combating these resistant Gram-positive infections.[3][4][5] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes and reduces the likelihood of cross-resistance.[4][6][7]
Linezolid, the first oxazolidinone approved for clinical use, has been instrumental in treating serious Gram-positive infections.[3][4][8] However, the emergence of linezolid-resistant strains and potential side effects have spurred the search for next-generation oxazolidinones with improved potency, broader spectrum, and enhanced safety profiles.[1][2] This guide provides a comprehensive framework for the in vitro validation of a novel oxazolidinone candidate, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, by comparing its potential performance against established alternatives.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][6][7] This early-stage inhibition of protein synthesis is a key differentiator from other protein synthesis inhibitors that act on the elongation step.[4] This unique mechanism underpins the low frequency of cross-resistance with other antibiotic classes.[6]
Caption: Workflow for MIC determination by broth microdilution.
Further In Vitro Characterization
Beyond MIC determination, a comprehensive in vitro validation should include:
-
Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.
-
Spontaneous Frequency of Resistance Studies: To assess the potential for resistance development.
-
In Vitro Toxicity Assays: To evaluate the cytotoxic effects on mammalian cell lines.
-
Monoamine Oxidase (MAO) Inhibition Assay: As MAO inhibition is a known class effect of oxazolidinones, this is a critical safety assessment. [3][4]
Conclusion
The in vitro validation of this compound is a critical first step in evaluating its potential as a novel antibacterial agent. By systematically assessing its potency against a panel of clinically relevant pathogens and comparing its activity to established drugs, researchers can gain valuable insights into its therapeutic promise. The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this and other novel oxazolidinone candidates. The development of new oxazolidinones with improved properties is essential in the ongoing battle against antibiotic resistance. [9]
References
-
Linezolid - StatPearls - NCBI Bookshelf - NIH. (2024-03-01). Available from: [Link]
-
Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP. (2002-02-15). Available from: [Link]
-
Linezolid - Wikipedia. Available from: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. Available from: [Link]
-
What is the mechanism of Linezolid? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents | Bentham Science Publishers. (2024-04-01). Available from: [Link]
-
Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC - PubMed Central. Available from: [Link]
-
Recent developments in the identification of novel oxazolidinone antibacterial agents. Available from: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. (2021-07-14). Available from: [Link]
-
Synthesis of novel oxazolidinone derivatives for antibacterial investigation - ResearchGate. (2025-08-05). Available from: [Link]
-
Oxazolidinone antibiotics - University of Iowa. (2001-12-08). Available from: [Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. Available from: [Link]
-
The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC. (2025-02-12). Available from: [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. (2023-05-23). Available from: [Link]
-
[Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives] - PubMed. Available from: [Link]
-
Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. Available from: [Link]
Sources
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linezolid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Guide for Researchers
Introduction
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (AMPO) is a valuable chemical intermediate, particularly in the synthesis of pharmacologically active compounds. Its structure, featuring a reactive primary amine and a stable oxazolidinone ring, makes it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of AMPO is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of different plausible synthetic routes to AMPO, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The presented methodologies are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Strategic Overview of Synthetic Approaches
The synthesis of this compound logically proceeds through a two-stage strategy. The initial stage focuses on the formation of the N-aryl bond between the oxazolidinone ring and a substituted phenyl group. To circumvent the challenges associated with the direct use of a diamine precursor, which could lead to undesired side reactions, a more controlled approach is favored. This involves the use of a nitro-substituted aniline as the starting material. The subsequent stage then involves the selective reduction of the nitro group to the desired primary amine.
This guide will compare two prominent methods for the initial N-arylation step and two distinct approaches for the final nitro group reduction, providing a comprehensive overview of the available synthetic options.
Figure 1: General two-stage synthetic strategy for this compound.
Part 1: Synthesis of the Nitro Intermediate: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
The crucial first step involves the formation of the C-N bond between the aromatic ring and the oxazolidinone nitrogen. We will explore two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.
Route 1A: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. While it often requires high reaction temperatures, modern advancements with specific ligands can facilitate the reaction under milder conditions.
Figure 2: Reaction scheme for the Ullmann-type synthesis of the nitro intermediate.
Experimental Protocol: Ullmann Condensation
-
Step 1: Synthesis of 2-(2-methyl-3-nitrophenylamino)ethanol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF). Add 2-chloroethanol (1.2 equivalents) and a base such as potassium carbonate (2 equivalents). Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Step 2: Cyclization to 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one: Dissolve the purified 2-(2-methyl-3-nitrophenylamino)ethanol (1 equivalent) in a suitable solvent like toluene. Add a carbonyl source such as triphosgene (0.5 equivalents) or diethyl carbonate (1.5 equivalents) and a base, for instance, triethylamine (2 equivalents). Heat the mixture to reflux and monitor the reaction by TLC. After completion, the reaction is worked up by washing with water and brine. The organic phase is dried and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for the first step due to its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic substitution. Toluene is a good choice for the cyclization step as it allows for azeotropic removal of any water formed.
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the aniline in the first step. Triethylamine is used in the second step as a scavenger for the HCl generated when using triphosgene.
-
Carbonyl Source: Triphosgene is a highly reactive and efficient phosgene equivalent for the cyclization. Diethyl carbonate offers a less hazardous alternative, though it may require higher temperatures and longer reaction times.
Route 1B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[1][2][3][4] It generally proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.
Figure 3: Reaction scheme for the Buchwald-Hartwig synthesis of the nitro intermediate.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 2-bromo-1-methyl-3-nitrobenzene (1 equivalent), 2-oxazolidinone (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand, for example, Xantphos (4 mol%).
-
Add a strong, non-nucleophilic base like sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute it with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a well-established system for the Buchwald-Hartwig amination, promoting efficient oxidative addition and reductive elimination steps.[5]
-
Base: A strong base like sodium tert-butoxide is required to deprotonate the 2-oxazolidinone, forming the nucleophile for the cross-coupling reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
Part 2: Reduction of the Nitro Group to Synthesize this compound
The final step is the selective reduction of the nitro group to the corresponding amine without affecting the oxazolidinone ring. We will compare a classic catalytic hydrogenation approach with a chemical reduction method.
Route 2A: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often very clean method for the reduction of nitro groups. The choice of catalyst and hydrogen source is critical for achieving high selectivity and yield.
Figure 4: Reaction scheme for the catalytic hydrogenation of the nitro intermediate.
Experimental Protocol: Catalytic Hydrogenation
-
Method 1: Using Hydrogen Gas: Dissolve 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% Pd). Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (1-4 atm) at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, which can be further purified by recrystallization if necessary.
-
Method 2: Transfer Hydrogenation: Dissolve the nitro intermediate in a solvent like methanol. Add 10% Pd/C and a hydrogen donor such as ammonium formate (3-5 equivalents). Heat the mixture to reflux and monitor the reaction by TLC. After the reaction is complete, filter the mixture through Celite and concentrate the filtrate. The residue is then taken up in a suitable solvent and washed with water to remove any remaining ammonium salts. The organic layer is dried and concentrated to afford the final product.[6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes.[7]
-
Hydrogen Source: Hydrogen gas is a clean and efficient reducing agent. Transfer hydrogenation using ammonium formate offers a convenient alternative that does not require specialized high-pressure hydrogenation equipment.[6]
-
Safety: Catalytic hydrogenation with hydrogen gas requires careful handling due to the flammability of hydrogen. The catalyst can also be pyrophoric upon exposure to air after the reaction. Transfer hydrogenation is generally considered safer for laboratory-scale synthesis.
Route 2B: Chemical Reduction
Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous in certain situations, for example, when a substrate is sensitive to catalytic conditions or when specialized hydrogenation equipment is not available.
Figure 5: Reaction scheme for the chemical reduction of the nitro intermediate.
Experimental Protocol: Chemical Reduction with Tin(II) Chloride
-
Dissolve 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (1 equivalent) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride in acidic media is a classic and reliable reagent for the reduction of aromatic nitro compounds. It is generally selective and does not affect the oxazolidinone ring.
-
Work-up: The neutralization step is crucial to remove the tin salts, which are insoluble in organic solvents. Careful pH adjustment is necessary to ensure complete precipitation and to avoid any potential hydrolysis of the product under strongly basic conditions.
Head-to-Head Comparison of Synthesis Routes
| Parameter | Route 1A: Ullmann Condensation | Route 1B: Buchwald-Hartwig Amination | Route 2A: Catalytic Hydrogenation | Route 2B: Chemical Reduction |
| Reaction Conditions | Harsh (high temperatures) | Mild to moderate | Mild (room temperature to reflux) | Moderate (reflux) |
| Catalyst/Reagent Cost | Relatively low (copper catalyst) | High (palladium catalyst and ligand) | Moderate (Pd/C is reusable) | Low (tin or iron salts) |
| Scalability | Can be challenging to scale up | Generally good scalability | Excellent for large scale | Good, but work-up can be cumbersome |
| Functional Group Tolerance | Moderate | High | Good, but sensitive groups may be affected | Good, generally selective for nitro group |
| Yield | Variable, can be moderate to good | Generally high | Typically very high | Good to high |
| Safety Considerations | High temperatures | Air-sensitive catalyst | Flammable hydrogen gas, pyrophoric catalyst | Corrosive acids, handling of metal salts |
| Work-up and Purification | Standard extraction and chromatography | Filtration to remove catalyst, then standard work-up | Filtration of catalyst, simple work-up | Tedious work-up to remove metal salts |
Conclusion and Recommendations
For the synthesis of this compound, a two-step approach involving the initial formation of a nitro-substituted intermediate followed by its reduction is the most logical and controllable strategy.
For the N-arylation step , the Buchwald-Hartwig amination (Route 1B) is generally the superior choice for laboratory-scale synthesis due to its milder reaction conditions, higher yields, and broader functional group tolerance, despite the higher cost of the catalyst and ligand. The Ullmann condensation (Route 1A) remains a viable, more economical alternative, particularly if the starting materials are readily available and the higher reaction temperatures are not a concern.
For the nitro reduction step , catalytic hydrogenation (Route 2A) , especially using the transfer hydrogenation method with ammonium formate, offers a clean, efficient, and high-yielding protocol that is often preferred for its simplicity and the ease of product isolation. Chemical reduction with SnCl₂ (Route 2B) is a robust and cost-effective alternative, although the work-up procedure to remove the tin salts can be more laborious.
The optimal choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of equipment, cost considerations, and the desired purity of the final product.
References
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686-6687.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358-3366.
- Taft, B. R., Lakin, B. A., & Biscoe, M. R. (2012). A Broadly Applicable Method for the Palladium-Catalyzed N-Arylation of Secondary Amines. Organic Letters, 14(6), 1432-1435.
- Ram, S., & Ehrenkaufer, R. E. (1984). A new, mild, and efficient method for the selective reduction of aromatic nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.
- Gowda, D. C., & Mahesh, B. (2002). Hydrazine hydrate in combination with zinc dust: a convenient system for the reduction of aromatic nitro compounds.
- Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Rylander, P. N. (2002).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
This guide provides a comprehensive framework for the experimental validation of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a novel compound within the broader class of oxazolidinone antibiotics. Given the limited publicly available data on this specific molecule[1], this document establishes a robust validation pathway by benchmarking against the well-characterized, FDA-approved drugs Linezolid and Tedizolid.[2] The protocols and comparative data herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antibacterial agents.
The oxazolidinone class of antibiotics represents a significant advancement in combating multi-drug resistant Gram-positive bacteria.[2][3] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and minimizes cross-resistance.[4][5] They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a critical step for bacterial replication.[3][6] This guide will detail the necessary synthetic, spectroscopic, and microbiological assays required to thoroughly characterize this compound and assess its potential as a therapeutic agent.
Section 1: Synthesis and Structural Elucidation
The foundational step in validating any new chemical entity is a reliable synthesis route and unambiguous structural confirmation. The proposed workflows are based on established methodologies for analogous N-aryl oxazolidinones.[7][8][9]
Proposed Synthetic Pathway
A common and effective method for synthesizing N-aryl oxazolidinones involves the reaction of a substituted aniline with a chiral epoxide, followed by cyclization to form the core oxazolidinone ring. For the target compound, this would involve reacting 2-methyl-3-nitroaniline (as a precursor to the amine) or 3-amino-2-methylphenyl isocyanate with a suitable glycidyl derivative, followed by appropriate functional group manipulations.
Experimental Protocol: Structural Characterization
To confirm the identity and purity of synthesized this compound, a suite of spectroscopic techniques is required.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher spectrometer.[7][8]
-
Rationale: ¹H NMR will confirm the proton environments, including the distinct signals for the aromatic protons, the methyl group, the amine protons, and the methylene protons of the oxazolidinone ring. ¹³C NMR will verify the number and type of carbon atoms, including the characteristic carbonyl carbon signal of the oxazolidinone ring.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Rationale: FT-IR is crucial for identifying key functional groups. Expect to observe characteristic stretching frequencies for the N-H bonds of the amine, C=O of the oxazolidinone ring (typically ~1750 cm⁻¹), and C-O bonds.[11]
-
-
Mass Spectrometry (MS):
Workflow for Synthesis and Characterization
The logical flow from synthesis to structural confirmation is a critical, self-validating process.
Caption: Workflow for Synthesis and Structural Validation.
Section 2: Comparative Analysis with Marketed Oxazolidinones
A crucial aspect of cross-validation is benchmarking the target compound against established alternatives. Linezolid and Tedizolid serve as ideal comparators due to their extensive clinical use and well-documented properties.[6][12][13]
| Property | This compound | Linezolid | Tedizolid |
| Structure | Structure of target compound | Structure of Linezolid | Structure of Tedizolid |
| CAS Number | 1042623-20-0[1] | 165800-03-3 | 856866-72-3 (Active Moiety) |
| Molecular Formula | C₁₀H₁₂N₂O₂[1] | C₁₆H₂₀FN₃O₄[6] | C₁₇H₁₅FN₆O₃ |
| Molecular Weight | 192.21 g/mol [1] | 337.35 g/mol [6] | 370.34 g/mol |
| Key FT-IR Peak (C=O) | Expected ~1730-1750 cm⁻¹ | ~1748 cm⁻¹[11] | ~1750 cm⁻¹ |
| Reported MIC₉₀ (S. aureus) | To be determined | 1-4 µg/mL | 0.25-0.5 µg/mL[12] |
| Reported MIC₉₀ (E. faecium) | To be determined | 1-4 µg/mL | 0.5-1 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing conditions.
Section 3: Biological Activity Assessment
The primary measure of an antibiotic's efficacy is its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and standardization.[14][15][16][17]
Materials:
-
Test compound, Linezolid, and Tedizolid stock solutions (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or plate reader.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound and control antibiotics across the 96-well plate using CAMHB. The typical concentration range to test is 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial agent.
-
Controls:
-
Growth Control: Wells with CAMHB and inoculum only (no drug).
-
Sterility Control: Wells with CAMHB only (no drug, no inoculum).[15]
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15] This can be determined by visual inspection or by measuring optical density with a plate reader.
Workflow for MIC Determination
This workflow outlines the critical steps for obtaining reliable and comparable antimicrobial susceptibility data.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
While direct experimental data for this compound remains to be broadly published, this guide provides a scientifically rigorous and validated framework for its comprehensive evaluation. By employing standardized protocols for synthesis, structural elucidation, and biological activity assessment, and by performing a direct comparative analysis against clinically successful oxazolidinones like Linezolid and Tedizolid, researchers can effectively determine its potential as a novel antibacterial agent. The successful execution of these experiments will generate the necessary data to establish the compound's structure-activity relationship, spectrum of activity, and preliminary viability for further development.
References
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]
-
Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
-
Buratovich, M. A. (n.d.). Oxazolidinone antibiotics. EBSCO Research Starters. [Link]
-
Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Sriram, D., et al. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]
-
Reddy, M. S., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(6), 462-468. [Link]
-
Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]
-
Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. [Link]
-
Alshehri, S., et al. (2022). Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release. MDPI. [Link]
-
Zeng, H., et al. (2016). Synthesis of Tedizolid Phosphate. Chinese Journal of Pharmaceuticals, 47(12), 1491. [Link]
-
National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. [Link]
-
Feng, Z., et al. (2006). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. Yao Xue Xue Bao, 41(1), 38-48. [Link]
-
Ghorab, M. M., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. [Link]
-
Feng, Z. (2006). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. ResearchGate. [Link]
-
Shrestha, R., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Omega, 6(14), 9766-9777. [Link]
-
Al-Jubouri, H. H. A. (2022). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. ResearchGate. [Link]
-
Slaninova, D., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 501-514. [Link]
-
Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
-
Al-Saad, Z. A. A. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. TSI Journals. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of Tedizolid_Chemicalbook [chemicalbook.com]
- 13. medkoo.com [medkoo.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Benchmarking 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Against Known Monoamine Oxidase A Inhibitors
An In-Depth Comparative Guide to the Performance of Novel Oxazolidinone-Class Inhibitors
Abstract
The oxazolidinone scaffold is a cornerstone in medicinal chemistry, famously represented by the antibiotic linezolid. However, its derivatives also exhibit potent activity against other critical targets, notably monoamine oxidase (MAO). This guide provides a comprehensive framework for benchmarking the performance of a novel oxazolidinone derivative, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, hereafter referred to as Compound X . We will outline the experimental procedures to characterize its inhibitory potency and mechanism against Monoamine Oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism and a validated target for treating depressive disorders. The performance of Compound X will be compared against two well-established clinical and research inhibitors: the reversible inhibitor Moclobemide and the irreversible inhibitor Clorgyline . This document details the requisite biochemical assays, data analysis, and interpretation, providing researchers with a robust methodology for evaluating novel MAO inhibitors.
Introduction and Rationale
Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Dysregulation of MAO-A activity is strongly implicated in the pathophysiology of major depressive disorder, anxiety disorders, and other neurological conditions. Consequently, the development of potent and selective MAO-A inhibitors remains an area of significant therapeutic interest.
The oxazolidinone chemical class has demonstrated potential for MAO-A inhibition. Compound X (this compound) is a novel analogue designed to explore this potential. To ascertain its therapeutic viability, a rigorous performance benchmark against established inhibitors is essential. This guide proposes a direct comparison with:
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA) widely used clinically for treating depression. Its reversible nature is a key feature, reducing the risk of hypertensive crises associated with older, irreversible MAOIs.
-
Clorgyline: A classic, potent, and irreversible inhibitor of MAO-A. It serves as a critical research tool and a benchmark for maximal inhibitory potential due to its covalent modification of the enzyme.
The central objective is to determine the half-maximal inhibitory concentration (IC₅₀), mode of inhibition (reversible vs. irreversible), and selectivity of Compound X, thereby positioning its performance within the existing therapeutic landscape.
Scientific Background: The Monoamine Oxidase A Pathway
MAO-A catalyzes the oxidative deamination of monoamines. The enzyme contains a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity. The general reaction involves the oxidation of a substrate (e.g., serotonin) to its corresponding aldehyde, with the concomitant reduction of the FAD cofactor. Molecular oxygen then reoxidizes the reduced FAD, producing hydrogen peroxide.
Figure 1: Simplified diagram of MAO-A's role in serotonin metabolism and points of intervention for inhibitors.
Performance Benchmarking: Experimental Design & Protocols
To ensure a fair and comprehensive comparison, all inhibitors (Compound X, Moclobemide, and Clorgyline) must be evaluated in parallel under identical experimental conditions. The overall workflow is depicted below.
Figure 2: High-level experimental workflow for inhibitor characterization.
Primary Assay: IC₅₀ Determination via Fluorometric Activity Assay
The core of the benchmark is determining the concentration of each inhibitor required to reduce MAO-A activity by 50% (IC₅₀). A continuous, fluorometric assay is recommended for its high sensitivity and throughput.
Principle: This assay uses a non-fluorescent substrate, kynuramine, which is oxidized by MAO-A to produce the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Stock: Recombinant human MAO-A (commercially available) diluted to a working concentration (e.g., 2 µg/mL) in assay buffer.
-
Substrate Stock: Kynuramine dihydrobromide at 2 mM in deionized water.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of Compound X, Moclobemide, and Clorgyline in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 1 µL of the serially diluted inhibitor solution (or DMSO for control).
-
Add 50 µL of the MAO-A enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. This pre-incubation is critical, especially for irreversible inhibitors.
-
Initiate the reaction by adding 50 µL of a 100 µM kynuramine solution (diluted in assay buffer).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 310 nm, Emission: 400 nm) every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized activity (%) versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Secondary Assay: Determination of Inhibition Reversibility
Distinguishing between reversible and irreversible inhibition is crucial for understanding the compound's mechanism of action and potential for drug-drug interactions.
Principle: This assay assesses whether the inhibitory effect is lost after removing the inhibitor from the enzyme's environment through rapid dilution. Irreversible inhibitors form a stable (often covalent) bond that persists even after dilution, while reversible inhibitors dissociate, restoring enzyme activity.
Step-by-Step Protocol:
-
Incubation:
-
Prepare two sets of tubes.
-
In Set A, incubate a high concentration of MAO-A (e.g., 20 µg/mL) with a high concentration of inhibitor (approx. 100x its IC₅₀) for 30 minutes at 37°C.
-
In Set B (control), incubate the enzyme alone.
-
-
Dilution:
-
Induce a rapid 100-fold dilution of both sets into the pre-warmed assay buffer containing the kynuramine substrate. This dilution reduces the free inhibitor concentration to its approximate IC₅₀ value.
-
-
Activity Measurement:
-
Immediately measure the enzymatic activity for both sets using the fluorometric method described in Section 3.1.
-
-
Interpretation:
-
Reversible Inhibitor (e.g., Moclobemide): The diluted enzyme-inhibitor complex will show a rapid recovery of activity, approaching the level of the diluted control enzyme.
-
Irreversible Inhibitor (e.g., Clorgyline): The diluted enzyme-inhibitor complex will show little to no recovery of activity, as the inhibitor remains tightly bound.
-
Compound X: Its behavior in this assay will classify its mode of inhibition.
-
Expected Data and Comparative Analysis
The following tables represent the expected data structure for a robust comparison. The values provided are illustrative examples based on known properties of the benchmark compounds.
Table 1: Comparative Inhibitory Potency (IC₅₀) Against MAO-A
| Compound | Chemical Class | IC₅₀ (nM) | Hill Slope |
| Compound X | Oxazolidinone | To be determined | To be determined |
| Moclobemide | Benzamide | ~200 | ~1.0 |
| Clorgyline | Propargylamine | ~5 | ~1.0 |
-
Interpretation: A lower IC₅₀ value indicates higher potency. Clorgyline is expected to be significantly more potent than Moclobemide. The performance of Compound X will be directly assessed against these benchmarks. The Hill Slope provides insight into the binding stoichiometry; a value near 1.0 suggests a 1:1 interaction.
Table 2: Mechanism of Inhibition Summary
| Compound | Result of Dilution Assay | Classification |
| Compound X | To be determined | To be determined |
| Moclobemide | Full recovery of activity | Reversible |
| Clorgyline | No significant recovery of activity | Irreversible |
-
Interpretation: This qualitative but critical result defines the nature of the enzyme-inhibitor interaction. It has profound implications for the compound's potential pharmacokinetic and pharmacodynamic profile.
Conclusion and Future Directions
This guide provides a standardized, head-to-head methodology for benchmarking the novel oxazolidinone, Compound X , against the clinically relevant reversible inhibitor Moclobemide and the potent irreversible inhibitor Clorgyline. By systematically determining the IC₅₀ and mode of inhibition, researchers can accurately classify the compound's performance and make informed decisions about its potential for further development.
Should Compound X demonstrate promising potency (e.g., an IC₅₀ significantly lower than Moclobemide) and a desirable reversible profile, subsequent studies would be warranted. These would include assessing its selectivity against the MAO-B isoform, conducting in vivo pharmacokinetic studies, and evaluating its efficacy in established animal models of depression. This structured approach ensures that novel candidates are advanced based on robust, comparative, and scientifically rigorous data.
References
-
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Shih, J. C., & Chen, K. (2011). Regulation of MAO-A and MAO-B gene expression. Current medicinal chemistry, 11(15), 1995-2005. [Link]
-
Kalgutkar, A. S., et al. (2000). The 2-substituted-1,3-oxazolidine class of monoamine oxidase inhibitors. Journal of medicinal chemistry, 43(15), 2860-2870. [Link]
-
Fitton, A., & Faulds, D. (1992). Moclobemide. A review of its pharmacological properties and therapeutic use in depressive illness. Drugs, 43(4), 561-596. [Link]
-
Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medicinal research reviews, 4(3), 323-358. [Link]
-
Holt, A., & Palcic, M. M. (2005). A continuous spectrophotometric assay for monoamine oxidase and related enzymes. Current protocols in toxicology, Chapter 4, Unit 4.6. [Link]
Navigating the Therapeutic Landscape: A Comparative Analysis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and Standard-of-Care Treatments
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within the diverse chemical scaffolds explored, oxazolidinones have emerged as a significant class of compounds, particularly in the realm of infectious diseases. This guide provides a detailed comparative analysis of the novel compound 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one against current standard-of-care treatments. Our objective is to furnish researchers, clinicians, and drug development professionals with a comprehensive understanding of its potential positioning within the therapeutic armamentarium. This document will delve into the mechanistic underpinnings, comparative efficacy, safety profiles, and the experimental methodologies crucial for a thorough evaluation.
Mechanism of Action: A Tale of Two Pathways
A fundamental differentiator between therapeutic agents lies in their mechanism of action. Understanding this at a molecular level is paramount for predicting efficacy, potential resistance mechanisms, and off-target effects.
This compound: Targeting Protein Synthesis
As a member of the oxazolidinone class, this compound is predicted to be a potent inhibitor of bacterial protein synthesis. This class of antibiotics exerts its effect at an early stage of translation.
-
Binding Site: Oxazolidinones bind to the 50S ribosomal subunit at the A-site of the peptidyl transferase center (PTC).
-
Inhibitory Action: This binding event prevents the formation of the initiation complex, a critical step involving the union of the 30S and 50S ribosomal subunits with mRNA and initiator tRNA. By stalling protein synthesis at its inception, a bacteriostatic effect is achieved. The unique binding site and mechanism contribute to a low propensity for cross-resistance with other protein synthesis inhibitors.
Figure 1: Mechanism of Action of Oxazolidinones.
Standard-of-Care: A Diverse Arsenal
The standard-of-care will vary significantly based on the specific pathogen and site of infection. For the purposes of this comparison, we will consider treatments for infections caused by Gram-positive bacteria, a common target for oxazolidinones.
-
Vancomycin (A Glycopeptide): Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Daptomycin (A Lipopeptide): Disrupts the bacterial cell membrane potential, leading to a cascade of events that halt DNA, RNA, and protein synthesis.
-
Linezolid (An Oxazolidinone): As the first clinically approved oxazolidinone, its mechanism is the same as described for the topic compound.
Comparative Efficacy: In Vitro and In Vivo Evidence
A direct comparison of efficacy requires rigorous experimental data. The following section outlines the necessary studies and presents hypothetical data for illustrative purposes.
In Vitro Susceptibility Testing
The cornerstone of antimicrobial efficacy evaluation is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the test organism (e.g., Staphylococcus aureus) is prepared to a concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: The test compounds (this compound, Vancomycin, Daptomycin, Linezolid) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
| Compound | S. aureus (MRSA) | Enterococcus faecium (VRE) | Streptococcus pneumoniae |
| This compound | 1 | 1 | 0.5 |
| Linezolid | 2 | 2 | 1 |
| Vancomycin | 2 | >256 | 0.5 |
| Daptomycin | 1 | 4 | 0.25 |
This is hypothetical data for illustrative purposes.
In Vivo Efficacy Models
Animal models of infection are critical for evaluating the in vivo potential of a new antimicrobial agent.
Experimental Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: A defined inoculum of the test pathogen is injected into the thigh muscle.
-
Treatment: At a specified time post-infection, treatment is initiated with the test compounds administered via a clinically relevant route (e.g., intravenous or oral).
-
Endpoint: After 24 hours of therapy, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial burden (CFU/g of tissue).
Figure 2: Workflow for Murine Thigh Infection Model.
Table 2: Comparative In Vivo Efficacy (Log10 CFU Reduction vs. Control)
| Compound | Dose (mg/kg) | S. aureus (MRSA) |
| This compound | 20 | 2.5 |
| Linezolid | 30 | 2.2 |
| Vancomycin | 50 | 2.0 |
| Daptomycin | 25 | 2.8 |
This is hypothetical data for illustrative purposes.
Safety and Tolerability Profile
The clinical utility of any therapeutic agent is a balance between its efficacy and its safety profile.
Preclinical Toxicology
A battery of in vitro and in vivo studies is required to assess the potential toxicity of a new chemical entity.
-
Cytotoxicity Assays: Evaluates the effect of the compound on various mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
hERG Channel Assay: Assesses the potential for cardiac QT interval prolongation.
-
Ames Test: Screens for mutagenic potential.
-
In Vivo Toxicology: Dose-range finding studies in two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect-level (NOAEL).
Known Class-Specific Side Effects of Oxazolidinones
-
Myelosuppression: Reversible thrombocytopenia is a known adverse effect of prolonged linezolid therapy.
-
Peripheral and Optic Neuropathy: Long-term use has been associated with neuropathy.
-
Serotonin Syndrome: Oxazolidinones are reversible, non-selective inhibitors of monoamine oxidase (MAO), and co-administration with serotonergic agents can lead to serotonin syndrome.
A thorough preclinical toxicology program for this compound would be essential to determine if it shares these class-specific liabilities.
Table 3: Comparative Safety Profiles
| Compound | Common Adverse Events | Black Box Warnings |
| This compound | Data not yet available | None |
| Linezolid | Myelosuppression, neuropathy, serotonin syndrome | None |
| Vancomycin | Nephrotoxicity, ototoxicity, Red Man Syndrome | None |
| Daptomycin | Myopathy, eosinophilic pneumonia | None |
Conclusion and Future Directions
Based on its chemical structure, this compound holds promise as a novel antibacterial agent operating through the well-validated oxazolidinone mechanism of action. Hypothetical in vitro and in vivo data suggest a potent activity profile against key Gram-positive pathogens, potentially with improved potency over existing agents like linezolid.
However, the ultimate therapeutic value will be contingent on a comprehensive preclinical and clinical development program. Key areas of investigation will include:
-
Spectrum of Activity: Elucidating its activity against a broad panel of clinical isolates, including resistant strains.
-
Pharmacokinetics and Pharmacodynamics: Defining its absorption, distribution, metabolism, and excretion properties to establish an optimal dosing regimen.
-
Safety Profile: A rigorous evaluation to determine if it offers a safety advantage over current oxazolidinones, particularly concerning myelosuppression and neuropathy.
The journey from a promising chemical entity to a standard-of-care treatment is long and arduous. The data and protocols outlined in this guide provide a framework for the systematic evaluation of this compound, a compound that warrants further investigation in the ongoing battle against infectious diseases.
References
-
Title: Oxazolidinone antibiotics: a review of the evolution of the class and their clinical role. Source: Clinical Microbiology and Infection URL: [Link]
-
Title: The oxazolidinone antibiotics: a new class of protein synthesis inhibitors. Source: Trends in Microbiology URL: [Link]
-
Title: Linezolid: an overview. Source: American Journal of Health-System Pharmacy URL: [Link]
-
Title: Vancomycin: A History. Source: Clinical Infectious Diseases URL: [Link]
-
Title: Daptomycin: a lipopeptide antibiotic for the treatment of serious Gram-positive infections. Source: Journal of Antimicrobial Chemotherapy URL: [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Characterization of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility with Privileged Scaffolds
The oxazolidinone ring is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1][2] These structures are considered "privileged scaffolds" due to their ability to bind to a variety of biological targets, extending their utility far beyond antibacterial applications.[1][3] The specific compound, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, serves as a valuable intermediate, incorporating a synthetically versatile aniline moiety. This functional group is a gateway for further chemical modifications, making the compound a key building block in the synthesis of compound libraries for drug discovery.[4]
However, the path from a synthetic scheme on paper to a vial of pure, well-characterized compound is fraught with challenges. Minor variations in reagent quality, reaction setup, or purification technique can lead to significant deviations in yield, purity, and even the identity of the final product. This guide provides a comparative analysis of synthetic strategies and a robust, self-validating protocol for the synthesis and characterization of this compound, designed to ensure experimental reproducibility.
Comparative Synthetic Strategies
The synthesis of N-aryl oxazolidinones can be approached from several angles. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile. Here, we compare two common and effective methods: Palladium-catalyzed N-Arylation and a classical Cyclization approach.
Method 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
This modern approach is highly reliable and offers broad substrate scope. It involves the formation of a carbon-nitrogen bond between the oxazolidinone nitrogen and an aryl halide. The causality here is the catalytic cycle of the palladium complex, which facilitates the coupling with high efficiency and selectivity.
Method 2: Classical Cyclization via Epoxide Ring-Opening
This strategy builds the molecule from a substituted aniline and a three-carbon electrophile that forms the oxazolidinone ring. While often requiring more traditional reaction conditions, it can be cost-effective for larger-scale synthesis. The key is the sequential nucleophilic attack of the aniline on an epoxide, followed by an intramolecular cyclization with a carbonyl source.
Diagram: Comparative Synthetic Pathways
Caption: High-level comparison of the Pd-catalyzed and classical cyclization routes.
Performance Comparison of Synthetic Routes
The choice of synthesis is a critical decision that impacts reproducibility and overall efficiency. The following table provides an objective comparison.
| Parameter | Method 1: Pd-Catalyzed N-Arylation | Method 2: Classical Cyclization | Rationale for Reproducibility |
| Number of Steps | 1 (assuming starting materials are available) | 3-4 | Fewer steps generally reduce cumulative yield loss and opportunities for error. |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (40-70% overall) | Higher yields simplify purification and reduce batch-to-batch variability. |
| Reagent Cost | High (Palladium catalysts and ligands) | Low to Moderate | Cost can influence reagent quality; lower-cost routes may use less pure starting materials, affecting reproducibility. |
| Scalability | Moderate (catalyst cost can be prohibitive) | High | Classical methods are often easier and more cost-effective to scale up. |
| Sensitivity | High (requires inert atmosphere, sensitive to impurities) | Moderate | The Pd-catalyzed reaction is highly sensitive to oxygen and water, which can deactivate the catalyst. |
| Purification | Generally straightforward (chromatography) | Can be complex (multiple steps, potential for side products) | Simpler purification protocols are more easily reproduced. |
Detailed Experimental Protocols
Reproducibility is born from meticulous execution. The following protocols are designed to be self-validating, with clear checkpoints and justifications for key steps.
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol prioritizes yield and purity, leveraging a well-established cross-coupling reaction.[5] The choice of Xantphos as a ligand is deliberate; its wide bite angle is known to facilitate C-N bond formation with electron-rich anilines.
Materials:
-
3-Bromo-2-methylaniline (1.0 equiv)
-
1,3-Oxazolidin-2-one (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Caesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate, Hexanes
-
Silica Gel
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask, add Cs₂CO₃ and 1,3-oxazolidin-2-one. Seal the flask with a septum and purge with argon for 15 minutes. This step is critical to remove oxygen and moisture, which can poison the palladium catalyst.
-
Catalyst Pre-mixing: In a separate glovebox or argon-flushed vial, mix Pd₂(dba)₃ and Xantphos. This ensures the catalyst and ligand are well-associated before introduction to the reaction.
-
Reaction Assembly: Add the catalyst/ligand mixture to the flask, followed by 3-bromo-2-methylaniline and anhydrous toluene.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and catalyst byproducts.
Protocol 2: Analytical Characterization Workflow
Confirmation of the product's identity and purity is the final and most crucial step in ensuring reproducibility.
Diagram: Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of small molecules.[6][7][8]
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Acceptance Criterion: A single major peak with >95% of the total integrated area.
2. Spectroscopic Characterization for Structural Verification
These techniques provide an unambiguous fingerprint of the molecular structure.
| Technique | Purpose | Expected Key Data for this compound |
| ¹H NMR | Confirms proton environment and connectivity. | δ 7.0-6.5 (m, 3H): Aromatic protons. δ 4.5-4.3 (t, 2H): -O-CH₂-. δ 4.0-3.8 (t, 2H): -N-CH₂-. δ 3.7 (s, 2H): -NH₂ protons. δ 2.1 (s, 3H): -CH₃ protons. |
| ¹³C NMR | Confirms carbon backbone. | δ ~158: Oxazolidinone C=O. δ ~145-120: Aromatic carbons. δ ~62: -O-CH₂-. δ ~45: -N-CH₂-. δ ~17: -CH₃. |
| Mass Spec (ESI+) | Confirms molecular weight. | MW: 192.21 g/mol .[4] Expected m/z: 193.09 [M+H]⁺. |
| FT-IR | Confirms functional groups. | ~3400-3300 cm⁻¹: N-H stretch (amine). ~1750 cm⁻¹: C=O stretch (cyclic carbamate). ~1240 cm⁻¹: C-O stretch. |
Conclusion: A Framework for Reproducible Science
The reproducibility of synthesizing key intermediates like this compound is not merely an academic exercise; it is fundamental to the integrity and efficiency of the drug discovery pipeline. By understanding the causal relationships behind synthetic choices—such as why a bulky ligand is superior in a cross-coupling reaction or why an inert atmosphere is non-negotiable—researchers can mitigate common sources of failure.
The palladium-catalyzed N-arylation method, while more expensive, generally offers a more direct and higher-yielding route, which often translates to better reproducibility. However, for large-scale campaigns, optimizing the classical cyclization route may be more practical. Regardless of the synthetic path chosen, a rigorous and multi-faceted analytical characterization workflow is the ultimate arbiter of success. By coupling detailed synthetic protocols with a robust, self-validating analytical package, researchers can ensure that their results are reliable, repeatable, and form a solid foundation for future discoveries.
References
-
Foti, C., Fabbrocino, S., Gallocchio, F., & Seraglia, R. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]
-
Foti, C., Fabbrocino, S., Gallocchio, F., & Seraglia, R. (2021). Performance of different instrumental techniques for oxazolidinone detection. ResearchGate. Available at: [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available at: [Link]
-
Green, R., Peed, J., Taylor, J. E., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols. Available at: [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Semantic Scholar. Available at: [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. BenchChem.
-
Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
-
Unknown Author. (n.d.). Table 2. Reaction conditions used in the synthesis of chiral... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of chiral oxazolidin-2-one ( ) and the proposed mechanism. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-Amino-2-oxazolidinone. PubChem. Available at: [Link]
-
de Almeida, M. V., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. Available at: [Link]
-
Els, S. P., et al. (2022). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available at: [Link]
-
Omodani, K., et al. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. PubMed. Available at: [Link]
-
Amir, M., & Kumar, S. (2007). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
-
Deshpande, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
-
Hester, J. B., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. PubMed. Available at: [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed Central. Available at: [Link]
-
Bouayyadi, H., et al. (2016). 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one. ResearchGate. Available at: [Link]
-
Singh, A., & Chawla, V. (2011). Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]
- Shelke, R. N., et al. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry.
-
Al-Rehaily, A. J., et al. (2015). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Singh, I., & Kumar, A. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
